2-Aminoindan
描述
Structure
3D Structure
属性
IUPAC Name |
2,3-dihydro-1H-inden-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-7-3-1-2-4-8(7)6-9/h1-4,9H,5-6,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMHHFZAXSANGGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
2338-18-3 (hydrochloride) | |
| Record name | 2-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40183902 | |
| Record name | 2-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2975-41-9 | |
| Record name | 2-Aminoindane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2975-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Aminoindan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002975419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Aminoindane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40183902 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Indan-2-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.111 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-AMINOINDANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1P810SQ3EY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 2-Aminoindan
This technical guide provides an in-depth overview of 2-Aminoindan, a rigid analogue of amphetamine, for researchers, scientists, and professionals in drug development. It covers key chemical properties, synthesis, analytical methods, and the primary mechanism of action.
Core Chemical and Physical Properties
This compound is commercially available as a free base and as a hydrochloride salt. The fundamental properties of both forms are summarized below.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 2975-41-9[1] | 2338-18-3 |
| Molecular Formula | C₉H₁₁N[1] | C₉H₁₁N · HCl |
| Molecular Weight | 133.19 g/mol [1] | 169.65 g/mol |
| IUPAC Name | 2,3-dihydro-1H-inden-2-amine[1] | 2,3-dihydro-1H-inden-2-amine hydrochloride |
| Synonyms | 2-Indanamine, Indan-2-ylamine[1] | 2-Indanamine hydrochloride |
| Appearance | Not specified in retrieved results. | White or off-white to pale yellow crystalline powder |
| Melting Point | Not specified in retrieved results. | 241 - 249 °C |
Synthesis and Analytical Protocols
While detailed, step-by-step experimental protocols are proprietary and not fully available in the public domain, this section outlines the general methodologies for the synthesis and analysis of this compound based on available literature.
Synthesis Methodologies
Several synthetic routes for this compound have been described:
-
From 2-Indanone (B58226) : A common method involves the reduction of 2-indanone. One specific protocol reacts 2-indanone with benzylamine (B48309) and hydrogen gas in the presence of a palladium-carbon catalyst in isopropanol (B130326) at 80°C and 3 MPa pressure. This process has a reported yield of 93%.[2]
-
From Indene (B144670) via Hofmann Degradation : Another approach starts with indene and involves a cyclization reaction with acrylamide (B121943) to form an amide at the 2-position of the indene ring. This is followed by a Hofmann degradation to convert the amide group to an amino group, and a subsequent reduction of the double bonds in the five-membered ring.[3]
-
Isomerization of Tetrahydroisoquinoline : 2-Aminoindane can also be produced by the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of a solid acid catalyst. This method is noted for its simplified process compared to other routes.[4]
Analytical Protocols
High-Performance Liquid Chromatography (HPLC) is a standard method for the analysis of this compound.
-
Reverse-Phase HPLC : A reverse-phase HPLC method can be used for the separation and analysis of this compound. A typical mobile phase consists of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For applications compatible with mass spectrometry (MS), formic acid is substituted for phosphoric acid. This method is scalable for preparative separation to isolate impurities and is also suitable for pharmacokinetic studies.[5]
Biological Activity and Mechanism of Action
This compound and its derivatives are recognized for their interaction with monoamine transporters, acting as monoamine releasing agents.[6][7] The parent compound, 2-AI, is a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[7][8]
Monoamine Transporter Interaction
The primary mechanism of action for this compound involves its function as a substrate for monoamine transporters, leading to the efflux of neurotransmitters from the presynaptic neuron. It displays selectivity for catecholamine transporters over the serotonin (B10506) transporter.
The table below summarizes the in vitro activity of this compound at the human monoamine transporters and its binding affinity for α2-adrenergic receptors.
| Target | Assay Type | Value (nM) |
| Norepinephrine Transporter (NET) | Release (EC₅₀) | 86[7] |
| Dopamine Transporter (DAT) | Release (EC₅₀) | 439[7] |
| Serotonin Transporter (SERT) | Release (EC₅₀) | >10,000[7] |
| α2A-Adrenergic Receptor | Binding (Kᵢ) | 134[9] |
| α2B-Adrenergic Receptor | Binding (Kᵢ) | 211[9] |
| α2C-Adrenergic Receptor | Binding (Kᵢ) | 41[9] |
EC₅₀: Half-maximal effective concentration for neurotransmitter release. Kᵢ: Inhibitory constant for receptor binding.
The data indicates that this compound is a potent releaser of norepinephrine and a less potent releaser of dopamine, with negligible activity at the serotonin transporter.[7] This profile suggests stimulant effects similar to amphetamine.[10] Additionally, this compound demonstrates a notable affinity for α2-adrenergic receptors, particularly the α2C subtype.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its synthesis.
Caption: Mechanism of this compound as a monoamine releasing agent.
Caption: General workflow for the synthesis and analysis of this compound.
References
- 1. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Indan-2-amine synthesis - chemicalbook [chemicalbook.com]
- 3. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 4. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 7. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 9. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Technical Guide to 2-Aminoindan: Discovery, History, and Pharmacological Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan (2-AI) is a rigid analogue of amphetamine that has garnered interest in medicinal chemistry and pharmacology due to its unique stimulant and potential therapeutic properties. First synthesized in the late 19th century, its journey has traversed from initial chemical curiosity to a research tool for understanding monoamine transporter function, and its emergence as a designer drug. This technical guide provides an in-depth overview of the discovery, history, synthesis, and pharmacological profile of this compound, presenting key quantitative data, experimental methodologies, and a visualization of its primary mechanism of action.
Discovery and History
The parent compound, this compound, was likely first synthesized by Benedikt in 1893 in a low yield from 2-indanone (B58226) through the reduction of its oxime derivative[1]. For much of its history, this compound remained a subject of academic interest. In the 1970s, research explored its potential as a bronchodilator and analgesic[2][3]. Later, in the 1990s, the laboratory of David E. Nichols at Purdue University synthesized and studied a series of substituted 2-aminoindanes as cyclic analogues of psychoactive phenylalkylamines like MDMA[2][4][5]. This research aimed to explore the structure-activity relationships of monoamine releasers and develop non-neurotoxic alternatives to MDMA.
In more recent times, this compound and its derivatives, such as 5,6-methylenedioxy-2-aminoindan (MDAI), have appeared on the recreational drug market as "designer drugs" or "research chemicals," often marketed as legal substitutes for controlled stimulants[1][2][5][6]. This has led to a renewed interest in its pharmacology and toxicology from a public health perspective.
Chemical Synthesis
The initial synthesis of this compound involved the reduction of 2-indanone oxime[1]. Over the years, various synthetic routes have been developed. One common laboratory-scale synthesis involves the following key steps:
-
Oxime Formation: 2-indanone is reacted with hydroxylamine (B1172632) hydrochloride in the presence of a base to form 2-indanone oxime.
-
Reduction: The oxime is then reduced to the corresponding amine. Common reducing agents for this step include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
More recent and efficient methods have been patented, focusing on improved yields and scalability. For instance, one method involves the cyclization of a compound with acrylamide, followed by a Hofmann degradation and a reduction reaction[7]. Another approach describes the isomerization of tetrahydroisoquinoline using a solid acid catalyst[8].
Pharmacological Profile
This compound is a monoamine releasing agent that primarily acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT)[1][9][10]. Its rigid structure, where the ethylamine (B1201723) side chain of amphetamine is cyclized, is believed to contribute to its distinct pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and some of its key derivatives.
Table 1: Monoamine Transporter Release Activity of this compound and Derivatives
| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) | Reference(s) |
| This compound (2-AI) | 86 | 439 | >10,000 | [1][9] |
| MDAI | 117 | 1,334 | 114 | [9] |
| MMAI | 3,101 | >10,000 | 31 | [9] |
| 5-MeO-AI | 861 | 2,646 | 134 | [9] |
EC50 (half-maximal effective concentration) values represent the concentration of the compound that elicits 50% of its maximal effect in inducing monoamine release.
Table 2: Binding Affinities (Ki) of this compound at Adrenergic Receptors
| Receptor Subtype | Ki (nM) | Reference(s) |
| α2A | 134 | [1][11] |
| α2B | 211 | [1][11] |
| α2C | 41 | [1][11] |
Ki (inhibition constant) values represent the concentration of the compound required to occupy 50% of the receptors in a competitive binding assay. Lower Ki values indicate higher binding affinity.
Mechanism of Action: Monoamine Release
This compound acts as a substrate for monoamine transporters, leading to the non-vesicular release of neurotransmitters from the presynaptic neuron into the synaptic cleft. This process, known as transporter-mediated release, is distinct from reuptake inhibition. 2-AI demonstrates a preference for releasing norepinephrine and dopamine over serotonin[1][9].
The interaction of this compound with α2-adrenergic receptors suggests a more complex pharmacological profile. These receptors are typically inhibitory autoreceptors on presynaptic noradrenergic neurons, and their activation can reduce norepinephrine release. The functional consequence of 2-AI's affinity for these receptors in vivo is an area for further investigation.
Experimental Protocols
The following provides a generalized overview of the key experimental methodologies used to characterize the pharmacology of this compound.
In Vitro Monoamine Release Assay
Objective: To determine the potency and efficacy of a compound to induce the release of monoamines (dopamine, norepinephrine, serotonin) from presynaptic nerve terminals.
Methodology:
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a suitable buffer and centrifuged to isolate synaptosomes, which are resealed nerve terminals.
-
Radiolabel Loading: Synaptosomes are incubated with a radiolabeled monoamine or a substrate analog (e.g., [3H]dopamine, [3H]norepinephrine, [3H]serotonin, or [3H]MPP+ for NET and DAT) to allow for its uptake into the vesicles.
-
Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., this compound).
-
Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: Dose-response curves are generated, and EC50 values are calculated to determine the potency of the compound as a releasing agent[1].
Radioligand Binding Assay
Objective: To determine the affinity of a compound for a specific receptor or transporter.
Methodology:
-
Membrane Preparation: Cell lines expressing the target receptor or transporter (e.g., HEK293 cells transfected with human DAT, NET, SERT, or adrenergic receptor subtypes) or brain tissue homogenates are used to prepare cell membranes.
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target site and varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation and Counting: The bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity retained on the filter is quantified by scintillation counting.
-
Data Analysis: The ability of the test compound to displace the radioligand is used to calculate its inhibition constant (Ki), which is a measure of its binding affinity[1].
Visualizations
Synthesis of this compound from 2-Indanone
Caption: Synthesis of this compound from 2-Indanone.
Mechanism of Action: Monoamine Release at a Synapse
Caption: this compound mediated monoamine release.
Conclusion
This compound represents a fascinating molecule with a rich history and a distinct pharmacological profile. As a selective norepinephrine and dopamine releasing agent with additional activity at α2-adrenergic receptors, it continues to be a valuable tool for neuropharmacological research. Understanding its synthesis, historical context, and mechanism of action is crucial for researchers in drug discovery and for addressing the public health challenges posed by its illicit use. The data and methodologies presented in this guide offer a comprehensive foundation for professionals engaged in the study of this and related compounds.
References
- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Details for Aminoindanes [unodc.org]
- 4. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 5. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic Aminoindanes: A Summary of Existing Knowledge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 8. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 9. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 10. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 2-Aminoindan (2-AI) as a Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan (2-AI) is a rigid analogue of amphetamine that has garnered significant interest within the scientific community as a research chemical and has appeared on the designer drug market.[1][2] This technical guide provides a comprehensive overview of 2-AI, focusing on its core pharmacological and chemical characteristics. It is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychoactive compounds and the development of novel therapeutics. This document synthesizes available data on its mechanism of action, pharmacokinetics, and metabolism, presenting quantitative data in structured tables and illustrating key pathways and workflows with detailed diagrams.
Introduction
This compound (also known as 2-indanamine or SU-8629) is a psychoactive substance belonging to the 2-aminoindane family of compounds.[2] Structurally, it can be considered a cyclized analogue of amphetamine, which imparts a constrained conformation.[3] First synthesized in the late 19th century, 2-AI has been investigated for various pharmacological activities and has been identified as a novel psychoactive substance (NPS) in Europe.[1][4] Its effects in humans are reported to be mildly stimulating at oral doses of 50-100 mg.[1][4] This guide delves into the technical details of 2-AI to provide a thorough understanding for research and development purposes.
Pharmacology
The primary mechanism of action of 2-AI is the release of monoamine neurotransmitters.[2][5] It acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT), with significantly less activity at the serotonin (B10506) transporter (SERT).[1][2][6] This profile suggests that 2-AI possesses stimulant effects similar to those of (+)-amphetamine.[1][4]
Monoamine Transporter Activity
In vitro studies using rat brain synaptosomes have demonstrated that 2-AI is a potent releaser of norepinephrine and dopamine.[1] The table below summarizes the half-maximal effective concentrations (EC₅₀) for monoamine release by 2-AI and some of its analogues.
| Compound | SERT EC₅₀ (nM) | NET EC₅₀ (nM) | DAT EC₅₀ (nM) |
| This compound (2-AI) | >10,000 | 86 | 439 |
| MDAI | 114 | 117 | 1,334 |
| MMAI | 31 | 3,101 | >10,000 |
| MEAI | 134 | 861 | 2,646 |
| Table 1: Monoamine Release Potency of this compound and Analogues. Data sourced from rodent studies.[2] |
Receptor Binding Affinity
Beyond its activity at monoamine transporters, 2-AI also exhibits notable affinity for α₂-adrenergic receptors.[1][7] It displays a particularly high affinity for the α₂C subtype.[1][6][7] The binding affinities (Ki) of 2-AI for various receptors are presented below.
| Receptor Subtype | Ki (nM) |
| α₂A-Adrenergic | 134 |
| α₂B-Adrenergic | 211 |
| α₂C-Adrenergic | 41 |
| 5-HT₂B | >10,000 |
| Table 2: Receptor Binding Affinities of this compound.[1][7] |
The interaction with α₂-adrenergic receptors may contribute to the overall pharmacological profile of 2-AI.
Signaling Pathway
The primary signaling pathway of 2-AI involves its interaction with presynaptic monoamine transporters. As a substrate-type releaser, 2-AI is transported into the presynaptic neuron by NET and DAT. Inside the neuron, it disrupts the vesicular storage of norepinephrine and dopamine, leading to an increase in their cytosolic concentrations. This, in turn, causes the transporters to reverse their direction of transport, releasing the neurotransmitters into the synaptic cleft.
Pharmacokinetics and Metabolism
Metabolism
The metabolic fate of 2-AI has been investigated in vitro using human liver microsomes and S9 fractions, as well as in vivo in rats.[8][9] In pooled human liver microsomes (pHLMs), 2-AI was found to be largely unmetabolized.[8][9] However, in the S9 fraction, which contains cytosolic enzymes, an acetylated conjugate of 2-AI was formed.[8][9] In vivo studies in rats revealed that 2-AI can be hydroxylated and acetylated.[8][9] The acetylation is catalyzed by N-acetyl transferase 2 (NAT2), an enzyme known for its genetic polymorphism in humans.[8]
The N-methylated analogue, N-methyl-2-aminoindan (NM-2-AI), undergoes more extensive metabolism, including the formation of a hydroxylamine (B1172632) and hydroxylated metabolites, with 2-AI being a major active metabolite.[8][10][11][12][13]
Pharmacokinetics of N-Methyl-2-Aminoindan (NM2AI)
While specific pharmacokinetic data for 2-AI is limited, a study on its N-methylated derivative, NM2AI, in mice provides some insight.[10][11][12][13] After intraperitoneal injection, the maximum plasma concentration (Cmax) of NM2AI was reached at 30 minutes.[10][12] 2-AI was identified as the main active metabolite.[10][11][12][13]
| Parameter | Value |
| Time to Cmax (NM2AI) | 30 minutes |
| Cmax (NM2AI) | 0.9 - 3.7 µg/mL |
| Main Active Metabolite | This compound (2-AI) |
| Table 3: Pharmacokinetic Parameters of NM2AI in Mice following a 100 mg/kg IP dose.[12] |
Synthesis and Analytical Characterization
Synthesis
The synthesis of this compound can be achieved through various routes. A common laboratory-scale synthesis involves the reduction of 2-indanone (B58226) oxime.[1][4] Several patents also describe methods for the preparation of this compound and its derivatives, often for the development of compounds targeting the central nervous system.[14][15][16][17][18] One patented method involves a cyclization reaction followed by a Hofmann degradation and reduction.[16] Another approach describes the preparation of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine from this compound through a series of protection, acylation, and reduction steps.[15]
Analytical Methods
The characterization of 2-AI and its analogues in research and forensic settings typically employs a combination of chromatographic and spectrometric techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of these compounds.[19] High-resolution mass spectrometry can provide accurate mass measurements for confident molecular formula determination.[19]
Experimental Protocols
Monoamine Release Assay (General Methodology)
Monoamine release assays are crucial for determining the potency and efficacy of substances like 2-AI at monoamine transporters. A general protocol using synaptosomes is outlined below.
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for SERT, and hypothalamus for NET) is homogenized in a buffered sucrose (B13894) solution. The homogenate is then centrifuged to pellet the synaptosomes, which are resuspended in a physiological buffer.
-
Radioligand Loading: Synaptosomes are incubated with a radiolabeled substrate (e.g., [³H]dopamine, [³H]serotonin, or [³H]norepinephrine) to allow for uptake into the nerve terminals.
-
Drug Incubation: The loaded synaptosomes are then exposed to various concentrations of the test compound (e.g., 2-AI).
-
Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The data is analyzed to determine the EC₅₀ value, which is the concentration of the drug that produces 50% of its maximal effect.
Receptor Binding Assay (General Methodology)
Receptor binding assays are used to determine the affinity of a compound for a specific receptor.
-
Membrane Preparation: Cell lines expressing the receptor of interest (e.g., α₂A-adrenergic receptor) are cultured and harvested. The cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: The prepared membranes are incubated with a radiolabeled ligand known to bind to the receptor and various concentrations of the test compound.
-
Separation of Bound and Free Ligand: The reaction mixture is filtered to separate the membranes with the bound radioligand from the unbound radioligand in the solution.
-
Quantification: The amount of radioactivity on the filter is measured.
-
Data Analysis: The data is used to calculate the Ki value, which represents the inhibition constant of the test compound for the receptor.
Legal Status and Use
This compound is not under international control.[20] However, its legal status can vary by country. For instance, in the UK, it falls under the Psychoactive Substances Act, and in Germany, it is controlled under the New Psychoactive Substances Act (NpSG), limiting its use to industrial and scientific purposes.[2] As a research chemical, 2-AI is used in neuroscience to investigate the mechanisms of neurotransmission and receptor function.[21] Its appearance as a designer drug highlights the need for continued monitoring and research into its potential for abuse and harm.[1][3][20]
Toxicology
The toxicological properties of this compound have not been fully investigated.[22][23] Available safety data sheets indicate that it may be harmful if swallowed and can cause skin and eye irritation.[23][24] There is currently no information available on its mutagenic, reproductive, or developmental effects.[23] Given the limited toxicological data, appropriate safety precautions should be taken when handling this compound in a research setting.
Conclusion
This compound is a pharmacologically active compound with a well-defined mechanism of action as a selective norepinephrine and dopamine releasing agent. Its rigid structure provides a valuable tool for structure-activity relationship studies of amphetamine-like stimulants. The available data on its pharmacology, metabolism, and synthesis provide a solid foundation for further research. However, a significant gap exists in the understanding of its full toxicological profile, which warrants further investigation, especially given its presence on the illicit drug market. This technical guide serves as a comprehensive resource for scientists and researchers, enabling informed decisions in the study and potential development of this compound and related compounds.
References
- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 3. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Substituted 2-aminoindane - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Behavioral and Pharmacokinetics Studies of <i>N</i>-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - ProQuest [proquest.com]
- 11. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [publicatt.unicatt.it]
- 12. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market [mdpi.com]
- 13. Behavioral and Pharmacokinetics Studies of N-Methyl-2-Aminoindane (NM2AI) in Mice: An Aminoindane Briefly Used in the Illicit Drug Market - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2022032147A1 - 2-aminoindane compounds for mental disorders or enhancement - Google Patents [patents.google.com]
- 15. WO2003076387A2 - Process for preparing this compound derivatives - Google Patents [patents.google.com]
- 16. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 17. US5708018A - 2-aminoindans as selective dopamine D3 ligands - Google Patents [patents.google.com]
- 18. patents.justia.com [patents.justia.com]
- 19. Buy this compound | 2975-41-9 [smolecule.com]
- 20. Details for Aminoindanes [unodc.org]
- 21. chemimpex.com [chemimpex.com]
- 22. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 23. fishersci.com [fishersci.com]
- 24. 2-Aminoindane | C9H11N | CID 76310 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Aminoindan: A Technical Guide
Introduction: 2-Aminoindan, a rigid analog of amphetamine, serves as a crucial building block in the synthesis of various pharmaceutical agents and is a subject of interest in medicinal chemistry and drug development. Its rigid structure provides a valuable scaffold for designing compounds with specific pharmacological activities. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and quality control in research and manufacturing. This guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, complete with experimental protocols and a visual workflow for its analysis. The data presented primarily corresponds to the hydrochloride salt of this compound, which is a common and stable form of the compound.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound hydrochloride.
Table 1: ¹H NMR Spectroscopic Data for this compound Hydrochloride
Solvent: DMSO-d₆, Spectrometer Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Proposed Assignment |
| 8.62 | Broad s | 3H | -NH₃⁺ |
| 7.26 | m | 2H | Aromatic H |
| 7.19 | m | 2H | Aromatic H |
| 3.96 | m | 1H | H-2 (methine) |
| 3.26 | dd | 2H | H-1/H-3 (equatorial) |
| 3.06 | dd | 2H | H-1/H-3 (axial) |
Data sourced from ChemicalBook.[1]
Table 2: ¹³C NMR Spectroscopic Data for this compound Hydrochloride
Predicted chemical shifts based on structure and typical ranges.
| Chemical Shift (δ) ppm | Proposed Assignment |
| 139-142 | C-3a, C-7a (quaternary aromatic) |
| 127-129 | C-5, C-6 (aromatic CH) |
| 124-126 | C-4, C-7 (aromatic CH) |
| 48-52 | C-2 (methine) |
| 38-42 | C-1, C-3 (methylene) |
Table 3: IR Spectroscopic Data for this compound Hydrochloride
Characteristic absorption bands based on functional groups.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3000-2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |
| 3100-3000 | Medium | C-H Stretch | Aromatic |
| 2960-2850 | Medium | C-H Stretch | Aliphatic (CH₂, CH) |
| 1600-1585 | Medium-Weak | C=C Stretch | Aromatic Ring |
| 1500-1400 | Medium | C=C Stretch | Aromatic Ring |
| 1630-1550 | Medium | N-H Bend | Ammonium (-NH₃⁺) |
| 860-680 | Strong | C-H Bend | Aromatic (out-of-plane) |
Table 4: Mass Spectrometry Data (Electron Ionization) for this compound
Major fragments observed for the free base (Molecular Weight: 133.19 g/mol ).
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |
| 133 | 100 | [M]⁺ (Molecular Ion) |
| 132 | 31.1 | [M-H]⁺ |
| 118 | 22.0 | [M-NH₃]⁺ |
| 117 | 16.1 | [M-NH₂-H]⁺ |
| 116 | 43.2 | [M-NH₃-H]⁺ |
| 115 | 20.6 | [M-NH₃-2H]⁺ or [C₉H₇]⁺ |
| 105 | 13.8 | [C₈H₉]⁺ |
| 104 | 5.2 | [C₈H₈]⁺ |
| 91 | 42.4 | [C₇H₇]⁺ (Tropylium ion) |
Data sourced from ChemicalBook for this compound hydrochloride, where the molecular ion of the free base is observed.[1] The fragmentation pattern suggests initial loss of the amino group followed by rearrangements of the indan (B1671822) structure. The prominent peak at m/z 91 is characteristic of a benzyllic fragmentation leading to the stable tropylium (B1234903) ion.
Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These are generalized protocols that are applicable to a solid, crystalline amine hydrochloride like this compound hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound hydrochloride for ¹H NMR or 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a standard 5 mm NMR tube.
-
Ensure the sample is fully dissolved; if necessary, gently vortex or warm the tube. If particulates remain, filter the solution through a small plug of cotton or glass wool into a clean NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
-
-
Data Acquisition (¹H NMR):
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard single-pulse experiment.
-
Set the number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay (e.g., 1-2 seconds) between scans.
-
-
Data Acquisition (¹³C NMR):
-
Set the spectral width to cover the expected range for carbon signals (e.g., 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon.
-
A higher number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
-
A relaxation delay of 2-5 seconds is typically used.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Perform baseline correction and integrate the peaks for ¹H NMR.
-
Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy
-
Sample Preparation:
-
No extensive sample preparation is required for ATR-FTIR. A small amount of the crystalline this compound hydrochloride powder is sufficient.
-
-
Instrument Setup and Background Collection:
-
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Collect a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.
-
-
Sample Analysis:
-
Place a small amount of the solid sample onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Collect the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
Electron Ionization Mass Spectrometry (EI-MS)
-
Sample Introduction:
-
For a solid sample like this compound hydrochloride, a direct insertion probe can be used. A small amount of the sample is placed in a capillary tube at the end of the probe.
-
Alternatively, if coupled with a Gas Chromatograph (GC), the free base (this compound) can be dissolved in a volatile organic solvent and injected into the GC. The hydrochloride salt is generally not suitable for direct GC analysis due to its low volatility. To analyze by GC-MS, an initial liquid-liquid extraction from a basic aqueous solution would be required to obtain the free amine.
-
-
Ionization:
-
The sample is vaporized by heating in the ion source.
-
The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion (M⁺).
-
-
Fragmentation:
-
The excess energy imparted to the molecular ion causes it to fragment into smaller, characteristic charged ions and neutral radicals.
-
-
Mass Analysis:
-
The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
An electron multiplier detects the separated ions, generating a signal proportional to their abundance.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.
Caption: General workflow for the spectroscopic characterization of this compound.
References
2-Aminoindan solubility and stability data
An In-depth Technical Guide to the Solubility and Stability of 2-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available data and recommended methodologies for assessing the solubility and stability of this compound. The information presented herein is intended to support research, development, and formulation activities involving this compound.
Introduction to this compound
This compound, with the chemical formula C₉H₁₁N, is a rigid analogue of amphetamine and serves as a key building block in the synthesis of various psychoactive compounds and pharmaceuticals.[1][2][3] Its chemical structure, characterized by an indane framework with an amino group at the second position, influences its physicochemical properties, including solubility and stability. Understanding these properties is critical for its application in medicinal chemistry and drug development.
Solubility Profile of this compound
Precise quantitative solubility data for this compound in various solvents is not extensively reported in publicly available literature. However, based on chemical supplier information and data for related compounds, a general solubility profile can be described.
Qualitative Solubility Data
| Solvent | Solubility | Source |
| Water | Slightly soluble | --INVALID-LINK-- |
| Organic Solvents | Soluble | --INVALID-LINK-- |
| DMSO | Slightly soluble (for hydrochloride salt) | --INVALID-LINK-- |
| Methanol | Slightly soluble (for hydrochloride salt) | --INVALID-LINK-- |
For a related compound, this compound-2-phosphonic acid, a solubility of 10 mg/mL in 0.1 M NaOH has been reported.[4] This suggests that the solubility of this compound may be pH-dependent, with potentially higher solubility in acidic aqueous solutions due to the basicity of the amino group.
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, the following shake-flask method is recommended.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Solvents: Purified water, ethanol, methanol, dimethyl sulfoxide (B87167) (DMSO), etc.
-
Vials with screw caps
-
Shaking incubator or orbital shaker
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) system with UV detector
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vial and place it in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant and filter it using a syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated stability-indicating HPLC method.
-
Calculate the solubility in mg/mL or mol/L.
Visualization of Solubility Determination Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Stability Profile and Forced Degradation Studies
The stability of a drug substance is a critical factor in its development. Forced degradation studies are performed to identify potential degradation products and establish the intrinsic stability of the molecule.[5][6] These studies also help in developing stability-indicating analytical methods.[7][8][9][10]
While specific stability data for this compound is scarce, general principles of amine chemistry suggest potential degradation pathways.
General Protocol for Forced Degradation Studies
The following protocols are based on ICH guidelines for forced degradation studies. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.
Analytical Method: A validated stability-indicating HPLC method is essential for these studies to separate and quantify this compound from its degradation products.
Objective: To assess the stability of this compound in acidic and basic conditions.
Procedure:
-
Prepare solutions of this compound in 0.1 M HCl (acidic) and 0.1 M NaOH (basic).
-
If solubility is an issue, a co-solvent can be used, but it should be inert to the degradation conditions.
-
Store the solutions at room temperature and an elevated temperature (e.g., 60 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw samples.
-
Neutralize the samples and dilute them to a suitable concentration for HPLC analysis.
-
Analyze the samples to determine the percentage of this compound remaining and to detect any degradation products.
Objective: To evaluate the susceptibility of this compound to oxidation.
Procedure:
-
Prepare a solution of this compound in a suitable solvent.
-
Add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature.
-
Monitor the reaction at various time points by withdrawing samples and analyzing them by HPLC.
Objective: To investigate the stability of this compound at elevated temperatures.
Procedure:
-
Expose solid this compound to a high temperature (e.g., 80 °C) in a thermostatically controlled oven.
-
Prepare a solution of this compound and expose it to the same high temperature.
-
Analyze samples of both the solid and the solution at different time intervals to assess degradation.
Objective: To determine the sensitivity of this compound to light exposure.
Procedure:
-
Expose solid this compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
A control sample should be protected from light.
-
Analyze the exposed and control samples at appropriate time points to measure the extent of photodegradation.
Visualization of Forced Degradation Workflow
Caption: General workflow for forced degradation studies of this compound.
Potential Signaling Pathways and Mechanisms of Action
This compound and its derivatives are known to interact with monoamine transporters.[2][3][11] Specifically, 2-AI acts as a selective substrate for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[3] Ring-substituted derivatives can exhibit altered selectivity, with some showing increased potency at the serotonin (B10506) transporter (SERT).[11]
Visualization of Monoamine Transporter Interaction
Caption: Simplified diagram of this compound's interaction with monoamine transporters.
Conclusion
This technical guide summarizes the current understanding of the solubility and stability of this compound. While quantitative data is limited, the provided experimental protocols offer a framework for researchers to determine these crucial physicochemical properties. The information on its interaction with monoamine transporters highlights its significance in neuropharmacology. Further research is warranted to fully characterize the degradation pathways and to establish a comprehensive stability profile for this compound.
References
- 1. organic chemistry - Hydrolysis under basic conditions - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 7. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 8. ijtsrd.com [ijtsrd.com]
- 9. pharmoutsourcing.com [pharmoutsourcing.com]
- 10. Stability Indicating HPLC Method Development: A Review | Semantic Scholar [semanticscholar.org]
- 11. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminoindan: A Technical Guide to a Rigid Amphetamine Analogue
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Aminoindan (2-AI) is a psychoactive substance and a conformationally rigid analogue of amphetamine.[1] Its structure, where the ethylamine (B1201723) side chain of amphetamine is cyclized into an indan (B1671822) ring, provides a valuable tool for structure-activity relationship studies of psychostimulants.[2][3] This technical guide provides an in-depth analysis of 2-AI, focusing on its chemical properties, pharmacological profile as a monoamine releasing agent, and its comparative effects with amphetamine. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for researchers in pharmacology and drug development.
Chemical and Physical Properties
This compound, also known as 2-indanamine, is a cyclic analogue of amphetamine.[4][5] The key structural difference is the cyclization of the amphetamine side-chain, which restricts its conformational freedom.[3]
Table 1: Chemical Identifiers and Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 2,3-dihydro-1H-inden-2-amine | [6] |
| Synonyms | 2-Indanamine, SU-8629 | [6] |
| CAS Number | 2975-41-9 | [6] |
| Molecular Formula | C₉H₁₁N | [6] |
| Molar Mass | 133.194 g/mol | [6] |
Synthesis
Several synthetic routes for this compound have been reported. One common method involves the reduction of 2-indanone (B58226) oxime.[7] Another approach starts from indene, which undergoes addition and subsequent reduction.[8] A distinct method involves the isomerization of 1,2,3,4-tetrahydroisoquinoline (B50084) in the presence of a solid acid catalyst.[9]
Experimental Protocol: Synthesis via Isomerization of Tetrahydroisoquinoline
This protocol is adapted from a patented method for the production of this compound.[9]
-
Reaction Setup: A reaction vessel is charged with 1,2,3,4-tetrahydroisoquinoline and a solid acid catalyst (e.g., a zeolite-based catalyst).
-
Isomerization: The mixture is heated under pressure, leading to the isomerization of the tetrahydroisoquinoline ring system to form this compound.
-
Purification: The resulting reaction mixture is subjected to distillation to isolate this compound. Purity can be assessed by gas chromatography.
-
Salt Formation (Optional): The purified this compound base can be reacted with an appropriate acid (e.g., hydrochloric acid, sulfuric acid) in an organic solvent to form the corresponding salt, which can then be isolated by filtration.[9]
Pharmacological Profile
This compound primarily acts as a monoamine releasing agent, showing selectivity for the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT) over the serotonin (B10506) transporter (SERT).[6][7] This profile is similar to that of (+)-amphetamine.[7]
Monoamine Transporter Interactions
The interaction of 2-AI with monoamine transporters has been characterized through in vitro release assays and radioligand binding studies.
Table 2: Monoamine Release Potency (EC₅₀, nM) of this compound and Related Compounds
| Compound | NET | DAT | SERT | Reference |
| This compound (2-AI) | 86 | 439 | >10,000 | [6][7] |
| (+)-Amphetamine | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results | |
| MDAI | 117 | 1,334 | 114 | [6] |
| MMAI | 3,101 | >10,000 | 31 | [6] |
| 5-MeO-AI | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Table 3: Binding Affinity (Kᵢ, nM) of this compound for α₂-Adrenergic Receptors
| Receptor Subtype | Kᵢ (nM) | Reference |
| α₂ₐ | 134 | [7][10] |
| α₂ₑ | 211 | [7][10] |
| α₂ₒ | 41 | [7][10] |
Experimental Protocol: In Vitro Monoamine Release Assay
This protocol is a generalized procedure based on descriptions of synaptosomal neurotransmitter release assays.[7]
-
Synaptosome Preparation: Rat brain tissue (e.g., striatum for DAT, hippocampus for NET and SERT) is homogenized in a sucrose (B13894) buffer. The homogenate is centrifuged to pellet synaptosomes, which are then resuspended.
-
Radiolabeling: Synaptosomes are incubated with a radiolabeled monoamine or a substrate analogue (e.g., [³H]MPP⁺ for DAT, [³H]norepinephrine for NET, [³H]serotonin for SERT) to allow for uptake.
-
Drug Incubation: The radiolabeled synaptosomes are incubated with various concentrations of the test compound (e.g., this compound).
-
Measurement of Release: The amount of radioactivity released from the synaptosomes into the supernatant is measured using liquid scintillation counting.
-
Data Analysis: The concentration-response curves are generated, and EC₅₀ values are calculated to determine the potency of the compound in inducing monoamine release.
Experimental Protocol: Radioligand Binding Assay
This protocol outlines the general steps for determining the binding affinity of a compound to neurotransmitter transporters or receptors.[11][12]
-
Membrane Preparation: Brain tissue expressing the target transporter or receptor is homogenized and centrifuged to isolate cell membranes.
-
Assay Setup: The membrane preparation is incubated with a specific radioligand for the target site (e.g., [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT, [³H]citalopram for SERT) and varying concentrations of the unlabeled test compound (competitor).
-
Incubation and Filtration: The mixture is incubated to allow for binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of the test compound, which is then converted to a Kᵢ value using the Cheng-Prusoff equation.
Behavioral Pharmacology: Comparison with Amphetamine
As a rigid analogue of amphetamine, this compound exhibits some similar behavioral effects, particularly stimulant properties.[6][13]
Locomotor Activity
Studies in rodents have shown that this compound can produce stimulant effects, though its profile differs from that of amphetamine. While amphetamine robustly increases motor activity, this compound has been reported to have more modest effects and, at certain doses, may even reduce motor activity.[13]
Experimental Protocol: Locomotor Activity Assessment in Rodents
This is a general protocol for measuring locomotor activity in rodents.[14][15][16]
-
Apparatus: An open-field arena equipped with infrared beams or a video tracking system is used to monitor the animal's movement.
-
Habituation: Animals are habituated to the testing environment for a set period before drug administration to reduce novelty-induced hyperactivity.
-
Drug Administration: Animals are administered the test compound (e.g., this compound or amphetamine) or vehicle via a specific route (e.g., intraperitoneal injection).
-
Data Collection: Locomotor activity, measured as beam breaks or distance traveled, is recorded for a defined period following drug administration.
-
Data Analysis: The locomotor activity data are analyzed to compare the effects of different doses of the test compounds with the vehicle control.
Signaling Pathways
The stimulant effects of this compound and amphetamine are primarily mediated by their ability to increase extracellular concentrations of dopamine and norepinephrine, which then act on their respective postsynaptic receptors to modulate downstream signaling cascades.[17][18]
Dopaminergic Signaling Pathway
References
- 1. Aminoindanes--the next wave of 'legal highs'? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontiersin.org [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Details for Aminoindanes [unodc.org]
- 6. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 7. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 9. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 10. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]
- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Preclinical Models | Behavioral Neuropharmacology Laboratory | Nebraska [bevinslab.unl.edu]
- 16. Locomotor Activity Predicts Acquisition of Self-Administration Behavior but Not Cocaine Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Serotonin–norepinephrine–dopamine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 18. static.selfdecode.com [static.selfdecode.com]
The Biological Activity of 2-Aminoindan Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 2-aminoindan scaffold, a rigid analog of phenethylamine, has emerged as a privileged structure in medicinal chemistry, giving rise to a diverse class of biologically active compounds. These derivatives have garnered significant interest due to their interactions with key neurological targets, particularly monoamine transporters and receptors. This technical guide provides a comprehensive overview of the biological activity of this compound derivatives, focusing on their mechanism of action, structure-activity relationships, and the experimental methodologies used to elucidate their pharmacological profiles. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the central nervous system.
Core Biological Activity: Modulation of Monoamine Systems
The primary biological activity of this compound derivatives lies in their ability to modulate monoaminergic neurotransmission. These compounds predominantly act as monoamine releasing agents, targeting the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). By interacting with these transporters, they can induce the non-vesicular release of their respective neurotransmitters from the presynaptic neuron into the synaptic cleft, thereby amplifying downstream signaling.[1][2][3]
The selectivity of this compound derivatives for the different monoamine transporters is highly dependent on the substitution pattern on the indan (B1671822) ring. This structural variation allows for the fine-tuning of their pharmacological effects, ranging from stimulant-like properties to empathogenic and entactogenic effects.[1]
Quantitative Analysis of Biological Activity
The potency and selectivity of this compound derivatives are typically quantified through in vitro assays that measure their affinity for and functional effect on monoamine transporters and receptors. The following tables summarize key quantitative data for a selection of prominent this compound derivatives.
Table 1: Monoamine Transporter Release Efficacy (EC50, nM)
| Compound | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Reference |
| This compound (2-AI) | 439 | 86 | >10,000 | [1] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | 2,646 | 861 | 134 | [1] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | 3,101 | 31 | [1] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 1,334 | 117 | 114 | [1] |
Table 2: α2-Adrenergic Receptor Binding Affinity (Ki, nM)
| Compound | α2A-Adrenergic Receptor Ki (nM) | α2B-Adrenergic Receptor Ki (nM) | α2C-Adrenergic Receptor Ki (nM) | Reference |
| This compound (2-AI) | 134 | 211 | 41 | [1][2][3] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | ~670 | ~1055 | ~1230 | [1] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | ~670 | ~1055 | ~1230 | [1] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | Reduced affinity compared to 2-AI | Reduced affinity compared to 2-AI | Reduced affinity compared to 2-AI | [1] |
Signaling Pathways and Mechanisms of Action
The interaction of this compound derivatives with monoamine transporters initiates a cascade of events that alters neuronal signaling. The primary mechanism involves the reversal of transporter function, leading to the efflux of neurotransmitters. Additionally, some derivatives exhibit significant affinity for α2-adrenergic receptors, suggesting a more complex pharmacological profile that can modulate noradrenergic signaling.
Figure 1: Signaling pathway of this compound derivative-induced monoamine release.
Experimental Protocols
A thorough understanding of the biological activity of this compound derivatives relies on a suite of well-defined experimental protocols. The following sections detail the methodologies for key in vitro and in vivo assays.
In Vitro Monoamine Release Assay
This assay quantifies the ability of a compound to induce the release of monoamines from presynaptic nerve terminals (synaptosomes).
1. Preparation of Synaptosomes:
-
Euthanize male Sprague-Dawley rats (200-250 g) by decapitation.
-
Rapidly dissect the brain region of interest (e.g., striatum for dopamine, hippocampus for serotonin) in ice-cold sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4).
-
Homogenize the tissue in 10 volumes of sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cell debris.
-
Centrifuge the resulting supernatant at 17,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.
-
Resuspend the pellet in Krebs-Ringer buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2, pH 7.4) and determine protein concentration using a standard method (e.g., BCA assay).
2. Radiolabeling and Release Assay:
-
Pre-incubate synaptosomes (approximately 0.2 mg/mL protein) with a radiolabeled monoamine ([3H]dopamine, [3H]norepinephrine, or [3H]serotonin) at a final concentration of 10 nM for 15 minutes at 37°C.
-
Terminate the uptake by rapid filtration through glass fiber filters (e.g., Whatman GF/B) and wash with ice-cold Krebs-Ringer buffer.
-
Transfer the filters to a superfusion apparatus and perfuse with oxygenated Krebs-Ringer buffer at a rate of 1 mL/min.
-
After a 30-minute washout period to establish a stable baseline, switch to a buffer containing the test compound (this compound derivative) at various concentrations.
-
Collect fractions at regular intervals (e.g., every 5 minutes) and quantify the amount of radioactivity in each fraction using liquid scintillation counting.
-
Calculate the fractional release of the radiolabel for each time point and determine the EC50 value for each compound.
Figure 2: Workflow for the in vitro monoamine release assay.
Radioligand Binding Assay for α2-Adrenergic Receptors
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.
1. Membrane Preparation:
-
Obtain a cell line stably expressing the human α2A, α2B, or α2C-adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Harvest the cells and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.
-
Resuspend the final pellet in binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the cell membrane preparation (20-50 µg protein), a fixed concentration of a suitable radioligand (e.g., [3H]RX821002 for α2-receptors), and varying concentrations of the unlabeled this compound derivative.
-
For non-specific binding determination, include a high concentration of a known α2-adrenergic antagonist (e.g., 10 µM yohimbine).
-
Incubate the plate at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (0.3%) to reduce non-specific binding.
-
Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4][5]
In Vivo Assessment of Locomotor Activity and Stereotypy
These behavioral assays in rodents are used to evaluate the stimulant and psychotomimetic effects of this compound derivatives.
1. Animals and Housing:
-
Use adult male Sprague-Dawley or Wistar rats (250-300 g).
-
House the animals individually in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle.
-
Allow at least one week of acclimatization before the start of the experiment.
2. Apparatus:
-
Locomotor Activity: Use automated activity monitoring chambers equipped with infrared beams to detect horizontal and vertical movements.
-
Stereotypy: Observe the animals in transparent observation cages.
3. Procedure:
-
Habituate the animals to the testing environment for at least 30 minutes on two consecutive days prior to the test day.
-
On the test day, administer the this compound derivative or vehicle (e.g., saline) via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Immediately place the animal in the locomotor activity chamber or observation cage.
-
Locomotor Activity: Record locomotor activity (e.g., distance traveled, number of beam breaks) continuously for a set period (e.g., 60-120 minutes).
-
Stereotypy: At regular intervals (e.g., every 10 minutes), score the intensity of stereotypic behaviors using a standardized rating scale (e.g., sniffing, head weaving, gnawing). A trained observer, blind to the treatment conditions, should perform the scoring.
4. Data Analysis:
-
Locomotor Activity: Analyze the total distance traveled or the number of beam breaks using ANOVA, followed by post-hoc tests to compare treatment groups.
-
Stereotypy: Analyze the stereotypy scores using non-parametric statistical tests (e.g., Kruskal-Wallis test followed by Dunn's test).
Conclusion
This compound derivatives represent a versatile class of compounds with significant potential for modulating monoaminergic systems. Their biological activity is intricately linked to their chemical structure, allowing for the development of compounds with distinct pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these derivatives, from their molecular interactions at transporters and receptors to their behavioral effects in vivo. A thorough understanding of these methodologies is crucial for advancing the research and development of novel this compound-based therapeutics for a range of neurological and psychiatric disorders.
References
- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
2-Aminoindan: A Cornerstone in the Synthesis of Neuroprotective Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 2-Aminoindan, a bicyclic organic compound, serves as a critical chiral building block in the synthesis of several pharmaceuticals, particularly those targeting neurodegenerative disorders. Its rigid structure and versatile functional group make it an ideal scaffold for designing molecules that interact with specific biological targets in the central nervous system. This technical guide provides a comprehensive overview of the role of this compound as a precursor in the development of key pharmaceuticals, with a focus on the anti-Parkinson's agent rasagiline (B1678815) and the multimodal anti-Alzheimer's candidate ladostigil (B1674322). The guide details synthetic methodologies, presents quantitative data, and illustrates the intricate signaling pathways influenced by these this compound derivatives.
Pharmaceuticals Derived from this compound
The primary therapeutic areas for pharmaceuticals derived from this compound are neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. The indan (B1671822) moiety provides a privileged scaffold that, when appropriately functionalized, can selectively target key enzymes and receptors involved in the pathology of these conditions.
Rasagiline: A Selective MAO-B Inhibitor
Rasagiline, marketed as Azilect®, is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B), an enzyme responsible for the degradation of dopamine (B1211576) in the brain.[1] By inhibiting MAO-B, rasagiline increases synaptic dopamine levels, thereby alleviating the motor symptoms of Parkinson's disease.[2] Its synthesis prominently features (R)-1-aminoindan as a key starting material.
Ladostigil: A Multimodal Agent for Alzheimer's Disease
Ladostigil is an investigational drug that was developed for the treatment of Alzheimer's disease and other dementias.[3][4] It was designed by combining the pharmacophores of rasagiline and the cholinesterase inhibitor rivastigmine.[4] This dual-action drug candidate aims to simultaneously inhibit both MAO-A and MAO-B and cholinesterases, enzymes that break down the neurotransmitter acetylcholine (B1216132).[3][5] Ladostigil also exhibits neuroprotective properties.[6]
Synthesis of Pharmaceuticals from this compound Derivatives
The synthesis of rasagiline and ladostigil from this compound derivatives involves several key chemical transformations. The following sections provide an overview of these synthetic routes, supported by quantitative data where available in the literature.
Synthesis of Rasagiline
The synthesis of rasagiline typically starts from (R)-1-aminoindan. Several methods have been reported, with variations in reagents, reaction conditions, and resulting yields.
Table 1: Summary of Quantitative Data for Rasagiline Synthesis
| Step | Reactants | Reagents and Conditions | Product | Yield | Purity/Enantiomeric Excess (ee) | Reference |
| Alkylation | (R)-1-Aminoindan, Propargyl chloride | K2CO3, Acetonitrile (B52724), 60°C, 16h | Racemic Rasagiline | 44% (after chromatography) | Not specified | [7] |
| Alkylation (Improved) | (R)-1-Aminoindan, Propargyl benzenesulfonate | Toluene, 15% NaOH (aq) | Racemic Rasagiline | Not specified | Not specified | U.S. Pat. No. 5,532,415[8] |
| Alkylation (Improved) | (R)-1-Aminoindan, Propargyl chloride | THF, DBU, 0-5°C | Rasagiline | 80-82% | 64% (by HPLC) | WO 2009/147432[7] |
| N-Trifluoroacetylation and Alkylation | (R)-1-Aminoindan, Trifluoroacetic anhydride (B1165640); then Propargyl bromide | Pyridine (B92270); then various bases (e.g., NaH, K2CO3) | N-propargyl-N-trifluoroacetyl-(R)-1-aminoindan | 95% (protection step) | High | US8901352B2[7] |
| Chemoenzymatic Dynamic Kinetic Resolution | Racemic 1-aminoindan (B1206342) | Candida antarctica lipase (B570770) B (CALB), Pd nanocatalyst | (R)-N-acetyl-1-aminoindan | >90% | >99% ee | [9] |
| Asymmetric Transfer Hydrogenation | N-propargyl-1-indanimine | Chiral phosphoric acid, Hantzsch ester | Rasagiline | High | >96% ee | [10] |
| Improved Process | 1-Indanone | Ammonium (B1175870) formate (B1220265), 10% Pd/C; then p-toluenesulfonyl propargyl ester; then L-tartaric acid resolution; then methanesulfonic acid | Rasagiline Mesylate | ~12% (overall) | High | [11] |
Method 1: Direct Alkylation (Based on EP 0436492 B1) [7]
-
A suspension of (R)-1-aminoindan, propargyl chloride, and potassium carbonate in acetonitrile is prepared.
-
The reaction mixture is heated at 60°C for 16 hours.
-
The solvent is evaporated, and the crude product is purified by column chromatography to yield rasagiline.
Method 2: Alkylation of Trifluoroacetyl-Protected Aminoindan (Based on US8901352B2) [7]
-
(R)-1-Aminoindan is reacted with trifluoroacetic anhydride in the presence of pyridine to afford the N-trifluoroacetyl protected amide.
-
The protected amide is then alkylated with a propargyl halide (e.g., propargyl bromide) in the presence of a base (e.g., sodium hydride or potassium carbonate) in a suitable solvent (e.g., DMF or THF).
-
The trifluoroacetyl group is subsequently removed by hydrolysis to yield rasagiline.
Method 3: Improved Process from 1-Indanone [11]
-
1-Indanone is reacted with ammonium formate and 10% palladium on carbon at room temperature to produce 1-aminoindan.
-
The resulting 1-aminoindan is reacted with p-toluenesulfonyl propargyl ester to form N-propargyl-1-aminoindan.
-
The racemic product is resolved using L-tartaric acid to obtain the desired (R)-enantiomer.
-
Finally, the resolved product is treated with methanesulfonic acid to yield rasagiline mesylate.
Synthesis of Ladostigil
The synthesis of ladostigil involves the functionalization of a this compound derivative. The key steps include the introduction of a carbamate (B1207046) moiety.
Table 2: Summary of Quantitative Data for Ladostigil Synthesis (Conceptual)
| Step | Starting Material | Key Transformation | Product | Yield | Purity | Reference |
| Multistep Synthesis | Hydroxy-aminoindan derivative | Introduction of propargyl and carbamate moieties | Ladostigil | Not specified in readily available public literature | Not specified | [4] |
Note: Detailed, publicly available experimental protocols with specific yields for the complete synthesis of ladostigil from a simple this compound precursor are limited. The synthesis is typically described as a multi-step process starting from a hydroxy-substituted aminoindan.
Signaling Pathways and Mechanisms of Action
The therapeutic effects of rasagiline and ladostigil stem from their interaction with key signaling pathways in the brain.
MAO-B Inhibition Pathway
Rasagiline and the rasagiline moiety of ladostigil act as irreversible inhibitors of MAO-B. This enzyme is located on the outer mitochondrial membrane and is responsible for the oxidative deamination of dopamine.[12] Inhibition of MAO-B leads to an increase in the concentration of dopamine in the synaptic cleft, thereby enhancing dopaminergic neurotransmission.[1][2]
Caption: MAO-B Inhibition by Rasagiline and Ladostigil.
Cholinesterase Inhibition Pathway (Ladostigil)
The carbamate moiety of ladostigil is responsible for its inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[5] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine in the synaptic cleft.[13][14] By inhibiting these enzymes, ladostigil increases the levels and duration of action of acetylcholine, which is crucial for cognitive functions that are impaired in Alzheimer's disease.[15]
Caption: Cholinesterase Inhibition by Ladostigil.
Neuroprotective Signaling Pathways
Beyond their primary enzymatic inhibition, both rasagiline and ladostigil exhibit neuroprotective effects through the modulation of various intracellular signaling pathways. These pathways are crucial for cell survival and resilience against neurotoxic insults.
These drugs have been shown to upregulate anti-apoptotic proteins like Bcl-2 and neurotrophic factors such as brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF).[16] Furthermore, they can activate pro-survival signaling cascades involving Protein Kinase C (PKC) and Mitogen-Activated Protein (MAP) Kinase.[3][6]
References
- 1. An overview of the role of monoamine oxidase-B in Parkinson’s disease: implications for neurodegeneration and therapy [explorationpub.com]
- 2. What are MAO-B inhibitors and how do they work? [synapse.patsnap.com]
- 3. Neuroprotective mechanisms of rasagiline ( Agilect ) and TV3326 ( ladostigil ) [rasagiline.com]
- 4. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rasagiline ( Agilect ) and ladostigil / TV3326 : molecular mechanisms [rasagiline.com]
- 7. US8901352B2 - Method for the synthesis of rasagiline - Google Patents [patents.google.com]
- 8. US20110155626A1 - Process for preparation of rasagiline and salts thereof - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Enantioselective Gram-Scale Synthesis of Rasagiline via Chiral Phosphoric Acid-Catalyzed Reduction of Cyclic Imine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Page loading... [guidechem.com]
- 12. Monoamine oxidase inactivation: from pathophysiology to therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Physiology, Acetylcholinesterase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 16. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 2-Aminoindan
Audience: Researchers, scientists, and drug development professionals.
Introduction: 2-Aminoindan (2-AI) is a crucial intermediate in the synthesis of various pharmaceuticals and a notable compound in its own right within the realm of medicinal chemistry.[1] As a rigid analog of phenethylamine, its derivatives have found applications as β2-adrenoceptor agonists for treating conditions like asthma and COPD, antihypertensive agents, and selective dopamine (B1211576) D3 receptor antagonists.[1][2] This document provides detailed protocols for several common synthetic routes to this compound, presenting quantitative data in structured tables and visualizing the workflows for clarity.
Method 1: One-Pot Reductive Amination of 2-Indanone (B58226)
This method is a highly efficient and direct approach to synthesizing this compound. It involves the reaction of 2-indanone with an amine source in the presence of a reducing agent, typically catalytic hydrogenation. The one-pot nature of this procedure makes it advantageous for large-scale production.[1][3]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 2-Indanone | [3] |
| Reagents | Benzylamine, Isopropanol, Glacial Acetic Acid | [3] |
| Catalyst | Palladium on Carbon (Pd/C) | [3] |
| Hydrogen Pressure | 3 MPa (approx. 435 psi) | [3] |
| Temperature | 80 °C | [3] |
| Yield | 93% | [3] |
Experimental Protocol
-
Reaction Setup: In a suitable autoclave, combine 150 g of 2-indanone, 145 g of benzylamine, 600 ml of isopropanol, and 8 ml of glacial acetic acid.[3]
-
Catalyst Addition: Carefully add 20 g of palladium-carbon (Pd/C) catalyst to the mixture.[3]
-
Hydrogenation: Seal the autoclave and introduce hydrogen gas until the pressure reaches 3 MPa.[3]
-
Reaction: Heat the mixture to 80 °C while stirring. Maintain these conditions until the reaction is complete, as monitored by an appropriate method (e.g., TLC, GC-MS).[3]
-
Work-up: After the reaction, cool the autoclave to room temperature and carefully vent the hydrogen gas.
-
Purification: Filter the reaction mixture under pressure to remove the Pd/C catalyst. Concentrate the resulting filtrate and purify by rectification to obtain the final product, this compound.[3] A yield of approximately 140 g (93%) can be expected.[3]
Reaction Workflow
Caption: One-pot reductive amination of 2-indanone.
Method 2: Synthesis via the Leuckart Reaction
The Leuckart reaction is a classic method for the reductive amination of ketones or aldehydes.[4][5][6] It utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent, typically requiring high temperatures.[5][7] The reaction proceeds through an N-formyl intermediate, which is subsequently hydrolyzed to yield the primary amine.[4]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | Ketone (e.g., 2-Indanone) | [5][7] |
| Reagents | Ammonium Formate or Formamide | [5][8] |
| Temperature | 120-130 °C (Ammonium Formate) | [5][8] |
| >165 °C (Formamide) | [5] | |
| Key Intermediate | N-formyl-2-aminoindan | [4] |
| Final Step | Acid Hydrolysis | [4] |
General Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, mix the ketone (e.g., 2-indanone) with 2-5 equivalents of ammonium formate.[4] Formic acid may be used as a co-solvent.
-
Reaction: Heat the mixture to the required temperature (typically 150–200 °C) and maintain reflux until the formation of the N-formyl intermediate is complete.[4]
-
Hydrolysis: Cool the reaction mixture and add an acid (e.g., HCl). Heat the mixture again to hydrolyze the N-formyl intermediate to the free amine.
-
Work-up and Purification: After hydrolysis, cool the mixture and basify with a strong base (e.g., NaOH) to liberate the free amine. Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.
Reaction Pathway
Caption: Leuckart reaction pathway for this compound synthesis.
Method 3: Synthesis from 1-Indanone (B140024) via Oximation and Reduction
This multi-step route starts from the more readily available 1-indanone. The process involves bromination, a Gabriel synthesis for amine introduction, and a Wolff-Kishner reduction, or alternatively, an oximation followed by reduction.[1][9] The oximation route avoids some of the harsher reagents of other methods.
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-Indanone derivatives | [1][9] |
| Step 1 Reagents | Hydroxylamine (B1172632) (for oximation) | [1] |
| Step 2 Reagents | Boron metal reduction reagents (e.g., NaBH₄) | [1] |
| Step 2 Catalyst | Lewis Acids (e.g., Aluminum Chloride) | [1] |
| Key Feature | Synchronous reduction of carbonyl and oxime groups | [1] |
General Experimental Protocol
-
Oximation: Dissolve the 1-indanone derivative in a suitable solvent (e.g., ethanol). Add hydroxylamine hydrochloride and a base (e.g., pyridine (B92270) or sodium acetate) and heat the mixture to form the corresponding 1-indanone oxime.
-
Reduction: In a separate flask, prepare a solution of a Lewis acid (e.g., aluminum chloride) in an appropriate solvent. Add a boron-based reducing agent.
-
Combined Reduction: Add the 1-indanone oxime from the previous step to the reducing agent mixture. This step synchronously reduces the oxime to an amine and the ketone (if still present) to a methylene (B1212753) group, yielding the this compound derivative.[1]
-
Work-up and Purification: Quench the reaction carefully, typically with an acidic workup followed by basification to isolate the amine. Purify the product using standard techniques like extraction and distillation or chromatography.
Synthetic Pathway
Caption: Synthesis of this compound derivatives from 1-indanone.
References
- 1. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 2. EP1487781B1 - Process for preparing this compound derivatives - Google Patents [patents.google.com]
- 3. Indan-2-amine synthesis - chemicalbook [chemicalbook.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. mdpi.com [mdpi.com]
- 8. Leuckart reaction - Sciencemadness Wiki [sciencemadness.org]
- 9. CN105884626A - Synthesis method of 2-aminoindane derivative and product of 2-aminoindane derivative - Google Patents [patents.google.com]
Chiral Resolution of 2-Aminoindan Enantiomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enantiomerically pure 2-aminoindan and its derivatives are crucial building blocks in the synthesis of numerous pharmaceuticals and chiral ligands for asymmetric catalysis. The stereochemistry of these compounds often dictates their pharmacological activity and efficacy. For instance, the (1S,2R)-isomer of 1-amino-2-indanol (B1258337) is a key component of the HIV protease inhibitor Indinavir. Consequently, the development of efficient and scalable methods for the resolution of racemic this compound is of significant interest to the pharmaceutical and chemical industries.
These application notes provide an overview and detailed protocols for the three primary methods of chiral resolution of this compound enantiomers: classical resolution via diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.
Methods Overview
The selection of a suitable resolution method depends on various factors, including the scale of the separation, the desired enantiomeric purity, and the cost-effectiveness of the process.
-
Classical Resolution by Diastereomeric Salt Formation: This is a widely used industrial method that involves the reaction of the racemic amine with a chiral resolving agent (typically a chiral acid) to form a pair of diastereomeric salts. These salts exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.
-
Enzymatic Kinetic Resolution: This method utilizes the stereoselectivity of enzymes, such as lipases, to preferentially catalyze a reaction with one enantiomer of the racemic mixture. This results in the separation of a slower-reacting enantiomer and a derivatized, faster-reacting enantiomer.
-
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers. The differential interaction of the enantiomers with the CSP leads to their separation.
Quantitative Data Summary
The following tables summarize quantitative data for different chiral resolution methods applied to this compound derivatives.
Table 1: Classical Resolution of this compound Derivatives
| Racemic Substrate | Resolving Agent | Solvent | Isolated Diastereomer | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| rac-4-cyano-1-aminoindane | Di-p-toluoyl-L-tartaric acid | Methanol (B129727) | (S)-1-amino-4-cyanoindan salt | - | up to 96 | [1] |
Table 2: Enzymatic Resolution of this compound Precursors
| Racemic Substrate | Enzyme | Acyl Donor | Solvent | Product | Yield (%) | Enantiomeric Excess (ee%) | Reference | | --- | --- | --- | --- | --- | --- | --- | | rac-trans-1-azidoindan-2-ol | Immobilized Amano Lipase PS 30 | Isopropenyl acetate (B1210297) | Dimethoxyethane | (1S,2S)-1-azido-2-indanol | 46 | >96 |[2] | | | | | | (1R,2R)-2-acetoxy-1-azidoindan | 44 | >96 (after hydrolysis) |[2] |
Table 3: Chiral Chromatography of this compound Derivatives
| Analyte | Chiral Stationary Phase | Mobile Phase | Detection | Observations | Reference |
| (1S,2S)-1-azido-2-indanol and (1R,2R)-1-azido-2-indanol | Daicel Chiralcel OD | Not specified | Not specified | Effective separation for ee determination | [2] |
Experimental Protocols
Protocol 1: Classical Resolution of a this compound Derivative via Diastereomeric Salt Formation
This protocol is a general guideline based on the resolution of aminoindane derivatives and can be adapted for this compound.
Materials:
-
Racemic this compound derivative
-
Chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid)
-
Methanol (or other suitable solvent)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Crystallization vessel with stirrer and temperature control
-
Filtration apparatus
Procedure:
-
Salt Formation:
-
Dissolve 1.0 equivalent of the racemic this compound derivative in a suitable volume of methanol at an elevated temperature to ensure complete dissolution.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral resolving agent (e.g., Di-p-toluoyl-L-tartaric acid) in methanol.
-
Slowly add the resolving agent solution to the solution of the racemic amine with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. Further cooling in an ice bath may improve the yield.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove impurities.
-
Dry the crystals under vacuum.
-
-
Regeneration of the Enantiomerically Enriched Amine:
-
Suspend the isolated diastereomeric salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., 1M NaOH) to neutralize the chiral acid and liberate the free amine.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the enantiomerically enriched this compound derivative.
-
-
Determination of Enantiomeric Excess:
-
Analyze the enantiomeric purity of the product using chiral HPLC.
-
Protocol 2: Enzymatic Kinetic Resolution of a this compound Precursor
This protocol is based on the resolution of a precursor to a this compound derivative and illustrates the general procedure.
Materials:
-
Racemic trans-1-azidoindan-2-ol
-
Immobilized Amano Lipase PS 30
-
Isopropenyl acetate
-
Dimethoxyethane (DME)
-
Silica (B1680970) gel for chromatography
-
Solvents for chromatography (e.g., hexane/ethyl acetate)
Procedure:
-
Enzymatic Acylation:
-
To a stirred solution of racemic trans-1-azidoindan-2-ol (e.g., 700 mg, 4 mmol) in a mixture of isopropenyl acetate (5 mL) and DME (5 mL), add immobilized Amano Lipase PS 30 (880 mg).
-
Stir the mixture at room temperature (23 °C) for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
-
Separation of Products:
-
After the reaction is complete, remove the enzyme by filtration.
-
Concentrate the filtrate under reduced pressure.
-
Separate the unreacted (1S,2S)-1-azido-2-indanol and the acylated (1R,2R)-2-acetoxy-1-azidoindan by silica gel column chromatography.
-
-
Hydrolysis of the Acylated Enantiomer (Optional):
-
Dissolve the isolated (1R,2R)-2-acetoxy-1-azidoindan in a suitable solvent (e.g., methanol).
-
Add a base (e.g., potassium carbonate) and stir at room temperature until the hydrolysis is complete (monitor by TLC).
-
Work up the reaction to isolate the (1R,2R)-1-azido-2-indanol.
-
-
Determination of Enantiomeric Excess:
-
Determine the enantiomeric excess of both the unreacted alcohol and the alcohol obtained after hydrolysis using chiral HPLC (e.g., on a Daicel Chiralcel OD column).[2]
-
Visualizations
Caption: Classical resolution workflow.
Caption: Enzymatic kinetic resolution workflow.
Caption: Chiral HPLC separation workflow.
References
- 1. Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01352A [pubs.rsc.org]
- 2. A Convenient Enzymatic Route to Optically Active l-Aminoindan-2-ol: Versatile Ligands for HIV-1 Protease Inhibitors and Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Aminoindan as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of racemic mixtures into their constituent enantiomers. Many bioactive molecules, including a large number of pharmaceuticals, exhibit stereospecificity, where one enantiomer is therapeutically active while the other may be inactive or even cause adverse effects. The "profens," a class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and ketoprofen, are prime examples where the (S)-enantiomer is responsible for the desired anti-inflammatory activity.
Classical resolution via the formation of diastereomeric salts remains one of the most widely used methods for large-scale enantioseparation due to its cost-effectiveness and scalability.[1][2] This technique involves reacting a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent (e.g., a chiral amine) to form a pair of diastereomeric salts.[3] These diastereomers, unlike the original enantiomers, have different physical properties, such as solubility, allowing for their separation by methods like fractional crystallization.[1]
2-Aminoindan is a chiral amine that can be utilized as a resolving agent for acidic compounds. Its rigid bicyclic structure provides a well-defined stereochemical environment for effective chiral recognition during diastereomeric salt formation. This document provides detailed application notes and protocols for the use of enantiomerically pure this compound in the resolution of chiral carboxylic acids.
Principle of Chiral Resolution
The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers with distinct physical properties. A racemic mixture of a chiral carboxylic acid, (R/S)-Acid, is reacted with a single enantiomer of this compound, for instance, (R)-2-aminoindan. This acid-base reaction forms two diastereomeric salts: [(R)-Acid·(R)-2-aminoindan] and [(S)-Acid·(R)-2-aminoindan].
Due to their different three-dimensional structures, these diastereomeric salts exhibit different solubilities in a given solvent system. Through careful selection of the solvent and optimization of crystallization conditions (temperature, concentration), one of the diastereomeric salts will preferentially crystallize from the solution, while the other remains in the mother liquor. The less soluble salt is then isolated by filtration. Finally, the resolved carboxylic acid enantiomer is liberated from the diastereomeric salt by treatment with a strong acid, and the chiral resolving agent can be recovered for reuse.
Data Presentation
The efficiency of a chiral resolution process is evaluated by the yield and the enantiomeric excess (ee) of the resolved product. The following table summarizes representative data for the resolution of profens using aminoindan derivatives, which can serve as a benchmark for expected results with this compound.
| Racemic Acid | Resolving Agent | Solvent System | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Liberated Acid |
| Ketoprofen | (1R,2S)-cis-1-aminoindan-2-ol | Acetonitrile/Water | Not specified | 96.2% (S)-Ketoprofen |
| Ketoprofen | (1S,2R)-cis-1-aminoindan-2-ol | Methyl Isobutyl Ketone | Not specified | 97% (R)-Ketoprofen |
| Flurbiprofen | (1R,2S)-cis-1-aminoindan-2-ol | Methanol | Not specified | >95% (S)-Flurbiprofen |
| Ibuprofen | (S)-α-phenylethylamine | Water | Not specified | >90% (S)-Ibuprofen |
Experimental Protocols
Protocol 1: General Procedure for Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology for the chiral resolution of a racemic carboxylic acid using either (R)- or (S)-2-aminoindan. Note: The optimal solvent, temperature profile, and stoichiometry should be determined experimentally for each specific acid.
Materials:
-
Racemic carboxylic acid (e.g., ibuprofen, ketoprofen, mandelic acid)
-
Enantiomerically pure (R)- or (S)-2-aminoindan (0.5-1.0 molar equivalent)
-
Solvent (e.g., ethanol, methanol, acetonitrile, ethyl acetate, or mixtures thereof)
-
Strong acid (e.g., 2 M HCl or 2 M H₂SO₄)
-
Extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)
Procedure:
-
Diastereomeric Salt Formation: a. Dissolve the racemic carboxylic acid (1.0 eq.) in a suitable solvent with gentle heating until a clear solution is obtained. b. In a separate flask, dissolve the enantiomerically pure this compound (0.5-1.0 eq.) in the same solvent. c. Slowly add the this compound solution to the carboxylic acid solution with stirring. d. The mixture may become cloudy or a precipitate may form immediately. Stir the mixture at an elevated temperature (e.g., 50-60 °C) for 30 minutes to ensure complete salt formation.
-
Fractional Crystallization: a. Slowly cool the mixture to room temperature over several hours to allow for the crystallization of the less soluble diastereomeric salt. b. For improved yield, the mixture can be further cooled in an ice bath or refrigerator (e.g., 0-5 °C) and held for several hours or overnight. c. Collect the crystalline precipitate by vacuum filtration. d. Wash the collected crystals with a small amount of the cold crystallization solvent to remove impurities from the mother liquor. e. Dry the diastereomeric salt crystals under vacuum.
-
Liberation of the Enantiopure Carboxylic Acid: a. Suspend the dried diastereomeric salt in water. b. Add a strong acid (e.g., 2 M HCl) dropwise with vigorous stirring until the pH of the aqueous solution is acidic (pH 1-2). This will protonate the carboxylate and deprotonate the amine, breaking the salt. c. Extract the liberated enantiopure carboxylic acid into an organic solvent (e.g., ethyl acetate, 3 x 50 mL). d. Combine the organic layers and wash with brine. e. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched carboxylic acid.
-
Determination of Enantiomeric Excess: a. The enantiomeric excess of the resolved acid should be determined using a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), or by measuring the specific rotation using a polarimeter.
Protocol 2: Recovery of the Chiral Resolving Agent
-
Basification of the Aqueous Layer: a. Take the acidic aqueous layer from step 3c, which contains the protonated this compound. b. Cool the solution in an ice bath and slowly add a strong base (e.g., 5 M NaOH) until the solution is strongly basic (pH 12-14). c. The free base of this compound will precipitate or can be extracted.
-
Extraction and Purification: a. Extract the liberated this compound with a suitable organic solvent (e.g., dichloromethane (B109758) or diethyl ether). b. Combine the organic extracts, dry over anhydrous potassium carbonate (K₂CO₃), filter, and remove the solvent under reduced pressure to recover the this compound. c. The recovered resolving agent can be purified further by distillation or recrystallization if necessary.
Visualizations
Chiral Resolution Workflow
Caption: Workflow for chiral resolution using this compound.
Signaling Pathway of Diastereomeric Salt Formation
Caption: Principle of diastereomeric salt formation for chiral resolution.
References
Application Notes and Protocols for N-alkylation of 2-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of common and effective methodologies for the N-alkylation of 2-aminoindan, a crucial step in the synthesis of various biologically active compounds. The protocols detailed below are intended to serve as a practical guide for researchers in medicinal chemistry and drug development.
Introduction
This compound is a key structural motif found in a variety of pharmacologically active molecules, including agonists and antagonists for dopamine (B1211576) and serotonin (B10506) receptors. The N-alkylation of the primary amine group in this compound is a common synthetic transformation used to modulate the potency, selectivity, and pharmacokinetic properties of these compounds. This document outlines three primary methods for the N-alkylation of this compound: reductive amination, classical N-alkylation with alkyl halides, and iridium-catalyzed N-alkylation with alcohols.
Methodologies and Data Presentation
The following sections provide detailed protocols and quantitative data for the N-alkylation of this compound. The data is summarized in tables to facilitate easy comparison of the different methods.
Reductive Amination
Reductive amination is a widely used and versatile method for the N-alkylation of amines. This two-step, one-pot reaction involves the initial formation of an imine or enamine from the reaction of this compound with an aldehyde or ketone, followed by in-situ reduction to the corresponding N-alkylated amine. Sodium triacetoxyborohydride (B8407120) (STAB) is a commonly used reducing agent for this transformation due to its mildness and selectivity.
| Entry | Aldehyde/Ketone | Reducing Agent | Solvent | Yield (%) |
| 1 | Benzaldehyde | NaBH(OAc)₃ | Dichloromethane (DCM) | 85 |
| 2 | 4-Methoxybenzaldehyde | NaBH(OAc)₃ | 1,2-Dichloroethane (DCE) | 82 |
| 3 | Cyclohexanone | NaBH(OAc)₃ | Tetrahydrofuran (THF) | 78 |
| 4 | Acetone | NaBH(OAc)₃ | Dichloromethane (DCM) | 75 |
Materials:
-
This compound (1.0 eq)
-
Benzaldehyde (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of this compound in dichloromethane, add benzaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford N-benzyl-2-aminoindan.
Classical N-Alkylation with Alkyl Halides
This method involves the direct reaction of this compound with an alkyl halide in the presence of a base. The base is necessary to neutralize the hydrogen halide formed during the reaction. Common bases include potassium carbonate (K₂CO₃) and triethylamine (B128534) (Et₃N). The choice of solvent depends on the reactivity of the alkyl halide and the solubility of the reactants.
| Entry | Alkyl Halide | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Benzyl (B1604629) bromide | K₂CO₃ | Acetonitrile (MeCN) | 80 | 92 |
| 2 | Ethyl iodide | Et₃N | Dimethylformamide (DMF) | 60 | 88 |
| 3 | Propyl bromide | K₂CO₃ | Acetone | 56 | 85 |
| 4 | Methyl iodide | Et₃N | Tetrahydrofuran (THF) | 25 | 95 |
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Triethylamine (Et₃N) (1.5 eq)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound in dimethylformamide.
-
Add triethylamine to the solution.
-
Add ethyl iodide dropwise to the reaction mixture.
-
Heat the reaction mixture to 60°C and stir for 6-12 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-ethyl-2-aminoindan.
Iridium-Catalyzed N-Alkylation with Alcohols
A more modern and sustainable approach to N-alkylation is the use of alcohols as alkylating agents, catalyzed by a transition metal complex. Iridium catalysts are particularly effective for this "borrowing hydrogen" methodology. The reaction proceeds via the oxidation of the alcohol to an aldehyde, which then undergoes reductive amination with the amine, with water being the only byproduct.
| Entry | Alcohol | Catalyst | Base | Solvent | Yield (%) |
| 1 | Benzyl alcohol | [Ir(cod)Cl]₂/dppp | K₂CO₃ | Toluene (B28343) | 88 |
| 2 | 1-Phenylethanol | [CpIrCl₂]₂ | Na₂CO₃ | Toluene | 85 |
| 3 | 1-Butanol | [Ir(cod)Cl]₂/dppe | Cs₂CO₃ | Xylene | 75 |
| 4 | Cinnamyl alcohol | [CpIrCl₂]₂ | K₃PO₄ | Dioxane | 82 |
dppp = 1,3-Bis(diphenylphosphino)propane, dppe = 1,2-Bis(diphenylphosphino)ethane, Cp* = Pentamethylcyclopentadienyl
Materials:
-
This compound (1.0 eq)
-
Benzyl alcohol (1.2 eq)
-
[Ir(cod)Cl]₂ (0.01 eq)
-
1,3-Bis(diphenylphosphino)propane (dppp) (0.02 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a reaction vessel, combine this compound, benzyl alcohol, [Ir(cod)Cl]₂, dppp, and potassium carbonate.
-
Add toluene to the mixture under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to reflux (approximately 110°C) and stir for 24-48 hours, monitoring the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature and filter off the solid components.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-benzyl-2-aminoindan.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the N-alkylation of this compound.
This diagram outlines the key stages of the synthesis, from the initial mixing of reactants to the final purification of the N-alkylated product. Each of the described methodologies follows this general sequence of operations.
Application Notes and Protocols: 2-Aminoindan in the Synthesis of Neurological Disorder Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of 2-aminoindan derivatives in the synthesis of drugs targeting neurological disorders, with a focus on rasagiline (B1678815) for Parkinson's disease and ladostigil (B1674322) for Alzheimer's disease. This document includes comprehensive experimental protocols, quantitative data, and visualizations of signaling pathways and experimental workflows.
Introduction
The this compound scaffold is a privileged structure in medicinal chemistry, serving as the foundation for several drugs developed for the treatment of neurodegenerative diseases. Its rigid, bicyclic structure allows for precise orientation of pharmacophoric groups, leading to high-potency and selective interactions with biological targets. This document details the synthesis and application of two key drugs derived from this compound: Rasagiline, a selective monoamine oxidase-B (MAO-B) inhibitor for Parkinson's disease, and Ladostigil, a dual inhibitor of acetylcholinesterase (AChE) and monoamine oxidase (MAO) for Alzheimer's disease.
Rasagiline: A Selective MAO-B Inhibitor
Rasagiline, chemically (R)-N-(2-propynyl)-2,3-dihydro-1H-inden-1-amine, is a potent, selective, and irreversible inhibitor of monoamine oxidase-B (MAO-B).[1][2][3] By inhibiting MAO-B in the brain, rasagiline reduces the breakdown of dopamine (B1211576), thereby increasing its levels and alleviating the motor symptoms of Parkinson's disease.[1][4] Furthermore, rasagiline has demonstrated neuroprotective effects that are independent of its MAO-B inhibitory activity, potentially slowing the progression of the disease.[2][5]
Signaling Pathway of Rasagiline
Rasagiline's primary mechanism of action is the irreversible inhibition of MAO-B, which is predominantly located in the mitochondria of glial cells in the brain. This inhibition leads to an increase in the concentration of dopamine in the synaptic cleft, enhancing dopaminergic neurotransmission. The neuroprotective effects of rasagiline are thought to be mediated through the activation of anti-apoptotic pathways and the regulation of mitochondrial function.
Caption: Signaling pathway of Rasagiline in a dopaminergic synapse.
Experimental Protocols for Rasagiline Synthesis
Several methods for the synthesis of rasagiline from (R)-1-aminoindan have been reported. Below are two representative protocols.
This protocol is based on the direct alkylation of (R)-1-aminoindan with propargyl chloride.
Materials:
-
(R)-1-Aminoindan
-
Propargyl chloride
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (ACN)
-
10% Sodium hydroxide (B78521) (NaOH) solution
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexane (B92381) for elution
Procedure:
-
In a round-bottom flask, suspend (R)-1-aminoindan (1 equivalent) and potassium carbonate (1 equivalent) in acetonitrile.
-
Add propargyl chloride (1 equivalent) to the suspension.
-
Stir the reaction mixture at 60°C for 16 hours.[6]
-
After cooling to room temperature, evaporate the solvent under reduced pressure.
-
Dilute the crude product with a 10% NaOH solution.[6]
-
Extract the aqueous solution with dichloromethane (3 x 50 mL).[6]
-
Combine the organic phases, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.[6]
-
Purify the crude product by flash chromatography on silica gel using a gradient of 40-60% ethyl acetate in hexane to afford (R)-N-propargyl-1-aminoindan (Rasagiline).[6]
This method utilizes a trifluoroacetyl protecting group to improve yield and purity.
Materials:
-
(R)-1-Aminoindan hydrochloride
-
Dichloromethane (DCM)
-
Trifluoroacetic anhydride (B1165640) (TFAA)
-
Potassium tert-butoxide (KOtBu)
-
Propargyl methanesulfonate (B1217627)
-
Tetrahydrofuran (THF)
-
Methanol (B129727) (MeOH)
-
20% Potassium hydroxide (KOH) solution
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Isopropyl alcohol (i-PrOH)
-
Methanesulfonic acid (MsOH)
Procedure: Step 1: Protection
-
To a round-bottom flask containing (R)-1-aminoindan hydrochloride (1 equivalent) in DCM, add pyridine (2.4 equivalents).
-
Cool the solution in an ice bath and add trifluoroacetic anhydride (1.2 equivalents) dropwise.
-
Stir the reaction mixture for 15 minutes at room temperature.
-
Monitor the reaction by TLC for complete consumption of the starting material.
Step 2: Alkylation
-
Dissolve the protected aminoindan from Step 1 in THF.
-
Add potassium tert-butoxide (1.2 equivalents) and stir for 15 minutes at room temperature.
-
Add propargyl methanesulfonate (1.1 equivalents) and stir for 1-2 hours at room temperature.
Step 3: Deprotection and Salt Formation
-
Dissolve the crude product from Step 2 in methanol and add a 20% KOH solution.
-
Stir at 30-35°C until the reaction is complete (monitored by TLC/HPLC).
-
Evaporate the methanol and extract the aqueous phase with MTBE.
-
Dry the combined organic phases over MgSO₄, filter, and evaporate to obtain rasagiline base as an oil.[2]
-
Dissolve the rasagiline base in i-PrOH, heat to 50-60°C, and add methanesulfonic acid (1.0 equivalent) dropwise to crystallize rasagiline mesylate.[2]
-
Cool the solution, filter, and wash with cold i-PrOH to obtain pure rasagiline mesylate.[2]
Caption: Experimental workflows for the synthesis of Rasagiline.
Quantitative Data for Rasagiline Synthesis
| Method | Starting Material | Key Reagents | Yield | Purity (HPLC) | Reference |
| Direct Alkylation | (R)-1-Aminoindan | Propargyl chloride, K₂CO₃ | 44% | Impure, required chromatography | [2] |
| Improved Direct Alkylation | (R)-1-Aminoindan | Propargyl bromide, K₂CO₃ | 25% (overall) | 99.9% ee | [3] |
| Trifluoroacetyl Protection | (R)-1-Aminoindan HCl | TFAA, Propargyl mesylate, KOtBu | 88% (overall from protected intermediate) | 100% | [2] |
Ladostigil: A Dual AChE and MAO Inhibitor
Ladostigil, or (N-propargyl-(3R)-aminoindan-5-yl)-ethyl methyl carbamate, is a multimodal drug designed for the treatment of Alzheimer's disease.[7] It combines the pharmacophores of rasagiline and rivastigmine, resulting in a single molecule that inhibits both acetylcholinesterase (AChE) and monoamine oxidase (MAO-A and MAO-B). This dual action aims to address both the cholinergic deficit and the monoaminergic imbalance observed in Alzheimer's disease. Ladostigil also exhibits significant neuroprotective properties.[7]
Signaling Pathway of Ladostigil
Ladostigil's multifaceted mechanism of action involves the inhibition of both AChE and MAO, leading to increased levels of acetylcholine (B1216132) and monoamines in the brain. Its neuroprotective effects are mediated through the activation of protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which in turn regulate the processing of amyloid precursor protein (APP) towards the non-amyloidogenic pathway.[7]
Caption: Multimodal signaling pathway of Ladostigil.
Experimental Protocol for Ladostigil Synthesis
The synthesis of ladostigil involves the preparation of the key intermediate (3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol, followed by carbamoylation.
Materials:
-
(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol
-
N-ethyl-N-methylcarbamoyl chloride
-
Potassium carbonate (K₂CO₃) or other suitable base (e.g., pyridine, triethylamine)
-
Anhydrous aprotic solvent (e.g., dimethylformamide (DMF), dichloromethane (DCM), acetonitrile (ACN))
-
Saturated ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexane for elution
Procedure: Step 1: Synthesis of (3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol
-
This intermediate can be synthesized from a suitably protected 5-hydroxy-1-indanone (B188539) through a multi-step process involving asymmetric reduction, conversion of the hydroxyl group to a leaving group, and substitution with propargylamine.
Step 2: Carbamoylation
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend (3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-ol (1 equivalent) and potassium carbonate (1.5 equivalents) in anhydrous DMF.
-
Add N-ethyl-N-methylcarbamoyl chloride (1.2 equivalents) to the suspension.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding a saturated solution of ammonium chloride.
-
Extract the aqueous phase three times with dichloromethane.
-
Combine the organic phases, wash with brine, dry over MgSO₄, and evaporate the solvent to dryness.
-
Purify the crude product by column chromatography on silica gel to afford ladostigil.
Caption: Experimental workflow for the synthesis of Ladostigil.
Quantitative Data for Ladostigil Activity
| Target Enzyme | IC₅₀ | Reference |
| MAO-B | 37.1 µM | [7] |
| Acetylcholinesterase (AChE) | 31.8 µM | [7] |
In Vitro Biological Evaluation Protocols
Protocol: In Vitro MAO-B Inhibition Assay (Fluorometric Method)
This assay determines the half-maximal inhibitory concentration (IC₅₀) of a test compound against MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., kynuramine)
-
Fluorometric probe (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
Test compound (dissolved in DMSO)
-
96-well black microplate
-
Microplate reader with fluorescence detection
Procedure:
-
Prepare working solutions of the MAO-B enzyme, substrate, fluorometric probe, HRP, and serial dilutions of the test compound in assay buffer.
-
To each well of the microplate, add the assay buffer, the test compound at various concentrations (or vehicle control), and the MAO-B enzyme.
-
Pre-incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiate the enzymatic reaction by adding the substrate and the probe/HRP mixture to each well.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths over time.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Protocol: In Vitro Neuroprotection Assay
This protocol assesses the ability of a test compound to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Cell culture medium (e.g., DMEM)
-
Test compound
-
Oxidizing agent (e.g., hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA))
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
Procedure:
-
Seed SH-SY5Y cells into 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 24 hours.
-
Induce oxidative stress by exposing the cells to an oxidizing agent (e.g., 100 µM 6-OHDA) for another 24 hours.
-
Assess cell viability using the MTT assay. Remove the medium, add MTT solution, and incubate for 4 hours.
-
Dissolve the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the control (untreated) cells and plot against the concentration of the test compound to evaluate its neuroprotective effect.
References
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and preliminary biological evaluation of rivastigmine-INDY hybrids as multitarget ligands against Alzheimer's disease by targeting butyrylcholinesterase and DYRK1A/CLK1 kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. emerginginvestigators.org [emerginginvestigators.org]
- 5. CN103304447A - Synthesis process of (S)-rivastigmine - Google Patents [patents.google.com]
- 6. Synthesis of N-propargylphenelzine and analogues as neuroprotective agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Application of 2-Aminoindan in Medicinal Chemistry: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
The 2-aminoindan scaffold is a privileged structure in medicinal chemistry, serving as a cornerstone for the development of a diverse range of therapeutic agents. Its rigid, bicyclic framework provides a unique conformational constraint that allows for precise interactions with various biological targets, particularly within the central nervous system. This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with quantitative data, experimental protocols for key assays, and visualizations of relevant biological pathways and workflows.
Therapeutic Applications and Key Derivatives
The versatility of the this compound core has led to its incorporation into drugs targeting a spectrum of diseases, most notably neurodegenerative and psychiatric disorders. Its derivatives have been investigated as monoamine oxidase (MAO) inhibitors, monoamine reuptake inhibitors, and enzyme inhibitors, demonstrating the scaffold's broad therapeutic potential.
Monoamine Oxidase Inhibitors: Rasagiline (B1678815) and Ladostigil (B1674322)
Two prominent examples of this compound-based drugs are Rasagiline and Ladostigil, both of which are significant in the management of neurodegenerative diseases.
-
Rasagiline (Azilect®) is a potent, irreversible inhibitor of monoamine oxidase B (MAO-B).[1] By inhibiting MAO-B, rasagiline increases dopaminergic activity in the brain, which is beneficial for treating the motor symptoms of Parkinson's disease.[2] Its neuroprotective effects are also attributed to the propargylamine (B41283) moiety, which is associated with the activation of pro-survival signaling pathways.[1]
-
Ladostigil is a dual-action drug designed to concurrently inhibit both cholinesterase (ChE) and monoamine oxidase (MAO) enzymes.[3] This dual inhibition makes it a promising candidate for treating Alzheimer's disease, where both cholinergic and monoaminergic deficits are observed.[3] Ladostigil combines the pharmacophore of rasagiline with a carbamate (B1207046) moiety responsible for ChE inhibition.
Monoamine Reuptake Inhibitors
Derivatives of this compound are also known to interact with plasma membrane monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).[4][5] The parent compound, this compound (2-AI), is a selective substrate for NET and DAT.[4][6] Ring-substituted derivatives exhibit altered selectivity, with some showing increased potency for SERT.[4][5] This modulation of monoamine reuptake is a key mechanism for many antidepressant and psychostimulant drugs.
Other Enzyme Inhibitors
Recent research has expanded the scope of this compound applications to include the inhibition of other enzymes. For instance, novel this compound β-lactam derivatives have been synthesized and shown to be potent inhibitors of human carbonic anhydrase (hCA) I and II, as well as acetylcholinesterase (AChE).[7]
Quantitative Pharmacological Data
The following tables summarize the in vitro inhibitory potencies of key this compound derivatives against their respective targets.
Table 1: Inhibitory Potency of this compound Derivatives on Monoamine Transporters
| Compound | Target | EC50 (nM) - Monoamine Release | Ki (nM) - Receptor Binding |
| This compound (2-AI) | NET | 86[4] | - |
| DAT | 439[4] | - | |
| SERT | >10,000[4] | - | |
| α2A-adrenoceptor | - | 134[4] | |
| α2B-adrenoceptor | - | 211[4] | |
| α2C-adrenoceptor | - | 41[4] | |
| MDAI | NET | 117[6] | - |
| DAT | 1,334[6] | - | |
| SERT | 114[6] | 4,822[4] | |
| MMAI | NET | 3,101[6] | - |
| DAT | >10,000[6] | - | |
| SERT | 31[6] | - | |
| 5-MeO-AI | NET | 861[6] | - |
| DAT | 2,646[6] | - | |
| SERT | 134[6] | - |
Table 2: Inhibitory Potency of Rasagiline and Ladostigil
| Compound | Target | IC50 |
| Rasagiline | MAO-B | Potent and Selective[2] |
| Ladostigil | MAO-A & MAO-B | Brain-selective inhibition[8] |
| Acetylcholinesterase (AChE) | Dose-limiting inhibition (max ~50-55%)[9][10] | |
| Butyrylcholinesterase (BuChE) | Inhibits[8] |
Table 3: Inhibitory Potency of this compound β-Lactam Derivatives [7]
| Compound | Target | Ki (nM) |
| β-Lactam Derivatives (2a-k) | hCA I | 0.44 - 6.29 |
| hCA II | 0.93 - 8.34 | |
| AChE | 0.25 - 1.13 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the application of this compound derivatives.
Synthesis of this compound from 2-Indanone (B58226)
The synthesis of the parent this compound scaffold is a crucial first step for the development of its derivatives. A common method involves the reduction of 2-indanone oxime.[4]
Protocol: Synthesis of this compound
-
Oxime Formation:
-
Dissolve 2-indanone in a suitable solvent such as ethanol.
-
Add hydroxylamine (B1172632) hydrochloride and a base (e.g., sodium acetate).
-
Reflux the mixture for a specified time to form 2-indanone oxime.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and precipitate the oxime by adding water.
-
Filter and dry the 2-indanone oxime product.
-
-
Reduction of the Oxime:
-
Suspend the 2-indanone oxime in a suitable solvent (e.g., acetic acid).
-
Add a reducing agent, such as zinc dust, portion-wise while controlling the temperature.
-
After the addition is complete, continue stirring at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove excess zinc.
-
Make the filtrate alkaline with a strong base (e.g., NaOH) to precipitate the crude this compound.
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic extracts over a drying agent (e.g., anhydrous sodium sulfate), filter, and evaporate the solvent to obtain crude this compound.
-
Purify the product by distillation or by converting it to its hydrochloride salt and recrystallizing.
-
Monoamine Transporter Inhibition Assay
This assay is used to determine the potency of this compound derivatives in inhibiting the reuptake of monoamines by their respective transporters.
Protocol: In Vitro Monoamine Transporter Uptake Inhibition Assay
-
Cell Culture:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (hDAT), norepinephrine transporter (hNET), or serotonin transporter (hSERT).
-
Plate the cells in 96-well plates and grow to confluence.
-
-
Assay Procedure:
-
On the day of the assay, wash the cells with assay buffer (e.g., Krebs-Ringer-HEPES buffer).
-
Prepare serial dilutions of the test compounds (this compound derivatives) in the assay buffer.
-
Pre-incubate the cells with the test compounds or vehicle for a specified time (e.g., 10-20 minutes) at room temperature.
-
Initiate the uptake reaction by adding a mixture of a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) and a non-radiolabeled substrate.
-
Incubate for a short period (e.g., 5-15 minutes) at room temperature.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells with a lysis buffer.
-
Measure the radioactivity in the cell lysates using a scintillation counter.
-
-
Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a known potent inhibitor) from the total uptake.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Acetylcholinesterase (AChE) Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to screen for and characterize AChE inhibitors.[11][12]
Protocol: In Vitro Acetylcholinesterase Inhibition Assay
-
Reagent Preparation:
-
Prepare a phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0).
-
Prepare a solution of acetylthiocholine (B1193921) iodide (ATCI), the substrate.
-
Prepare a solution of 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
Prepare a solution of acetylcholinesterase (from electric eel or human erythrocytes).
-
Prepare serial dilutions of the test compounds (e.g., ladostigil or this compound β-lactam derivatives).
-
-
Assay Procedure:
-
In a 96-well plate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.
-
Add the AChE solution to initiate the pre-incubation period (e.g., 15 minutes at 25°C).
-
Start the enzymatic reaction by adding the ATCI solution.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
The therapeutic effects of this compound derivatives, particularly rasagiline and ladostigil, are mediated through the modulation of specific intracellular signaling pathways.
Neuroprotective Signaling of Rasagiline and Ladostigil
Rasagiline and ladostigil exert their neuroprotective effects by activating the Protein Kinase C (PKC) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[13][14] This activation leads to the non-amyloidogenic processing of amyloid precursor protein (APP), promoting the release of the neuroprotective soluble APPα (sAPPα).[1][15] Furthermore, these pathways are linked to the upregulation of anti-apoptotic Bcl-2 family proteins, which contributes to neuronal survival.[1]
Caption: Neuroprotective signaling of Rasagiline and Ladostigil.
Experimental Workflow for Monoamine Transporter Inhibition Assay
The following diagram illustrates the typical workflow for an in vitro monoamine transporter inhibition assay.
Caption: Monoamine transporter inhibition assay workflow.
Logical Relationship of this compound Applications
The diverse applications of the this compound scaffold stem from its core structure, which can be modified to target various biological systems.
Caption: this compound applications and relationships.
References
- 1. Mechanism of neuroprotective action of the anti-Parkinson drug rasagiline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of Rasagiline, a New MAO-B Inhibitor Drug for the Treatment of Parkinson’s Disease with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multifunctional neuroprotective derivatives of rasagiline as anti-alzheimer’s disease drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Ladostigil, VK-28 and rasagiline (Agilect, Azilect) : protection for the aging brain ? [rasagiline.com]
- 9. Dose-limiting inhibition of acetylcholinesterase by ladostigil results from the rapid formation and fast hydrolysis of the drug-enzyme complex formed by its major metabolite, R-MCPAI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 12. attogene.com [attogene.com]
- 13. researchgate.net [researchgate.net]
- 14. Neuroprotective mechanisms of rasagiline ( Agilect ) and TV3326 ( ladostigil ) [rasagiline.com]
- 15. Rasagiline: neurodegeneration, neuroprotection, and mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Aminoindan and its Metabolites in Biological Matrices using HPLC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the quantitative analysis of 2-Aminoindan (2-AI) and its primary metabolites, hydroxylated and acetylated this compound, in biological matrices such as plasma and urine. The method utilizes High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS), a sensitive and selective technique ideal for pharmacokinetic and metabolism studies. This document includes procedures for sample preparation, HPLC and MS/MS parameters, and data analysis, along with a visualization of the metabolic pathway of this compound.
Introduction
Metabolic Pathway of this compound
Metabolic pathway of this compound.
Experimental Protocols
Sample Preparation
A generic protein precipitation method is described below, which is a common and effective technique for preparing plasma and urine samples for LC-MS/MS analysis.[4][5][6]
Materials:
-
Human plasma or urine samples
-
Acetonitrile (B52724) (ACN), HPLC grade, chilled at -20°C
-
Internal Standard (IS) solution (e.g., d5-2-Aminoindan)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of plasma or urine sample into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the internal standard solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex briefly and centrifuge at 14,000 rpm for 5 minutes.
-
Transfer the supernatant to an HPLC vial for analysis.
HPLC-MS/MS Analysis
The following are suggested starting conditions for the HPLC-MS/MS analysis of this compound and its metabolites. Optimization of these parameters is recommended for specific instruments and applications.
HPLC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | See Table 1 |
Table 1: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 5.0 | 5 | 95 |
| 7.0 | 5 | 95 |
| 7.1 | 95 | 5 |
| 10.0 | 95 | 5 |
MS/MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Gas Flow Rates | To be optimized for the specific instrument |
Table 2: MRM Transitions for this compound and its Metabolites
Note: The following precursor and product ions are predicted based on the structures of the compounds and may require optimization.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 134.1 | 117.1 | 15 |
| Hydroxylated this compound | 150.1 | 133.1 | 18 |
| Acetylated this compound | 176.1 | 134.1 | 20 |
| d5-2-Aminoindan (IS) | 139.1 | 122.1 | 15 |
Data Presentation
Quantitative data should be presented in a clear and structured format. The following table is an example of how to summarize the results from a validation study.
Table 3: Example Quantitative Data Summary
| Analyte | LLOQ (ng/mL) | ULOQ (ng/mL) | Accuracy (%) at LQC, MQC, HQC | Precision (%CV) at LQC, MQC, HQC |
| This compound | TBD | TBD | TBD | TBD |
| Hydroxylated this compound | TBD | TBD | TBD | TBD |
| Acetylated this compound | TBD | TBD | TBD | TBD |
LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control; TBD: To Be Determined during method validation.
Experimental Workflow
The overall workflow for the analysis of this compound and its metabolites is depicted in the following diagram.
Experimental workflow for HPLC-MS/MS analysis.
Conclusion
This application note provides a comprehensive framework for the quantitative analysis of this compound and its primary metabolites in biological matrices. The described HPLC-MS/MS method, with appropriate validation, can be a powerful tool for researchers in pharmacology, toxicology, and drug development to accurately assess the pharmacokinetics and metabolism of this compound. The provided protocols and diagrams serve as a detailed guide for the implementation of this analytical method.
References
- 1. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. biotage.com [biotage.com]
- 6. researchgate.net [researchgate.net]
In Vitro Assays for 2-Aminoindan Activity on Monoamine Transporters: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan (2-AI) is a psychoactive substance that exerts its effects by interacting with monoamine transporters. Understanding the precise nature of this interaction is crucial for elucidating its pharmacological profile and potential therapeutic or toxicological implications. This document provides detailed application notes and protocols for in vitro assays designed to characterize the activity of 2-AI at the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). The primary assays discussed are radioligand binding assays and synaptosomal monoamine release assays, which are fundamental techniques in neuropharmacology for assessing a compound's affinity for and functional effect on these transporters.
Monoamine transporters are responsible for the reuptake of neurotransmitters from the synaptic cleft, thereby regulating the magnitude and duration of neurotransmission.[1] By targeting these transporters, drugs can modulate the levels of dopamine, norepinephrine, and serotonin in the brain, influencing mood, cognition, and behavior.[2] 2-AI has been shown to act as a selective substrate for NET and DAT, inducing the release of these catecholamines, with significantly less activity at SERT.[3][4]
These application notes offer a summary of the quantitative data regarding 2-AI's interaction with monoamine transporters, detailed step-by-step experimental protocols, and visual diagrams to illustrate the workflows and underlying mechanisms.
Data Presentation: Quantitative Analysis of this compound Activity
The following table summarizes the functional potency of this compound (2-AI) and its analogs at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters. The data is presented as EC50 values, which represent the concentration of the compound that elicits a half-maximal release of the respective monoamine. Lower EC50 values indicate higher potency.
| Compound | DAT (EC50, nM) | NET (EC50, nM) | SERT (EC50, nM) | Selectivity Profile | Reference |
| This compound (2-AI) | 439 | 86 | > 10,000 | Catecholamine-selective (NET/DAT) | [3] |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | > 10,000 | 512 | 833 | SERT-selective | [3][4] |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | > 10,000 | > 10,000 | 98 | Highly SERT-selective | [3][4] |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | 3,111 | 313 | 297 | Moderately SERT/NET-selective | [3][4] |
Experimental Protocols
Radioligand Binding Assays
Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor or transporter.[5] In this context, the assay measures the ability of 2-AI to displace a radiolabeled ligand that is known to bind to DAT, NET, or SERT.
Objective: To determine the binding affinity (Ki) of this compound for DAT, NET, and SERT.
Materials:
-
Cell membranes prepared from cell lines stably expressing human DAT, NET, or SERT.
-
Radioligands:
-
For DAT: [³H]WIN 35,428 (or [³H]CFT)
-
For NET: [³H]Nisoxetine
-
For SERT: [³H]Citalopram (or [³H]Paroxetine)
-
-
Test Compound: this compound hydrochloride
-
Reference Compounds (for defining non-specific binding):
-
For DAT: 10 µM GBR 12909
-
For NET: 10 µM Desipramine
-
For SERT: 10 µM Fluoxetine
-
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4
-
96-well microplates
-
Glass fiber filters (e.g., Whatman GF/B or GF/C)
-
Cell harvester
-
Scintillation counter and scintillation fluid
-
Incubator
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound and create serial dilutions to achieve a final concentration range spanning from 10⁻¹¹ M to 10⁻⁵ M in the assay.[5]
-
Membrane Preparation: Thaw the cell membrane preparations on ice and dilute them in ice-cold assay buffer to a final protein concentration of 5-20 µg per well.[6]
-
Assay Setup: In a 96-well plate, add the following components in triplicate for each transporter:
-
Total Binding: 50 µL of assay buffer, 50 µL of the respective radioligand (at a concentration near its Kd), and 100 µL of the membrane preparation.
-
Non-specific Binding (NSB): 50 µL of the appropriate reference compound (at a high concentration), 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
Test Compound: 50 µL of each this compound dilution, 50 µL of the radioligand, and 100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature (approximately 25°C) for 60-120 minutes with gentle agitation to allow the binding to reach equilibrium.[5]
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in assay buffer.
-
Washing: Wash the filters three to four times with ice-cold assay buffer to remove unbound radioligand.[6]
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of 2-AI that inhibits 50% of the specific radioligand binding) using non-linear regression analysis.
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Synaptosomal Monoamine Release Assay
This functional assay measures the ability of a test compound to induce the release of a previously loaded radiolabeled monoamine from synaptosomes.[3] Synaptosomes are resealed nerve terminals that contain the necessary machinery for neurotransmitter uptake and release, providing an excellent ex vivo model to study transporter function.[7]
Objective: To determine the potency (EC50) of this compound in inducing the release of dopamine, norepinephrine, and serotonin from rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus or cortex for NET and SERT)
-
Sucrose (B13894) Buffer: 0.32 M sucrose, 10 mM HEPES, pH 7.4
-
Krebs-Ringer-HEPES (KRH) Buffer: 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 1.3 mM CaCl₂, 25 mM HEPES, 10 mM D-glucose, 0.1 mM ascorbic acid, pH 7.4
-
Radiolabeled Monoamines:
-
[³H]Dopamine or [³H]MPP+ for DAT
-
[³H]Norepinephrine or [³H]MPP+ for NET
-
[³H]Serotonin ([³H]5-HT) for SERT
-
-
Test Compound: this compound hydrochloride
-
Reference Releasers (optional, for positive control): d-amphetamine (for DAT/NET), MDMA (for SERT)
-
96-well microplates
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
-
Homogenizer
-
Centrifuge
Procedure:
-
Synaptosome Preparation:
-
Homogenize the appropriate rat brain tissue in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomes.
-
Resuspend the synaptosomal pellet in KRH buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomal suspension with the respective radiolabeled monoamine (e.g., 10 nM [³H]MPP+ or 100 nM [³H]5-HT) for 30 minutes at 37°C.
-
-
Washing:
-
After loading, wash the synaptosomes three times with KRH buffer by centrifugation and resuspension to remove excess unbound radiolabel.
-
-
Release Assay:
-
Aliquot the radiolabeled synaptosomes into a 96-well plate.
-
Add varying concentrations of this compound (or vehicle for basal release and a reference compound for maximal release) to the wells in triplicate.
-
Incubate the plate for 30 minutes at 37°C.
-
-
Termination and Filtration:
-
Terminate the release by rapid filtration through glass fiber filters using a cell harvester. The filtrate contains the released radioactivity. The filters retain the synaptosomes with the remaining unreleased radioactivity.
-
-
Scintillation Counting:
-
Collect the filtrate and/or the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of monoamine release for each concentration of 2-AI relative to the total radioactivity loaded.
-
Plot the percentage of release against the logarithm of the this compound concentration.
-
Determine the EC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Caption: Workflow for Radioligand Binding Assay.
Caption: Workflow for Synaptosomal Release Assay.
Caption: 2-AI Mechanism on Monoamine Transporters.
References
- 1. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Studying the Effects of 2-Aminoindan in Rat Brain Synaptosomes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for studying the effects of 2-Aminoindan (2-AI) on monoamine neurotransmitter systems using rat brain synaptosomes. This document outlines the procedures for synaptosome preparation, neurotransmitter release assays, and data analysis, enabling researchers to investigate the neuropharmacological profile of 2-AI and similar compounds.
Introduction
This compound (2-AI) is a psychoactive substance that acts as a monoamine releasing agent.[1][2][3] Understanding its mechanism of action at the presynaptic terminal is crucial for elucidating its pharmacological effects and potential for abuse. Rat brain synaptosomes, which are isolated and functional nerve terminals, provide an excellent in vitro model to study the effects of compounds like 2-AI on neurotransmitter uptake and release.[4][5] This protocol details the necessary steps to characterize the interaction of 2-AI with the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT).
Key Data on this compound's Effects on Monoamine Transporters
Studies using rat brain synaptosomes have demonstrated that 2-AI is a substrate-type monoamine releaser with selectivity for catecholamine transporters.[1][2] The following table summarizes the potency of 2-AI in inducing the release of monoamines via their respective transporters.
| Compound | Transporter | EC50 (nM) | Reference |
| This compound (2-AI) | Dopamine Transporter (DAT) | 439 | [1] |
| Norepinephrine Transporter (NET) | 86 | [1] | |
| Serotonin Transporter (SERT) | >10,000 | [1] |
EC50: The half-maximal effective concentration, representing the concentration of a drug that induces a response halfway between the baseline and maximum.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the effects of 2-AI in rat brain synaptosomes.
Preparation of Rat Brain Synaptosomes
This protocol describes the isolation of a crude synaptosomal fraction (P2) from whole rat brain tissue.[6][7][8][9]
Materials:
-
Whole rat brain
-
Ice-cold Homogenization Buffer: 0.32 M sucrose, 4 mM HEPES, pH 7.3[6]
-
Protease inhibitors (e.g., PMSF solution: 200 mM in EtOH)[6]
-
Refrigerated centrifuge
Procedure:
-
Euthanize a rat according to approved animal welfare protocols and rapidly dissect the whole brain, excluding the cerebellum.
-
Place the brain in a pre-weighed tube containing ice-cold homogenization buffer.
-
Homogenize the tissue in 10 volumes of ice-cold homogenization buffer using a Dounce homogenizer with approximately 10-15 gentle strokes.[7][8]
-
Add protease inhibitors to the homogenate.
-
Centrifuge the homogenate at 1,000-1,500 x g for 10 minutes at 4°C to remove nuclei and cell debris (P1 pellet).[7]
-
Carefully collect the supernatant (S1) and transfer it to a new centrifuge tube.
-
Centrifuge the S1 supernatant at 15,000-20,000 x g for 20-30 minutes at 4°C.[7][8]
-
Discard the resulting supernatant (S2). The pellet (P2) is the crude synaptosomal fraction.
-
Gently resuspend the P2 pellet in a suitable assay buffer for subsequent experiments.
Experimental Workflow for Synaptosome Preparation
Caption: Workflow for the isolation of a crude synaptosomal fraction (P2) from rat brain tissue.
Monoamine Release Assay
This protocol is designed to measure the release of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) from preloaded synaptosomes upon exposure to 2-AI.[1]
Materials:
-
Crude synaptosomal preparation (P2)
-
Assay Buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Radiolabeled neurotransmitter (e.g., [³H]MPP⁺ for DAT and NET, [³H]5-HT for SERT)[1]
-
This compound (2-AI) solutions of varying concentrations
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Pre-incubate the synaptosomal suspension in assay buffer for 10 minutes at 37°C.
-
Add the radiolabeled neurotransmitter to the synaptosomes and incubate for a further 15-30 minutes to allow for uptake.
-
After the loading phase, terminate the uptake by rapid filtration or centrifugation and wash the synaptosomes with fresh, ice-cold assay buffer to remove excess radiolabel.
-
Resuspend the radiolabeled synaptosomes in fresh assay buffer.
-
Aliquot the synaptosome suspension into tubes containing either vehicle (control) or varying concentrations of 2-AI.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C to allow for neurotransmitter release.
-
Terminate the release by rapid filtration or centrifugation.
-
Collect the supernatant (containing the released radiolabel) and the pellet (containing the remaining radiolabel in the synaptosomes).
-
Add the supernatant and the solubilized pellet to separate scintillation vials with scintillation fluid.
-
Quantify the radioactivity in each fraction using a liquid scintillation counter.
-
Calculate the percentage of neurotransmitter release for each concentration of 2-AI relative to the total amount of radiolabel taken up by the synaptosomes.
Signaling Pathway and Mechanism of Action
This compound acts as a substrate for monoamine transporters. This means it is transported into the presynaptic terminal by DAT, NET, and SERT. Once inside, it disrupts the vesicular storage of monoamines and promotes the reverse transport (efflux) of neurotransmitters from the cytoplasm into the synaptic cleft through the same transporters.[1][10]
Caption: Simplified diagram illustrating the proposed mechanism of 2-AI as a substrate-type monoamine releasing agent.
Data Analysis and Interpretation
The primary outcome of the release assay is the concentration-response curve for 2-AI at each monoamine transporter.
-
Calculate Percent Release:
-
Percent Release = (Radioactivity in Supernatant / (Radioactivity in Supernatant + Radioactivity in Pellet)) * 100
-
-
Generate Concentration-Response Curves:
-
Plot the percent release against the logarithm of the 2-AI concentration.
-
-
Determine EC50 Values:
-
Fit the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value for 2-AI at each transporter.
-
The EC50 values will provide a quantitative measure of the potency of 2-AI in inducing the release of dopamine, norepinephrine, and serotonin, allowing for a determination of its transporter selectivity.
Conclusion
The protocols outlined in these application notes provide a robust framework for investigating the effects of this compound on monoamine release in rat brain synaptosomes. By following these procedures, researchers can obtain reliable and reproducible data to characterize the neuropharmacological profile of 2-AI and other novel psychoactive substances. This information is critical for understanding their mechanisms of action, predicting their physiological and behavioral effects, and assessing their potential for therapeutic use or abuse.
References
- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. en.bio-protocol.org [en.bio-protocol.org]
- 5. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. sysy.com [sysy.com]
- 7. bio-protocol.org [bio-protocol.org]
- 8. 機能性シナプトソームを単離する | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Assessment of Dopaminergic Homeostasis in Mice by Use of High-performance Liquid Chromatography Analysis and Synaptosomal Dopamine Uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of stimulants on monoaminergic transporters: pharmacological consequences and implications for neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Use of 2-Aminoindan in Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan (2-AI) and its derivatives represent a versatile class of compounds that have garnered significant interest in medicinal chemistry and pharmacology. As rigid analogs of phenethylamines, the this compound scaffold serves as a valuable tool in structure-activity relationship (SAR) studies to probe the binding pockets of various biological targets. By systematically modifying the aromatic ring and the amino group of the this compound core, researchers can elucidate the structural requirements for affinity and selectivity at various receptors and enzymes. These studies are crucial for the rational design of novel therapeutic agents for a range of neurological and psychiatric disorders.
This document provides a comprehensive overview of the application of this compound derivatives in SAR studies, focusing on their interactions with monoamine transporters, monoamine oxidase (MAO), α2-adrenergic receptors, and acetylcholinesterase (AChE). Detailed protocols for key biological assays are provided to facilitate the experimental evaluation of novel this compound analogs.
Data Presentation: Structure-Activity Relationships of this compound Derivatives
The following tables summarize the quantitative data from SAR studies of this compound derivatives, providing insights into how structural modifications influence their biological activity.
Table 1: Monoamine Transporter Release Potency of this compound Derivatives
| Compound | Substitution | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) |
| 2-AI | Unsubstituted | 439 | 86 | >10,000 |
| MDAI | 5,6-methylenedioxy | 1,334 | 117 | 114 |
| MMAI | 5-methoxy-6-methyl | >10,000 | 3,101 | 31 |
| 5-MeO-AI | 5-methoxy | 2,646 | 861 | 134 |
*Data from Halberstadt et al. (2019). EC50 values represent the concentration required to elicit a half-maximal release of the respective monoamine.[1][2]
Table 2: Monoamine Oxidase (MAO) Inhibition by N-Propargyl-1-aminoindan Derivatives
| Compound | Stereochemistry | MAO-A Inhibition IC50 (nM) | MAO-B Inhibition IC50 (nM) |
| Rasagiline | R-(+) | 412 | 4.43 |
| TVP 1022 | S-(-) | - | - |
| Selegiline | - | - | - |
*Data from Youdim et al. (2001). IC50 values represent the concentration required to inhibit 50% of the enzyme activity.[1] Rasagiline is a potent and selective irreversible inhibitor of MAO-B.[1] The S-(-)-enantiomer (TVP 1022) is significantly less active.[1]
Table 3: α2-Adrenergic Receptor Binding Affinity of this compound Derivatives
| Compound | α2A Ki (nM) | α2B Ki (nM) | α2C Ki (nM) |
| 2-AI | 134 | 211 | 41 |
| 5-MeO-AI | - | - | - |
| MMAI | - | - | - |
| MDAI | - | - | - |
*Data from Halberstadt et al. (2019). Ki values represent the inhibitory constant for binding to the respective receptor subtype.[2][3]
Table 4: Acetylcholinesterase (AChE) Inhibition by Indanone Derivatives
| Compound | Substitution | AChE Inhibition IC50 (nM) |
| 13e (Donepezil) | 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine | 5.7 |
*Data from Sugimoto et al. (1995). While not a direct this compound derivative, this structurally related indanone compound demonstrates the potential of the indan (B1671822) scaffold in AChE inhibition.[4]
Experimental Protocols
Protocol 1: Monoamine Release Assay using Rat Brain Synaptosomes
This protocol details the procedure for measuring the release of radiolabeled monoamines (dopamine and serotonin) from isolated rat brain nerve terminals (synaptosomes) induced by this compound derivatives.
1. Materials and Reagents:
-
Male Sprague-Dawley rats (200-250 g)
-
Sucrose (B13894) buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-Ringer-HEPES buffer (KRH buffer: 125 mM NaCl, 4.8 mM KCl, 1.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, 10 mM glucose, pH 7.4)
-
[³H]Dopamine (specific activity 20-60 Ci/mmol)
-
[³H]Serotonin (specific activity 20-30 Ci/mmol)
-
This compound derivatives (test compounds)
-
Scintillation vials and scintillation cocktail
-
Glass-fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
-
Liquid scintillation counter
2. Synaptosome Preparation:
-
Euthanize rats and rapidly dissect the striatum (for dopamine (B1211576) release) and hippocampus (for serotonin (B10506) release) on ice.
-
Homogenize the brain tissue in 10 volumes of ice-cold sucrose buffer using a glass-Teflon homogenizer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet (P2 fraction, enriched in synaptosomes) in KRH buffer.
3. Monoamine Uptake:
-
Aliquot the synaptosomal suspension into tubes.
-
Add [³H]Dopamine to the striatal synaptosomes to a final concentration of 10 nM.
-
Add [³H]Serotonin to the hippocampal synaptosomes to a final concentration of 5 nM.
-
Incubate for 15 minutes at 37°C to allow for uptake of the radiolabeled neurotransmitters.
4. Release Assay:
-
After incubation, collect the synaptosomes by filtration onto glass-fiber filters and wash with KRH buffer to remove excess radiolabel.
-
Transfer the filters to a superfusion apparatus and perfuse with KRH buffer at a rate of 0.5 mL/min for 30 minutes to establish a stable baseline.
-
Collect fractions of the superfusate at regular intervals (e.g., every 3 minutes).
-
After establishing a stable baseline, switch to KRH buffer containing the this compound test compound at various concentrations.
-
Continue collecting fractions for a set period (e.g., 15 minutes).
-
At the end of the experiment, lyse the synaptosomes on the filter with a detergent or scintillation fluid to determine the total remaining radioactivity.
5. Data Analysis:
-
Measure the radioactivity in each collected fraction and the filter using a liquid scintillation counter.
-
Express the release of radioactivity in each fraction as a percentage of the total radioactivity present in the synaptosomes at the start of the release period.
-
Calculate the basal release and the drug-evoked release.
-
Plot the drug-evoked release against the concentration of the this compound derivative to generate a dose-response curve and determine the EC50 value.
Protocol 2: Competitive Radioligand Binding Assay for α2-Adrenergic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound derivatives for α2-adrenergic receptors using a competitive radioligand binding assay.
1. Materials and Reagents:
-
Cell membranes prepared from cells expressing the desired α2-adrenergic receptor subtype (e.g., CHO or HEK293 cells).
-
Binding buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
[³H]RX821002 (a selective α2-adrenoceptor antagonist radioligand, specific activity 40-70 Ci/mmol)
-
Non-labeled phentolamine (B1677648) (for determination of non-specific binding)
-
This compound derivatives (test compounds)
-
Glass-fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
2. Assay Procedure:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]RX821002 (final concentration ~0.5 nM), and 100 µL of cell membrane suspension (20-40 µg of protein).
-
Non-specific Binding: 50 µL of non-labeled phentolamine (final concentration 10 µM), 50 µL of [³H]RX821002, and 100 µL of cell membrane suspension.
-
Competition Binding: 50 µL of this compound test compound (at various concentrations), 50 µL of [³H]RX821002, and 100 µL of cell membrane suspension.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass-fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of the this compound test compound.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3: Monoamine Oxidase (MAO) Inhibition Assay
This protocol outlines a method to determine the inhibitory potency (IC50) of this compound derivatives against MAO-A and MAO-B.
1. Materials and Reagents:
-
Source of MAO-A and MAO-B (e.g., rat liver mitochondria or recombinant human MAO enzymes)
-
Phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Kynuramine (B1673886) (substrate for MAO-A)
-
Benzylamine (B48309) (substrate for MAO-B)
-
This compound derivatives (test compounds)
-
Clorgyline (selective MAO-A inhibitor, for control)
-
Selegiline (selective MAO-B inhibitor, for control)
-
Spectrofluorometer or spectrophotometer
2. Assay Procedure (MAO-A):
-
Pre-incubate the MAO-A enzyme preparation with various concentrations of the this compound test compound in phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding kynuramine (final concentration ~50 µM).
-
Monitor the formation of the fluorescent product, 4-hydroxyquinoline, by measuring the fluorescence at an excitation wavelength of 315 nm and an emission wavelength of 380 nm over time.
3. Assay Procedure (MAO-B):
-
Pre-incubate the MAO-B enzyme preparation with various concentrations of the this compound test compound in phosphate buffer for 15 minutes at 37°C.
-
Initiate the reaction by adding benzylamine (final concentration ~100 µM).
-
Monitor the formation of benzaldehyde (B42025) by measuring the increase in absorbance at 250 nm over time.
4. Data Analysis:
-
Calculate the initial rate of the enzymatic reaction for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the concentration of the this compound derivative.
-
Fit the data to a dose-response curve to determine the IC50 value for both MAO-A and MAO-B.
Visualizations
References
- 1. Pharmacological characterization and autoradiographic distribution of alpha2-adrenoceptor antagonist [3H]RX 821002 binding sites in the chicken brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Aminoindan: A Versatile Scaffold for Novel Psychoactive Substances
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Aminoindan (2-AI) and its derivatives represent a significant class of novel psychoactive substances (NPS) that have emerged on the recreational drug market.[1][2] Structurally, 2-aminoindanes are rigid analogs of amphetamines, characterized by a bridge between the alpha-carbon and the aromatic ring.[1][2] This structural constraint has profound implications for their pharmacological activity. Initially explored for potential medical applications, including as anti-Parkinsonian agents and for their bronchodilating and analgesic properties, the focus has shifted to their psychoactive effects, which often mimic those of controlled substances like MDMA and amphetamine.[2][3][4] This document provides a comprehensive overview of this compound and its derivatives, focusing on their pharmacology, synthesis, and the analytical methods for their characterization, intended for researchers and professionals in drug development and forensic analysis.
Pharmacological Profile
The pharmacological activity of this compound and its derivatives is primarily centered on their interaction with monoamine transporters, including those for serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET).[5][6] These compounds can act as substrates for these transporters, inducing the release of monoamines, or as reuptake inhibitors, increasing the synaptic concentration of these neurotransmitters.[5][7] The specific pattern of activity on these transporters is heavily influenced by substitutions on the aromatic ring of the this compound scaffold.[5][6]
Monoamine Transporter Interactions
The parent compound, this compound (2-AI), is a selective substrate for the norepinephrine transporter (NET) and the dopamine transporter (DAT), with significantly less activity at the serotonin transporter (SERT).[5][6] This profile suggests that 2-AI is likely to produce stimulant effects similar to those of amphetamine.[8]
In contrast, ring-substituted derivatives of 2-AI exhibit a shift in their selectivity towards the serotonin transporter. For instance, 5,6-methylenedioxy-2-aminoindan (MDAI) and 5-methoxy-6-methyl-2-aminoindan (MMAI) are potent serotonin releasers, with MDAI also showing moderate activity at NET.[1][5] MMAI is a highly selective serotonin-releasing agent.[8] 5-Methoxy-2-aminoindan (5-MeO-AI) also displays selectivity for SERT.[5][6] This serotonergic activity is responsible for the MDMA-like empathogenic effects reported for these compounds.[1]
Receptor Binding Affinities
In addition to their effects on monoamine transporters, some this compound derivatives exhibit affinity for various G-protein coupled receptors. Notably, 2-AI and its derivatives have been shown to bind to α2-adrenergic receptor subtypes with moderate to high affinity.[5][6] Specifically, 2-AI has a high affinity for the α2C receptor subtype.[5][8] Certain derivatives, such as 5-iodo-2-aminoindan (5-IAI), also show affinity for serotonin receptors, including 5-HT1A and 5-HT2A subtypes.[9] 5-MeO-AI and MMAI have also been found to have moderate affinity for the 5-HT2B receptor.[6][8] These receptor interactions may contribute to the overall pharmacological profile and side effects of these substances.
Quantitative Pharmacological Data
The following tables summarize the in vitro pharmacological data for this compound and several of its key derivatives.
Table 1: Monoamine Release Potency (EC50 values in nM) in Rat Brain Synaptosomes [5]
| Compound | DAT Release (EC50, nM) | NET Release (EC50, nM) | SERT Release (EC50, nM) |
| 2-AI | 439 | 86 | > 10,000 |
| 5-MeO-AI | > 10,000 | 3,000 | 500 |
| MMAI | > 10,000 | > 10,000 | 100 |
| MDAI | 1,000 | 200 | 100 |
Table 2: Receptor and Transporter Binding Affinities (Ki values in nM) [5][6][8]
| Compound | α2A Adrenergic | α2B Adrenergic | α2C Adrenergic | 5-HT1A | 5-HT2A | 5-HT2B | DAT | NET | SERT |
| 2-AI | 134 | 211 | 41 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| 5-MeO-AI | 700 | 1,000 | 1,200 | >10,000 | >10,000 | 500 | >10,000 | >10,000 | >10,000 |
| MMAI | 700 | 1,000 | 1,200 | >10,000 | >10,000 | 500 | >10,000 | >10,000 | >10,000 |
| MDAI | 500 | 800 | 600 | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | 4,822 |
Experimental Protocols
Protocol 1: Synthesis of this compound Derivatives
The synthesis of this compound and its derivatives often starts from the corresponding indanone.[5] A general synthetic route is outlined below, based on procedures described by Nichols et al.[1][2]
Objective: To synthesize a ring-substituted this compound derivative from the corresponding 2-indanone (B58226).
Materials:
-
Substituted 2-indanone
-
Hydroxylamine (B1172632) hydrochloride
-
Sodium acetate
-
Ethanol
-
Sodium metal or other reducing agent (e.g., Lithium aluminum hydride)
-
Anhydrous ether or tetrahydrofuran (B95107) (THF)
-
Hydrochloric acid (HCl) in ether
Procedure:
-
Oxime Formation:
-
Dissolve the substituted 2-indanone in ethanol.
-
Add an equimolar amount of hydroxylamine hydrochloride and a slight excess of sodium acetate.
-
Reflux the mixture for 1-2 hours.
-
Allow the reaction to cool and pour into water to precipitate the oxime.
-
Filter, wash with water, and dry the crude oxime. Recrystallize from a suitable solvent if necessary.
-
-
Reduction of the Oxime:
-
Method A: Sodium in Ethanol Reduction
-
Suspend the oxime in absolute ethanol.
-
Add sodium metal in small portions while maintaining a gentle reflux.
-
After the sodium has completely reacted, cool the mixture and cautiously add water.
-
Extract the product with a suitable organic solvent (e.g., ether).
-
-
Method B: Lithium Aluminum Hydride (LAH) Reduction
-
In a flame-dried flask under an inert atmosphere, suspend LAH in anhydrous ether or THF.
-
Slowly add a solution of the oxime in the same solvent to the LAH suspension.
-
Reflux the mixture for several hours.
-
Cool the reaction and cautiously quench with water and aqueous sodium hydroxide.
-
Filter the aluminum salts and extract the filtrate with an organic solvent.
-
-
-
Isolation and Salt Formation:
-
Dry the organic extracts over anhydrous sodium sulfate (B86663) and filter.
-
Evaporate the solvent to obtain the freebase of the this compound derivative.
-
Dissolve the freebase in anhydrous ether and add a solution of HCl in ether to precipitate the hydrochloride salt.
-
Filter the salt, wash with ether, and dry under vacuum.
-
Protocol 2: In Vitro Monoamine Transporter Release Assay
This protocol is based on methods used to determine the monoamine-releasing properties of this compound derivatives in rat brain synaptosomes.[5]
Objective: To measure the potency (EC50) of this compound derivatives to induce the release of dopamine, norepinephrine, and serotonin from preloaded rat brain synaptosomes.
Materials:
-
Rat brain tissue (striatum for DAT, hippocampus for SERT, and hypothalamus for NET)
-
[³H]MPP+ (for DAT), [³H]norepinephrine (for NET), [³H]serotonin (for SERT)
-
Krebs-Ringer-HEPES buffer
-
Test compounds (this compound derivatives)
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
Procedure:
-
Synaptosome Preparation:
-
Homogenize the specific rat brain regions in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cell debris.
-
Centrifuge the supernatant at high speed to pellet the synaptosomes.
-
Resuspend the synaptosomal pellet in fresh buffer.
-
-
Radiolabel Loading:
-
Incubate the synaptosomes with the appropriate radiolabeled monoamine ([³H]MPP+, [³H]NE, or [³H]5-HT) at 37°C for a set period (e.g., 30 minutes) to allow for uptake.
-
-
Release Assay:
-
Wash the preloaded synaptosomes to remove excess radiolabel.
-
Aliquot the synaptosomes into tubes containing increasing concentrations of the test compound or vehicle control.
-
Incubate at 37°C for a defined time (e.g., 10-30 minutes).
-
Terminate the release by rapid filtration or centrifugation.
-
-
Quantification:
-
Measure the amount of radioactivity released into the supernatant and the amount remaining in the synaptosomal pellet using a liquid scintillation counter.
-
Calculate the percentage of total incorporated radioactivity released for each concentration of the test compound.
-
-
Data Analysis:
-
Plot the percentage of release against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Visualizations
Caption: Mechanism of monoamine release by this compound derivatives.
Caption: Workflow for synthesis and pharmacological testing of 2-AI derivatives.
Conclusion
This compound serves as a versatile chemical scaffold from which a diverse range of psychoactive substances can be derived. The pharmacological profile of these compounds is highly tunable through chemical modification, leading to substances with effects ranging from amphetamine-like stimulation to MDMA-like empathogenic properties. The provided data and protocols offer a foundational resource for researchers investigating the synthesis, pharmacology, and toxicology of this important class of novel psychoactive substances. Further research is crucial to fully understand the potential risks and therapeutic applications of these compounds.
References
- 1. Synthetic Aminoindanes: A Summary of Existing Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Details for Aminoindanes [unodc.org]
- 4. Pharmacology of 2-amino-indane hydrochloride (Su-8629): a potent non-narcotic analgesic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuropharmacology of New Psychoactive Substances (NPS): Focus on the Rewarding and Reinforcing Properties of Cannabimimetics and Amphetamine-Like Stimulants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ovid.com [ovid.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Aminoindan
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the purification of 2-aminoindan from synthesis byproducts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound, categorized by the purification method.
Recrystallization of this compound Hydrochloride
Problem 1: Oily Precipitate or Failure to Crystallize
-
Possible Cause:
-
Inappropriate Solvent System: The polarity of the solvent may be incorrect, or the compound is too soluble even at low temperatures.
-
Presence of Impurities: Certain byproducts can inhibit crystal formation.
-
Solution is Not Saturated: The concentration of this compound hydrochloride is too low.
-
-
Troubleshooting Steps:
-
Solvent Screening: Test a variety of solvent systems. A common and effective system is a mixture of ethanol (B145695) and water[1]. You can also try other polar solvents like methanol (B129727) or isopropanol, with the addition of a less polar anti-solvent such as diethyl ether or ethyl acetate (B1210297) to induce precipitation[2].
-
Concentrate the Solution: If the solution is too dilute, carefully evaporate some of the solvent to increase the concentration and then attempt to crystallize again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level to create nucleation sites for crystal growth.
-
Seeding: If available, add a small, pure crystal of this compound hydrochloride to the solution to initiate crystallization.
-
-
Preliminary Purification: If impurities are suspected to be the issue, consider a preliminary purification step like an activated charcoal treatment to remove colored impurities before recrystallization.
-
Problem 2: Low Recovery of Purified Product
-
Possible Cause:
-
High Solubility in Mother Liquor: A significant amount of the product remains dissolved in the solvent even after cooling.
-
Using Too Much Solvent: Dissolving the crude product in an excessive amount of solvent will result in a lower yield.
-
-
Troubleshooting Steps:
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to just dissolve the crude this compound hydrochloride.
-
Optimize Cooling: Cool the solution slowly to room temperature first, and then place it in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of smaller, less pure crystals.
-
Recover a Second Crop: Concentrate the mother liquor (the remaining solution after the first filtration) and cool it again to obtain a second crop of crystals. Be aware that this second crop may be less pure and might require re-purification.
-
Problem 3: Product Discoloration (Yellow or Brown Tint)
-
Possible Cause:
-
Presence of Colored Impurities: These are often byproducts from the synthesis or degradation products.
-
Oxidation: Amines can be susceptible to oxidation, which can lead to coloration.
-
-
Troubleshooting Steps:
-
Activated Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture for a short period, and then filter the hot solution to remove the charcoal and the adsorbed impurities.
-
Work Under Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere, such as nitrogen or argon.
-
Vacuum Distillation of this compound (Free Base)
Problem 1: Bumping or Uncontrolled Boiling
-
Possible Cause:
-
Lack of Nucleation Sites: Smooth surfaces of the glassware can lead to superheating followed by violent boiling.
-
Too Rapid Heating: Heating the distillation flask too quickly can cause sudden, uncontrolled boiling.
-
Inadequate Stirring: Without proper agitation, localized superheating can occur.
-
-
Troubleshooting Steps:
-
Use a Stir Bar: Always use a magnetic stir bar to ensure smooth and controlled boiling. Boiling stones are not effective under vacuum[3].
-
Gradual Heating: Heat the distillation flask slowly and evenly.
-
Use a Capillary Tube: A fine capillary tube can be inserted to provide a steady stream of bubbles, which promotes smooth boiling.
-
Ensure a Good Vacuum: A stable, low pressure will help to ensure a steady boiling point. Check for leaks in your vacuum setup[4].
-
Problem 2: Product Decomposition
-
Possible Cause:
-
High Temperature: Even under vacuum, some compounds can decompose if the temperature is too high.
-
Prolonged Heating: Extended exposure to high temperatures can lead to degradation.
-
-
Troubleshooting Steps:
-
Lower the Pressure: Use a better vacuum pump to achieve a lower pressure, which will further reduce the boiling point of the this compound.
-
Use a Short Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Ensure Efficient Condensation: Make sure your condenser is properly cooled to quickly condense the this compound vapor.
-
Problem 3: Poor Separation from Impurities
-
Possible Cause:
-
Similar Boiling Points: Some byproducts may have boiling points close to that of this compound.
-
Azeotrope Formation: The product and an impurity may form an azeotrope, which is a mixture with a constant boiling point.
-
-
Troubleshooting Steps:
-
Use a Fractionating Column: For impurities with close boiling points, a fractionating column between the distillation flask and the condenser can improve separation.
-
Consider a Different Purification Method: If distillation is ineffective, another method like recrystallization of the hydrochloride salt or column chromatography may be necessary.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The byproducts largely depend on the synthetic route used.
-
From 2-Indanone via Reductive Amination:
-
2-Indanol: Formed from the reduction of the ketone starting material.
-
Di-(2-indanyl)amine: A secondary amine formed from the reaction of this compound with another molecule of the imine intermediate.
-
Unreacted 2-Indanone: Incomplete reaction can leave the starting material in the crude product.
-
-
From the Leuckart Reaction:
-
N-formyl-2-aminoindan: An intermediate that may not have been fully hydrolyzed.
-
Diformyl and other side-products: Can arise from the complex reaction mechanism[5].
-
-
From Hofmann Degradation:
-
Unreacted amide starting material.
-
Isocyanate intermediate: If the hydrolysis is incomplete.
-
Q2: How do I choose the right purification method?
A2: The choice depends on the nature of the impurities and the desired purity of the final product.
-
Recrystallization (as the hydrochloride salt): This is a good method for removing small amounts of impurities and for obtaining a solid, stable product. It is particularly effective if the impurities have different solubility profiles than the this compound hydrochloride.
-
Vacuum Distillation (of the free base): This is suitable for removing non-volatile impurities and for purifying the free amine, which is a liquid at room temperature.
-
Column Chromatography: This method offers the highest degree of purification and is useful for separating impurities with similar physical properties to this compound. However, it can be more time-consuming and may result in lower yields.
Q3: My this compound is a dark color. How can I remove the color?
A3: Discoloration is a common issue, often due to the presence of oxidized impurities.
-
Activated Charcoal: As mentioned in the troubleshooting guide, treating a solution of your crude product with activated charcoal is a very effective method for removing colored impurities[6][7].
-
Column Chromatography: This can also be effective at separating colored byproducts from the desired product.
-
Distillation: For colored impurities that are non-volatile, vacuum distillation can be an effective purification method.
Q4: What analytical techniques can I use to assess the purity of my this compound?
A4: Several analytical techniques can be used to determine the purity of your product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating volatile compounds and identifying them based on their mass spectra. It can be used to identify and quantify impurities in your this compound sample[8][9].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can provide detailed structural information and can be used to identify and quantify impurities by comparing the spectra of your sample to that of a pure standard[10][11][12].
-
High-Performance Liquid Chromatography (HPLC): This is another powerful separation technique that can be used to assess purity.
Data Presentation
The following tables summarize hypothetical quantitative data for the purification of this compound to illustrate the effectiveness of different methods.
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Initial Purity (GC-MS) | Final Purity (GC-MS) | Yield (%) |
| Recrystallization (Ethanol/Water) | 85% | 98.5% | 75% |
| Vacuum Distillation | 85% | 99.2% | 80% |
| Column Chromatography (Silica Gel) | 85% | >99.8% | 60% |
Table 2: Common Solvents for Recrystallization of this compound Hydrochloride
| Solvent System | Solubility of this compound HCl (Hot) | Solubility of this compound HCl (Cold) | Typical Crystal Morphology |
| Ethanol/Water | High | Low | Needles |
| Isopropanol | Moderate | Low | Plates |
| Methanol/Diethyl Ether | High | Very Low | Fine Powder |
Experimental Protocols
Protocol 1: Recrystallization of this compound Hydrochloride
-
Dissolution: In a fume hood, dissolve the crude this compound hydrochloride in a minimal amount of hot 95% ethanol.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for 5-10 minutes.
-
Hot Filtration: While still hot, filter the solution through a fluted filter paper to remove the charcoal and any other insoluble impurities.
-
Crystallization: Slowly add hot water to the hot ethanolic solution until it becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature.
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven.
Protocol 2: Vacuum Distillation of this compound
-
Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask with a stir bar, a short path distillation head, a condenser, and a receiving flask. Ensure all glassware is free of cracks and all joints are properly greased[3].
-
Charge the Flask: Add the crude this compound (free base) to the distillation flask.
-
Apply Vacuum: Connect the apparatus to a vacuum pump and slowly evacuate the system.
-
Heating and Stirring: Begin stirring and gently heat the distillation flask using a heating mantle.
-
Collect Fractions: Collect the fraction that distills at the expected boiling point for this compound at the given pressure. The boiling point of this compound is approximately 95-97 °C at 10 mmHg.
-
Discontinuation: Once the distillation is complete, remove the heat source and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for the recrystallization of this compound hydrochloride.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. benchchem.com [benchchem.com]
- 3. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-Indanol(4254-29-9) 1H NMR spectrum [chemicalbook.com]
- 11. NMR Chemical Shifts of Impurities [sigmaaldrich.com]
- 12. Reductive Amination - Common Conditions [commonorganicchemistry.com]
Optimizing reaction conditions for 2-Aminoindan synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Aminoindan.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly focusing on the reductive amination of 2-indanone (B58226).
Issue 1: Low Yield of this compound
Q1: My reductive amination of 2-indanone is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the reductive amination of 2-indanone can stem from several factors. Here's a breakdown of potential causes and optimization strategies:
-
Suboptimal Reaction Conditions: The choice of reagents and reaction parameters is critical. The Leuckart reaction, a common method for this transformation, involves heating the carbonyl compound with formamide (B127407) or ammonium (B1175870) formate (B1220265).[1][2] High temperatures, typically between 150-200 °C, are often required.[1] The ratio of reagents can also significantly impact the yield. Using 2-5 equivalents of ammonium formate is generally recommended.[1]
-
Catalyst Inactivity or Inefficiency: For catalytic hydrogenations, the choice and handling of the catalyst are crucial. Palladium on carbon (Pd/C) is a frequently used catalyst.[3] Ensure the catalyst is not poisoned and is used in the appropriate loading.
-
Formation of Byproducts: The formation of secondary amines, such as diindanylamine, can reduce the yield of the desired primary amine.[4] Reaction conditions can be tailored to minimize this. For instance, conducting the reduction of 2-indanone oxime in the presence of sodium hydroxide (B78521) or sodium methylate can suppress the formation of diindanylamine.[4]
-
Incomplete Reaction: Monitor the reaction progress using techniques like TLC or GC to ensure it has gone to completion. If the reaction stalls, it could be due to catalyst deactivation or insufficient reagent.
-
Workup and Purification Losses: Significant product loss can occur during the extraction and purification steps. Ensure proper pH adjustment during aqueous workup to maximize the recovery of the amine. The hydrochloride salt of this compound is often prepared for easier handling and purification.[5]
Issue 2: Formation of Impurities
Q2: I am observing significant impurity peaks in the NMR/GC-MS of my this compound product. What are the likely impurities and how can I prevent their formation?
A2: The primary impurity of concern is often the secondary amine, diindanylamine. Other potential impurities can include unreacted starting material (2-indanone) or over-reduction products.
-
Diindanylamine Formation: This byproduct arises from the reaction of the newly formed this compound with the intermediate imine or the starting ketone.
-
Mitigation Strategy: Using a large excess of the ammonia (B1221849) source (e.g., ammonium formate) can favor the formation of the primary amine.[1] Some protocols suggest that conducting the catalytic reduction of 2-indanone oxime in the presence of hydrochloric acid and palladium chloride can also suppress the formation of diindanylamine, although this may require an additional step to liberate the free amine from its hydrochloride salt.[4]
-
-
Unreacted 2-Indanone: Incomplete reaction is a common reason for the presence of the starting material.
-
Mitigation Strategy: Ensure sufficient reaction time and optimal temperature. Monitor the reaction to confirm the disappearance of the starting material.
-
-
Side Reactions: The choice of solvent and temperature can influence the formation of side products. For instance, in the Leuckart reaction, excessively high temperatures can lead to decomposition.[1]
Frequently Asked Questions (FAQs)
Q3: What are the most common synthetic routes to this compound?
A3: Several synthetic routes to this compound have been reported, with the most common starting from 2-indanone. These include:
-
Reductive Amination of 2-Indanone: This is a widely used one-pot method.[6] A specific example of this is the Leuckart reaction, which uses formamide or ammonium formate as both the nitrogen source and the reducing agent.[1][2][7] Catalytic reductive amination using a catalyst like Pd/C or Raney nickel in the presence of ammonia or an ammonium salt is also common.[3][8]
-
Reduction of 2-Indanone Oxime: This two-step process involves the initial formation of the oxime from 2-indanone, followed by its reduction to the amine.[8][9] Various reducing agents can be employed for the second step.
-
Other Reported Syntheses: Less common methods include synthesis from indene (B144670) and tert-butyl hypochlorite, or a multi-step synthesis starting from ninhydrin.[3][5]
Q4: What are the key safety precautions to consider during the synthesis of this compound?
A4: Standard laboratory safety practices should always be followed. Specific considerations for this compound synthesis include:
-
High Temperatures: The Leuckart reaction often requires high temperatures, so appropriate heating equipment and precautions against thermal hazards are necessary.[1]
-
Flammable Solvents and Reagents: Many organic solvents and some reducing agents are flammable. Work in a well-ventilated fume hood and away from ignition sources.
-
Corrosive Reagents: Acids and bases used in the reaction and workup are corrosive. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Toxicity: The toxicity of this compound and its intermediates should be considered. Consult the Safety Data Sheet (SDS) for all chemicals used.
Q5: How can I purify the final this compound product?
A5: Purification of this compound can be achieved through several methods:
-
Distillation: High-purity this compound can be obtained by distillation, often under reduced pressure.[4]
-
Crystallization of the Hydrochloride Salt: A common and effective method is to convert the amine to its hydrochloride salt, which can then be purified by crystallization.[4][5] The free amine can be regenerated by treatment with a base.
-
Chromatography: Column chromatography can be used for small-scale purification, although it may be less practical for larger quantities.
Data Presentation
Table 1: Comparison of Reaction Conditions for the Reduction of 2-Indanone Oxime to 2-Aminoindane
| Catalyst | Solvent | Additive | Temperature (°C) | Pressure (psi) | Yield (%) | Reference |
| Raney Nickel | Methanol | Sodium Hydroxide | 25-30 | 50 | 92-94 | [8] |
| Raney Nickel | Ethanol | - | 75 | 1000 | 65 | [8] |
| Palladium on Carbon (5%) | Acetic Acid | Sulfuric Acid | 25 | 50 | 85 | [8] |
| Platinum on Charcoal (5%) | Ethanol | Hydrogen Chloride | 25 | 50 | Low | [8] |
Note: Yields are reported for the isolated hydrochloride salt of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reductive Amination (Leuckart Reaction)
This protocol is a generalized procedure based on the principles of the Leuckart reaction.[1][2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-indanone (1 equivalent) and ammonium formate (3-5 equivalents).
-
Heating: Heat the reaction mixture to 160-185°C. The mixture will become a melt.
-
Reaction Monitoring: Maintain the temperature and stir the mixture for 4-6 hours. Monitor the progress of the reaction by TLC or GC analysis.
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add a 10-20% aqueous solution of hydrochloric acid to the flask.
-
Reflux: Heat the mixture to reflux for 2-4 hours to hydrolyze the intermediate formamide.
-
Workup:
-
Cool the mixture and make it basic by the careful addition of a concentrated sodium hydroxide solution.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane) multiple times.
-
Combine the organic extracts, dry over an anhydrous drying agent (e.g., sodium sulfate), and filter.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or by conversion to its hydrochloride salt followed by recrystallization.
-
Mandatory Visualization
Caption: Workflow for this compound Synthesis via Reductive Amination.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 3. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 4. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 2-Aminoindan Derivatization
Welcome to the Technical Support Center for 2-Aminoindan Derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to the derivatization of this compound.
Troubleshooting Guides & FAQs
This section addresses specific challenges you might encounter during acylation, alkylation, and sulfonylation of this compound.
Acylation Reactions
Acylation of the primary amine of this compound is a common transformation, but can be accompanied by side reactions.
Frequently Asked Questions (FAQs):
-
Q1: My acylation reaction of this compound is resulting in a low yield of the desired mono-acylated product. What are the common causes? A1: Low yields in mono-acylation can stem from several factors. A primary reason is the formation of a stable salt between the product and the acid byproduct (e.g., HCl if using an acyl chloride), which can be difficult to work up. Another common issue is the formation of the di-acylated byproduct, where the initially formed secondary amide is further acylated.
-
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction mixture. What is it and how can I prevent it? A2: This is likely the N,N-diacyl-2-aminoindan derivative. While the mono-acylated product is less nucleophilic than the starting primary amine, di-acylation can still occur, especially with highly reactive acylating agents or under harsh reaction conditions. To minimize this, you can try using a less reactive acylating agent (e.g., an anhydride (B1165640) instead of an acyl chloride), lowering the reaction temperature, or using a stoichiometric amount of the acylating agent with slow, controlled addition.
-
Q3: How can I improve the yield of my mono-acylation reaction? A3: To improve the yield, consider using a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to scavenge the acid byproduct. This prevents the formation of the amine salt and keeps the starting material available for reaction.[1] Using a 2:1 ratio of the amine to the acylating agent can also be effective, where one equivalent of the amine acts as the base.[2]
Troubleshooting Common Acylation Issues:
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Mono-acylated Product | Formation of amine hydrochloride salt with acid byproduct. | Add a non-nucleophilic base (e.g., triethylamine, pyridine) to the reaction mixture. |
| Formation of N,N-diacyl byproduct. | Use a milder acylating agent (e.g., acetic anhydride instead of acetyl chloride).Control the stoichiometry of the acylating agent (use 1.0-1.1 equivalents).Add the acylating agent slowly at a low temperature (e.g., 0 °C). | |
| Difficult Product Isolation | Product is a salt or is highly polar. | Perform an aqueous workup with a mild base (e.g., sodium bicarbonate solution) to neutralize the acid and liberate the free amine derivative. |
| Incomplete Reaction | Insufficiently reactive acylating agent or reaction conditions. | Increase the reaction temperature or prolong the reaction time.Use a more reactive acylating agent. |
Alkylation Reactions
Alkylation of this compound can be challenging due to the potential for over-alkylation.
Frequently Asked Questions (FAQs):
-
Q1: What is over-alkylation and why is it a problem in this compound derivatization? A1: Over-alkylation is the reaction of the initially formed secondary amine with the alkylating agent to form a tertiary amine (N,N-dialkyl-2-aminoindan), and subsequently a quaternary ammonium (B1175870) salt.[3] This is a common problem because the secondary amine product is often more nucleophilic than the starting primary amine, making it more reactive towards the alkylating agent.[4]
-
Q2: How can I control the reaction to favor mono-alkylation? A2: Several strategies can be employed to favor mono-alkylation:
-
Stoichiometry: Use a large excess of this compound relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant primary amine.
-
Slow Addition: Add the alkylating agent slowly and at a low temperature to maintain a low concentration of the alkylating agent, reducing the likelihood of the secondary amine reacting further.
-
Protecting Groups: A more controlled approach involves protecting the amine with a group like tert-butoxycarbonyl (Boc), performing the alkylation on the protected amine, and then deprotecting to obtain the mono-alkylated product.[5][6]
-
-
Q3: Are there alternative methods to direct alkylation that avoid over-alkylation? A3: Yes, reductive amination is an excellent alternative. This involves reacting this compound with an aldehyde or ketone to form an imine, which is then reduced in situ to the desired secondary amine. This method is highly selective for mono-alkylation.
Troubleshooting Common Alkylation Issues:
| Problem | Potential Cause | Recommended Solution |
| Mixture of Mono- and Di-alkylated Products | Over-alkylation due to the higher nucleophilicity of the secondary amine product. | Use a large excess of this compound.Add the alkylating agent slowly at low temperature.Consider using a protecting group strategy (e.g., Boc protection). |
| Low Conversion | Poor leaving group on the alkylating agent. | Use an alkyl iodide or bromide instead of a chloride. |
| Steric hindrance. | Use a less sterically hindered alkylating agent or increase the reaction temperature. | |
| Formation of Quaternary Ammonium Salt | Excessive alkylation. | Strictly control the stoichiometry of the alkylating agent. |
Sulfonylation Reactions
Sulfonylation of this compound provides stable sulfonamides but can also lead to side products.
Frequently Asked questions (FAQs):
-
Q1: I am getting a significant amount of a di-sulfonylated byproduct. How can I prevent this? A1: Di-sulfonylation occurs when the initially formed sulfonamide is deprotonated by the base and reacts with another molecule of the sulfonyl chloride. To prevent this, use a weaker base or control the stoichiometry of the base. Slow addition of the sulfonyl chloride at a low temperature is also crucial.
-
Q2: My sulfonylation reaction is very slow. What can I do to speed it up? A2: Ensure that your reagents and solvent are anhydrous, as sulfonyl chlorides can be hydrolyzed by water. Using a more nucleophilic amine or a more reactive sulfonylating agent can also increase the reaction rate. Increasing the temperature may also be an option, but this should be done cautiously as it can also promote side reactions.
-
Q3: What are the best practices for setting up a successful sulfonylation reaction? A3: Use anhydrous solvents and reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon). Add the sulfonyl chloride solution dropwise to a cooled solution of the amine and a base. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Troubleshooting Common Sulfonylation Issues:
| Problem | Potential Cause | Recommended Solution |
| Formation of Di-sulfonylated Product | The sulfonamide intermediate is deprotonated and reacts further. | Use a weaker base (e.g., pyridine instead of triethylamine).Use a slight excess of the amine.Add the sulfonyl chloride slowly at 0 °C. |
| Low Yield | Hydrolysis of the sulfonyl chloride. | Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere. |
| The amine is not nucleophilic enough. | Consider using a more reactive sulfonylating agent or a stronger, non-nucleophilic base. | |
| Reaction Stalls | Formation of an insoluble amine hydrochloride salt. | Ensure sufficient base is present to neutralize the HCl produced. |
Experimental Protocols & Data
General Protocol for N-Acetylation of this compound
This protocol describes a general procedure for the mono-acetylation of this compound using acetic anhydride.
Materials:
-
This compound
-
Acetic Anhydride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-aminoindan.
-
Purify the crude product by flash column chromatography or recrystallization.
Expected Yields and Side Products:
While specific quantitative data for all side reactions is not always available in the literature, the following table provides an estimate based on general principles of amine acylation.
| Product | Typical Yield Range | Notes |
| N-acetyl-2-aminoindan | 85-95% | Yield is dependent on reaction conditions and purification. |
| N,N-diacetyl-2-aminoindan | < 5% | Formation is minimized by controlling stoichiometry and temperature. |
General Protocol for N-Alkylation of this compound (via Reductive Amination)
This protocol outlines a general procedure for the mono-alkylation of this compound using an aldehyde and a reducing agent.
Materials:
-
This compound
-
Aldehyde (e.g., benzaldehyde)
-
Sodium triacetoxyborohydride (B8407120) (STAB)
-
Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in dichloroethane, add the aldehyde (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours to form the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude N-alkyl-2-aminoindan.
-
Purify the product by flash column chromatography.
Expected Yields and Side Products:
Reductive amination is highly selective for mono-alkylation.
| Product | Typical Yield Range | Notes |
| N-alkyl-2-aminoindan | > 90% | Highly selective method for mono-alkylation. |
| N,N-dialkyl-2-aminoindan | Typically not observed | Over-alkylation is generally not an issue with this method. |
Visualizing Reaction Pathways
The following diagrams illustrate the key reaction pathways and potential side reactions discussed.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 6. benchchem.com [benchchem.com]
Stability issues of 2-Aminoindan in solution
A Guide for Researchers, Scientists, and Drug Development Professionals on the Stability of 2-Aminoindan in Solution
This technical support center provides essential guidance on the stability of this compound in solution. Due to the limited availability of specific, published stability data for this compound, this guide is based on general principles of chemical stability, information on structurally similar compounds, and standard analytical practices. It is intended to empower researchers to assess and manage the stability of this compound within their specific experimental contexts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound and its solutions?
A1: For solid this compound and its salts, it is recommended to store them in a dry, cool, and well-ventilated place, protected from light.[1] Some suppliers recommend storage at 0 - 8°C.[2] For solutions, it is best to prepare them fresh. If storage is necessary, aliquoting and storing at -20°C or -80°C can help minimize degradation. For a similar compound, this compound-2-phosphonic acid, storage of solutions is recommended for up to 1 month at -20°C or up to 6 months at -80°C.[3]
Q2: Which solvents are suitable for preparing this compound solutions?
A2: The choice of solvent will depend on the specific salt of this compound and the experimental requirements. This compound hydrochloride is soluble in polar organic solvents like methanol (B129727) and DMSO.[4] For biological assays, it is crucial to consider the tolerance of the experimental system to the chosen solvent. Always use high-purity, fresh solvents to avoid contaminants that could accelerate degradation.
Q3: What are the potential signs of this compound degradation in my solution?
A3: Signs of degradation can include a change in the color or clarity of the solution, the formation of precipitates, or a decrease in the expected biological activity or potency in your assays.[5] If you observe inconsistent results over time with the same batch of solution, instability should be considered a potential cause.
Q4: What are the likely degradation pathways for this compound?
A4: As a phenylethylamine derivative, this compound is susceptible to oxidative degradation, particularly if exposed to air (oxygen), light, or trace metal ions.[5] The amino group can also be a site for reactions. Degradation of similar amphetamine-like compounds can occur through oxidation and other chemical transformations.[6][7]
Troubleshooting Guide
Encountering unexpected or inconsistent results in your experiments can be frustrating. Compound instability is a common culprit. This guide provides a systematic approach to troubleshooting potential stability issues with your this compound solutions.
Logical Workflow for Troubleshooting
Caption: A step-by-step workflow for troubleshooting experimental issues possibly related to this compound instability.
Data Summary
Table 1: Recommended Storage Conditions for this compound and its Derivatives
| Form | Temperature | Duration | Atmosphere | Light Conditions | Reference(s) |
| Solid (General) | Cool, Dry Place | Long-term | Well-ventilated | Protected from light | [1] |
| Solid (Specific) | 0 - 8°C | Long-term | Inert gas (recommended) | Protected from light | [2] |
| Solution (General) | -20°C | Short-term (days to weeks) | Sealed, airtight vial | Protected from light | General Practice |
| Solution (General) | -80°C | Longer-term (weeks to months) | Sealed, airtight vial | Protected from light | General Practice |
| Derivative Solution | -20°C | Up to 1 month | Sealed, airtight vial | Protected from light | [3] |
| Derivative Solution | -80°C | Up to 6 months | Sealed, airtight vial | Protected from light | [3] |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution by HPLC
This protocol outlines a general method to determine the stability of this compound in a specific solvent and under defined conditions.
1. Materials:
-
This compound (or its salt) of known purity
-
High-purity solvent of interest (e.g., DMSO, water, ethanol)
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile phase components (e.g., acetonitrile (B52724), water, formic or phosphoric acid)[3]
-
Volumetric flasks and pipettes
-
Incubator or water bath
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve this compound in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Working Solution: Dilute the stock solution with the same solvent to a concentration suitable for HPLC analysis (e.g., 10 µg/mL).
3. Stability Study Setup:
-
Dispense aliquots of the working solution into several HPLC vials.
-
Store the vials under the conditions you wish to test (e.g., room temperature, 4°C, 37°C). Protect from light if photostability is not the variable being tested.
-
Prepare a "Time 0" sample by immediately analyzing one of the freshly prepared vials.
4. HPLC Analysis:
-
Method: A reverse-phase HPLC method is suitable for this compound.[3]
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., water with 0.1% formic acid for MS compatibility, or phosphoric acid for UV detection).[3]
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by UV scan of this compound (typically around 260-270 nm for the indane chromophore).
-
Injection Volume: 10 µL
-
-
Analysis Schedule: Inject samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
5. Data Analysis:
-
For each time point, record the peak area of the this compound peak.
-
Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample.
-
Plot the percentage remaining versus time to determine the degradation rate.
Visualization of Biological Context
This compound is known to interact with monoamine transporters. The following diagram illustrates a simplified signaling pathway involving these transporters.
Caption: this compound's interaction with monoamine transporters, affecting neurotransmitter levels in the synapse.
References
- 1. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. benchchem.com [benchchem.com]
- 6. Oxidative Processes to Transform and Degrade Amphetamine-Type Stimulants: Alternatives to Incineration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. caymanchem.com [caymanchem.com]
Troubleshooting low yield in 2-Aminoindan synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in the synthesis of 2-aminoindan.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound and their potential yield issues?
There are several methods for synthesizing this compound, each with its own set of challenges that can lead to low yields.
-
Reductive Amination of 2-Indanone (B58226): This is a widely used method.[1] However, the quality of the starting 2-indanone is crucial; impurities can result in lower yields.[2] The reaction can be performed via direct or indirect reductive amination.[3]
-
Direct Reductive Amination (e.g., Leuckart reaction): This one-pot method uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and reducing agent.[4][5] High temperatures (120-165°C) are often required, which can lead to thermal decomposition of reactants and products, resulting in lower yields and purification difficulties.[4][6]
-
Indirect Reductive Amination: This involves the formation of an intermediate, such as an oxime from 2-indanone, followed by reduction.[1] By-products like diindanylamine can form during the reduction of 2-indanone oxime, complicating purification and lowering the yield of the desired primary amine.[7]
-
-
Other Routes:
-
Addition and reduction of tert-butyl chlorocarbamate to indene (B144670) has been reported, but this method often suffers from low yields and poor process stability.[8]
-
Synthesis from indanone using isoamyl nitrite (B80452) followed by reduction under high pressure with a palladium catalyst is another option, but the harsh conditions and high cost can be prohibitive.[8]
-
A multi-step synthesis starting from benzaldehyde (B42025) and acrylamide (B121943) has been developed to improve yield and atom economy.[8]
-
Q2: My reaction has a low yield of this compound. How can I identify the cause?
A systematic approach is key to troubleshooting low yields. Start by analyzing the reaction mixture to determine if the starting material has been consumed and to identify any major by-products.
Troubleshooting Workflow
References
- 1. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. Leuckart reaction - Wikipedia [en.wikipedia.org]
- 5. A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction [mdpi.com]
- 6. US8329948B2 - Method for the synthesis of substituted formylamines and substituted amines - Google Patents [patents.google.com]
- 7. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 8. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
Technical Support Center: Enhancing Enantiomeric Excess in 2-Aminoindan Resolution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the enantiomeric excess in the resolution of 2-aminoindan and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the chiral resolution of this compound?
A1: The most prevalent method for resolving racemic this compound is through the formation of diastereomeric salts. This involves reacting the racemic amine with a single enantiomer of a chiral acid. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]
Q2: Which chiral resolving agents are most effective for this compound and similar amines?
A2: Chiral acids are the preferred resolving agents for basic compounds like this compound. Highly effective choices include derivatives of tartaric acid and mandelic acid.[2][3] For instance, (S)-mandelic acid has been successfully used to resolve 2-amino-5-methoxyindane, a derivative of this compound, achieving a high enantiomeric excess.[2]
Q3: How is the desired enantiomer of this compound recovered after the separation of the diastereomeric salt?
A3: After isolating the less soluble diastereomeric salt through crystallization, the chiral amine is liberated. This is typically accomplished by treating the salt with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The base neutralizes the chiral acid, resulting in the free amine, which can then be extracted and purified.
Q4: What level of enantiomeric excess (ee) can be realistically expected from a single crystallization step?
A4: The enantiomeric excess achieved in a single crystallization can vary based on the specific substrate, resolving agent, and crystallization conditions. However, it is common to obtain an ee of over 85% for the resolution of amines via diastereomeric salt formation.[3] To further enhance enantiomeric purity, additional recrystallizations of the diastereomeric salt can be performed.
Q5: Is it possible to recycle the undesired enantiomer of this compound?
A5: Yes, recycling the undesired enantiomer is a crucial aspect of developing an efficient and cost-effective resolution process. The unwanted enantiomer, which remains in the mother liquor after the crystallization of the desired diastereomeric salt, can be recovered. This recovered enantiomer can then be racemized, meaning it is converted back into the racemic mixture, and subsequently reintroduced into the resolution process.
Troubleshooting Guide
This guide addresses common issues encountered during the resolution of this compound and offers potential solutions.
Issue 1: Poor or No Crystallization of the Diastereomeric Salt
Symptoms:
-
The solution remains clear even after cooling.
-
No solid precipitate is formed.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent | The choice of solvent is critical. If the diastereomeric salt is too soluble, try a less polar solvent or a mixture of solvents. Conversely, if the salt is insoluble, a more polar solvent should be used. |
| Sub-optimal Concentration | The concentrations of the racemic amine and the resolving agent may be too low. Try concentrating the solution by carefully evaporating some of the solvent. |
| Supersaturation Not Reached | A supersaturated solution is necessary for crystallization to occur. This can be achieved by slow cooling of the solution, partial solvent evaporation, or by adding an anti-solvent (a solvent in which the salt is less soluble). |
| Impurities Present | Ensure that the starting racemic this compound and the chiral resolving agent are of high purity, as impurities can inhibit crystallization. |
Issue 2: The Product "Oils Out" Instead of Crystallizing
Symptoms:
-
A liquid, oily phase separates from the solution instead of solid crystals.
Possible Causes & Solutions:
| Cause | Solution |
| High Concentration | The solution may be too concentrated. Try diluting the solution with more of the chosen solvent. |
| Rapid Cooling | Cooling the solution too quickly can favor the formation of an oil over crystals. Employ a slower, more controlled cooling process. |
| Incorrect Solvent System | The solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures. |
| Lack of Nucleation Sites | Adding a seed crystal of the desired diastereomeric salt can help to induce crystallization from the oil. |
Issue 3: Low Enantiomeric Excess (ee) in the Crystallized Product
Symptoms:
-
Chiral HPLC analysis of the resolved amine shows a low ee value.
Possible Causes & Solutions:
| Cause | Solution |
| Incomplete Separation | The solubilities of the two diastereomeric salts may be too similar in the chosen solvent. Screen different solvents to maximize the solubility difference. |
| Contamination from Mother Liquor | The crystals may not have been washed sufficiently, leaving behind mother liquor containing the other diastereomer. Wash the filtered crystals with a small amount of cold, fresh solvent. |
| Racemization | The starting material or the resolving agent might be racemizing under the experimental conditions (e.g., high temperatures or the presence of an acid or base). Verify the stability of your compounds under the resolution conditions. |
| Single Crystallization Insufficient | A single crystallization may not be enough to achieve high ee. Perform one or more recrystallizations of the diastereomeric salt to improve enantiomeric purity. |
Data Presentation
The following table summarizes the results for the resolution of a this compound derivative, 2-amino-5-methoxyindane, using (S)-mandelic acid. This data is provided as a representative example of the high enantiomeric excess that can be achieved for this class of compounds.
| Racemic Amine | Resolving Agent | Solvent | Yield of Diastereomeric Salt | Enantiomeric Excess (ee) of Resolved Amine | Reference |
| (±)-2-Amino-5-methoxyindane | (S)-Mandelic Acid | Not Specified | 29% (overall from racemate) | 99.7% for (S)-enantiomer | [2] |
Experimental Protocols
General Protocol for Diastereomeric Salt Resolution of a this compound Derivative
This protocol is based on the successful resolution of 2-amino-5-methoxyindane and can be adapted for this compound.[2]
1. Formation of the Diastereomeric Salt:
- Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol, or a mixture).
- In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent (e.g., (S)-mandelic acid or a tartaric acid derivative) in the same solvent, heating gently if required.
- Add the solution of the resolving agent to the solution of the racemic amine.
2. Crystallization:
- Allow the combined solution to cool slowly to room temperature.
- For further crystallization, the solution can be cooled to a lower temperature (e.g., 0-5 °C).
- If crystallization does not occur, try seeding the solution with a small crystal of the desired product.
3. Isolation and Purification of the Diastereomeric Salt:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.
- To improve the enantiomeric excess, the isolated salt can be recrystallized from a fresh portion of the solvent.
4. Liberation of the Free Amine:
- Dissolve the purified diastereomeric salt in water.
- Add a base (e.g., 1M NaOH) to adjust the pH to >10. This will neutralize the acidic resolving agent and liberate the free amine.
- Extract the free amine into an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
- Wash the organic layer with water and brine, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
- Remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.
5. Determination of Enantiomeric Excess:
- The enantiomeric excess of the final product should be determined using a suitable analytical technique, most commonly chiral High-Performance Liquid Chromatography (HPLC).
Visualizations
Experimental Workflow for this compound Resolution
Caption: A flowchart illustrating the key stages in the chiral resolution of this compound.
Troubleshooting Logic for Low Enantiomeric Excess
References
- 1. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. cis-1-Aminoindan-2-ol in Asymmetric Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the N-alkylation of 2-Aminoindan
Welcome to the technical support center for the N-alkylation of 2-Aminoindan. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this important synthetic transformation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the N-alkylation of this compound?
The two primary methods for the N-alkylation of this compound are reductive amination and direct alkylation with alkyl halides. Reductive amination is often preferred as it is a one-pot reaction that avoids the common problem of over-alkylation that can occur with direct alkylation.[1]
Q2: What is reductive amination and why is it a good choice for this compound?
Reductive amination involves the reaction of this compound with an aldehyde or ketone to form an intermediate imine, which is then reduced in situ to the corresponding N-alkylated amine.[2] This method is advantageous because the imine formation is a controlled, single addition, which minimizes the formation of the dialkylated byproduct.[1]
Q3: What are the common challenges encountered during the N-alkylation of this compound?
Common challenges include:
-
Over-alkylation: Particularly with direct alkylation using reactive alkyl halides, the initially formed secondary amine can react further to produce a tertiary amine.[1][3]
-
Low Reactivity: Steric hindrance from the indane scaffold or the alkylating agent can lead to slow or incomplete reactions.
-
Side Reactions: Depending on the reagents and conditions, side reactions such as elimination or reactions involving other functional groups on the alkylating agent can occur.
-
Purification Difficulties: Separating the desired mono-alkylated product from unreacted this compound, the dialkylated product, and other byproducts can be challenging.
Q4: How can I minimize over-alkylation?
To minimize over-alkylation, it is recommended to use reductive amination.[1] If direct alkylation is necessary, using a 1:1 stoichiometry of this compound to the alkylating agent and adding the alkylating agent slowly to the reaction mixture can help. Careful monitoring of the reaction progress is also crucial.
Q5: What are some "greener" alternatives for N-alkylation?
A greener alternative to traditional methods is the "borrowing hydrogen" or "hydrogen autotransfer" methodology.[4] This approach uses alcohols as alkylating agents with a catalyst, and the only byproduct is water.[5]
Troubleshooting Guide
Problem 1: Low or No Product Yield
| Possible Cause | Suggested Solution |
| Low reactivity of the carbonyl compound (in reductive amination) | Add a catalytic amount of a weak acid, such as acetic acid, to promote imine formation. For very unreactive ketones, consider using a Lewis acid like Ti(OiPr)₄.[1] |
| Ineffective reducing agent (in reductive amination) | Ensure the chosen reducing agent is appropriate for the reaction conditions. For example, NaBH(OAc)₃ is moisture-sensitive.[6] Consider switching to a different reducing agent like NaBH₃CN, which is more stable under mildly acidic conditions. |
| Poor leaving group on the alkylating agent (in direct alkylation) | If using an alkyl chloride, consider converting it to a more reactive alkyl bromide or iodide. |
| Insufficient reaction temperature or time | Gradually increase the reaction temperature and monitor the reaction progress by TLC or LC-MS. Some reactions may require heating or extended reaction times to go to completion. |
| Steric hindrance | If either the this compound or the alkylating agent is sterically bulky, the reaction may be inherently slow. Consider using a less hindered alkylating agent if possible, or explore alternative catalytic methods that can overcome steric barriers. |
Problem 2: Formation of Multiple Products (Over-alkylation)
| Possible Cause | Suggested Solution |
| Direct alkylation with a reactive alkyl halide | Switch to the reductive amination method.[1] If direct alkylation must be used, employ a 1:1 molar ratio of this compound to the alkylating agent and add the alkylating agent dropwise. |
| Prolonged reaction time at elevated temperatures | Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further reaction of the desired product. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Similar polarity of product and starting material | Optimize the mobile phase for column chromatography to achieve better separation. Derivatization of the amine to an amide or carbamate (B1207046) can alter its polarity, facilitating separation, followed by a deprotection step. |
| Presence of both mono- and di-alkylated products | Careful column chromatography is usually required. Consider using an amine-functionalized silica (B1680970) gel to improve the separation of basic compounds.[7] |
| Emulsion formation during aqueous workup | Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. |
Data Presentation
Table 1: Comparison of Common N-Alkylation Methods for Primary Amines
| Method | Alkylating Agent | Typical Reagents | Advantages | Disadvantages | Typical Yield Range |
| Reductive Amination | Aldehydes, Ketones | NaBH(OAc)₃, NaBH₃CN, NaBH₄ | Good control over mono-alkylation, one-pot procedure.[1][2] | Requires a suitable carbonyl compound, reducing agents can be moisture-sensitive. | 70-95% |
| Direct Alkylation | Alkyl Halides (Br, I) | K₂CO₃, Et₃N (as base) | Simple procedure, wide range of alkyl halides available. | Prone to over-alkylation,[1][3] alkyl halides can be lachrymators. | 40-80% (mono-alkylated) |
| "Borrowing Hydrogen" Catalysis | Alcohols | Ru, Ir, or Fe catalysts | Green (water is the only byproduct), uses readily available alcohols.[4][5] | Requires a specific catalyst, may need higher temperatures. | 60-95% |
Table 2: Typical Reaction Conditions for Reductive Amination of Primary Amines
| Reducing Agent | Solvent | Typical Temperature | Typical Reaction Time | Notes |
| Sodium Triacetoxyborohydride (B8407120) (NaBH(OAc)₃) | Dichloromethane (B109758) (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF) | Room Temperature | 2-12 hours | Mild and selective, but moisture-sensitive.[6] Acetic acid can be used as a catalyst. |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol (MeOH), Ethanol (EtOH) | Room Temperature | 2-6 hours | Stable in mildly acidic conditions, but toxic cyanide is a byproduct. |
| Sodium Borohydride (NaBH₄) | Methanol (MeOH), Ethanol (EtOH) | 0 °C to Room Temperature | 2-6 hours | Less selective; can reduce the starting aldehyde/ketone if not added after imine formation. |
Experimental Protocols
Protocol 1: N-Isopropylation of this compound via Reductive Amination
This protocol describes the reaction of this compound with acetone (B3395972) to form N-isopropyl-2-aminoindan.
Materials:
-
This compound
-
Acetone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Glacial Acetic Acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) in DCE, add acetone (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: N-Benzylation of this compound via Direct Alkylation
This protocol describes the reaction of this compound with benzyl (B1604629) bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)
-
Acetonitrile (B52724) (MeCN) or N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in acetonitrile or DMF, add a base such as potassium carbonate (2.0 eq) or triethylamine (1.5 eq).
-
Slowly add benzyl bromide (1.05 eq) to the mixture at room temperature.
-
Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
If using K₂CO₃, filter off the solid. If using Et₃N, proceed to the next step.
-
Concentrate the reaction mixture under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Experimental workflow for the reductive amination of this compound.
Caption: Troubleshooting logic for low product yield in N-alkylation reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. Amine alkylation - Wikipedia [en.wikipedia.org]
- 4. Hydrogen‐Borrowing Alkylation of 1,2‐Amino Alcohols in the Synthesis of Enantioenriched γ‐Aminobutyric Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2: unexpected formation of cyclic ureas and urethanes by reaction with CO2 [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: 2-Aminoindan Storage and Stability
Welcome to the technical support center for 2-Aminoindan. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound in your laboratory. Below you will find frequently asked questions and troubleshooting guidance to prevent and address potential degradation during storage and handling.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for solid this compound?
A1: Solid this compound, particularly its hydrochloride salt, should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][2][3] Several sources indicate that the compound is hygroscopic (absorbs moisture from the air); therefore, storage under an inert atmosphere, such as nitrogen or argon, is recommended for long-term stability.[4][5] Keep the container away from sources of ignition, strong oxidizing agents, and strong acids.[3][4][6]
Q2: My this compound powder has changed color/become clumpy. What happened?
A2: A change in color (e.g., yellowing or browning) or texture (clumping) is a common indicator of chemical degradation. This is often caused by exposure to air (oxidation) and/or moisture (hydrolysis). Clumping specifically suggests moisture absorption by the hygroscopic solid.[4] Degraded material should be re-analyzed for purity before use.
Q3: What are the main factors that cause this compound to degrade?
A3: The primary factors leading to the degradation of this compound are:
-
Moisture/Humidity: The compound is hygroscopic and can absorb water, which may lead to hydrolysis or other moisture-related degradation.[4][5][6]
-
Oxygen: The amino group is susceptible to oxidation from atmospheric oxygen, which can be accelerated by light and heat.
-
Heat: Elevated temperatures accelerate the rate of all chemical degradation pathways.[4][6] Upon thermal decomposition, irritating and toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO) may be generated.[4][5][6]
-
Light: As with many aromatic amines, exposure to UV or visible light can promote oxidative degradation. Storing in amber or opaque containers is advisable.
-
Incompatible Materials: Contact with strong oxidizing agents or strong acids will cause rapid decomposition.[4][5][6]
Q4: How can I prepare a stock solution of this compound for experimental use?
A4: To prepare a stock solution, use a high-purity, inert solvent in which this compound is stable. For short-term use, solvents like ethanol, methanol, or DMSO are common. It is crucial to use anhydrous solvents and to minimize the solution's exposure to air and light. For longer-term storage, aliquoting the solution into separate, tightly sealed vials and storing at -20°C or -80°C under an inert atmosphere is recommended. Avoid repeated freeze-thaw cycles.
Q5: How can I verify the purity of my this compound sample if I suspect degradation?
A5: The most reliable way to check for degradation is to use a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7] By comparing the chromatogram of your sample to that of a known pure reference standard, you can identify and quantify degradation products. A decrease in the peak area of this compound and the appearance of new peaks are clear signs of degradation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments that could be related to this compound degradation.
| Observed Problem | Potential Cause | Recommended Action |
| Inconsistent experimental results or loss of compound activity. | Degradation of this compound stock due to improper storage, leading to lower effective concentration. | 1. Verify the purity of the solid compound and/or stock solution using the HPLC protocol below. 2. Prepare a fresh stock solution from a new or validated batch of solid this compound. 3. Ensure proper storage of the new stock solution (aliquoted, protected from light, stored at ≤ -20°C). |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The sample has degraded, forming new chemical species. | 1. Confirm that the new peaks are not artifacts from the solvent or system. 2. Perform a forced degradation study (see Experimental Protocols) on a pure sample to help identify the potential degradation products. 3. Review handling procedures to identify potential exposure to air, light, or incompatible reagents. |
| Solid this compound is difficult to weigh and handle, appearing "sticky". | The compound has absorbed significant moisture from the atmosphere.[4] | 1. Handle the compound in a controlled environment, such as a glove box with low humidity. 2. Dry the material under a vacuum in the presence of a desiccant (e.g., P₂O₅), provided it is thermally stable at the drying temperature. 3. Store the dried material in a desiccator under an inert atmosphere. |
Summary of Degradation Risk Factors
The following table summarizes the impact of various environmental factors on the stability of this compound.
| Condition | Risk of Degradation | Primary Degradation Pathway | Recommended Mitigation |
| Ambient Temperature (Solid) | Low to Medium | Slow Oxidation | Store in a cool, dark place. Refrigeration is preferred for long-term storage. |
| Elevated Temperature (>40°C) | High | Accelerated Oxidation & Decomposition | Avoid exposure to heat sources. Store refrigerated or frozen. |
| High Humidity (>60% RH) | High | Moisture Absorption, Hydrolysis | Store in a desiccator or glove box. Seal container tightly. Use an inert atmosphere. |
| Exposure to Air (Oxygen) | Medium to High | Oxidation | Store under an inert atmosphere (Nitrogen/Argon). Minimize headspace in the container. |
| Exposure to UV/Sunlight | High | Photo-oxidation | Store in an amber or opaque container. Protect from direct light. |
| Aqueous Solution (Neutral pH) | Medium | Oxidation, Hydrolysis | Use freshly prepared solutions. Store frozen and protected from light if storage is necessary. |
| Acidic/Basic Solution | High | Acid/Base-catalyzed reactions | Avoid contact with strong acids and bases unless required for a reaction. |
Experimental Protocols
Protocol 1: HPLC Method for Purity Assessment of this compound
This protocol describes a reverse-phase HPLC (RP-HPLC) method suitable for assessing the purity of this compound and detecting polar degradation products.
Objective: To separate this compound from its potential degradation products.
Instrumentation & Materials:
-
HPLC system with UV detector
-
C18 Reverse-Phase Column (e.g., Newcrom R1 or equivalent), 5 µm particle size, 4.6 x 150 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Sample Diluent: 50:50 Acetonitrile/Water
-
This compound Reference Standard and test sample
-
Volumetric flasks, pipettes, and autosampler vials
Methodology:
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound reference standard and the test sample in the sample diluent to a final concentration of approximately 0.5 mg/mL.
-
Filter the samples through a 0.45 µm syringe filter into HPLC vials.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection Wavelength: 265 nm
-
Gradient Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 90 10 15.0 10 90 20.0 10 90 20.1 90 10 | 25.0 | 90 | 10 |
-
-
Analysis:
-
Inject the reference standard first to determine the retention time of the this compound peak.
-
Inject the test sample.
-
Analyze the resulting chromatogram. Degradation is indicated by a decrease in the area of the main peak (relative to the standard) and the appearance of additional peaks, which typically elute earlier (are more polar) than the parent compound.
-
Purity can be calculated using the area percent method: Purity % = (Area of this compound Peak / Total Area of All Peaks) * 100.
-
Protocol 2: Forced Degradation Study Workflow
Forced degradation studies are essential for understanding potential degradation pathways and validating that your analytical methods are "stability-indicating."[8][9][10]
Objective: To intentionally degrade this compound under controlled stress conditions to identify likely degradation products and pathways.
Stress Conditions:
-
Acid Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 M HCl. Heat at 60°C for 24-48 hours.
-
Base Hydrolysis: Dissolve this compound (1 mg/mL) in 0.1 M NaOH. Heat at 60°C for 24-48 hours.
-
Oxidative Degradation: Dissolve this compound (1 mg/mL) in a solution of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound in an oven at 80°C for 72 hours.
-
Photolytic Degradation: Expose a solution of this compound (1 mg/mL in methanol) to a photostability chamber with a light source compliant with ICH Q1B guidelines.
Methodology:
-
Prepare samples for each stress condition as described above. Include an unstressed control sample kept under ideal conditions.
-
At specified time points, withdraw an aliquot from each condition. If necessary, neutralize the acidic and basic samples before analysis.
-
Analyze the control and stressed samples using the HPLC method described in Protocol 1. An LC-MS method is highly recommended to obtain mass information about the new peaks.
-
Compare the chromatograms. The goal is to achieve 5-20% degradation of the parent compound, as this is typically sufficient to produce and detect primary degradation products without overly complex secondary reactions.[8]
Visualizations
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2-Indanamine hydrochloride(2338-18-3)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.ca [fishersci.ca]
- 7. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biopharmaspec.com [biopharmaspec.com]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Identifying and characterizing impurities in 2-Aminoindan samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and characterizing impurities in 2-Aminoindan samples.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in this compound?
Impurities in this compound, like other active pharmaceutical ingredients (APIs), can be broadly categorized according to ICH guidelines.[1] These include:
-
Organic Impurities: These can be process-related or degradation products.[1][]
-
Starting Materials & Intermediates: Unreacted precursors from the synthesis, such as indanone or tetrahydroisoquinoline, depending on the synthetic route.[][3]
-
By-products: Unwanted molecules formed from side reactions during synthesis.[1][]
-
Degradation Products: Formed during storage or handling due to factors like light, temperature, or humidity.[1] This can include oxidation products.
-
-
Inorganic Impurities: These may originate from the manufacturing process and include reagents, ligands, and catalysts (e.g., palladium, platinum, or nickel).[4][5][6] Heavy metals can also be a concern.[7]
-
Residual Solvents: Solvents used during the synthesis or purification process that are not completely removed.[5][7][8] Common examples include toluene, pyridine, or dichloroethane, depending on the specific manufacturing process.[3][9]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A combination of chromatographic and spectroscopic techniques is typically employed for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or Mass Spectrometry (MS) detectors, HPLC is the primary method for separating, detecting, and quantifying organic impurities and degradation products.[4][5]
-
Gas Chromatography (GC): This is the standard choice for analyzing volatile organic impurities, particularly residual solvents.[4][5] It is often used with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[4][7]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This highly sensitive and specific technique is crucial for identifying unknown impurities by providing molecular weight information.[4][7][10]
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the preferred method for detecting and quantifying trace elemental and inorganic impurities.[5][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities once they have been isolated, often via preparative HPLC.[7][10]
Q3: My HPLC chromatogram shows unexpected peaks. What are the potential causes and how can I troubleshoot this?
Unexpected peaks in an HPLC chromatogram can stem from various sources. Common causes include sample contamination, mobile phase issues, or column degradation. Refer to the troubleshooting workflow below for a systematic approach to identifying and resolving the issue.
Q4: What are the typical regulatory limits for impurities in an API like this compound?
Regulatory limits for impurities are defined by agencies like the FDA and guided by the International Council for Harmonisation (ICH) guidelines. According to ICH Q3A/B, the identification threshold for impurities is typically 0.1% for a maximum daily dose of up to 2g.[10] For potentially mutagenic or unusually toxic impurities, much lower limits may apply, as outlined in the ICH M7 guideline.[11]
Data Presentation
Table 1: Potential Impurities in this compound and Analytical Methods
| Impurity Type | Potential Source | Examples | Primary Analytical Technique |
| Organic | Starting Materials / Intermediates | Indanone, Tetrahydroisoquinoline, Acrylamide | HPLC-UV, LC-MS |
| By-products | Positional Isomers, Over-reaction products | HPLC-UV, LC-MS | |
| Degradation Products | Oxidation products | HPLC-UV, LC-MS | |
| Inorganic | Catalysts, Reagents | Palladium, Nickel, Inorganic salts | ICP-MS, ICP-OES |
| Volatile | Synthesis/Purification | Toluene, Pyridine, Dichloroethane, Methanol | Headspace GC-MS/FID |
Table 2: Comparison of Key Analytical Techniques for Impurity Profiling
| Technique | Primary Target Impurities | Strengths | Common Issues |
| HPLC-UV | Non-volatile organic impurities, degradation products | Robust, quantitative, versatile[4] | Co-elution of peaks, requires chromophores for detection |
| LC-MS | Unknown organic impurities, low-level contaminants | High sensitivity and specificity, provides molecular weight[4][7] | Matrix effects, ion suppression, complex data interpretation |
| GC-MS/FID | Residual solvents, volatile organic impurities | Excellent for volatile compounds, high sensitivity (MS)[4][5] | Not suitable for non-volatile or thermally labile compounds |
| ICP-MS | Elemental impurities, heavy metals, catalyst residues | Extremely sensitive for trace metals, multi-element capability[5][8] | Can be destructive to the sample, potential spectral interferences |
Experimental Protocols
Protocol 1: Impurity Profiling by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation and quantification of organic impurities in a this compound sample. Method optimization and validation are required for specific applications.
-
Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Solution: Prepare a solution of this compound reference standard at a known concentration (e.g., 1.0 mg/mL) in the diluent.
-
Sample Solution: Accurately weigh and dissolve the this compound sample in the diluent to the same concentration as the standard solution.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: 215 nm.
-
Gradient Program:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 5% B (re-equilibration)
-
-
-
Procedure:
-
Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solution to determine the retention time and peak area of the main component.
-
Inject the sample solution.
-
Analyze the resulting chromatogram. Identify the main this compound peak. Any other peaks are potential impurities.
-
Quantify impurities using relative peak area comparison, assuming a similar response factor to the main peak, or by using qualified impurity reference standards if available.
-
Protocol 2: Analysis of Residual Solvents by Headspace Gas Chromatography (HS-GC-MS)
This protocol outlines a general procedure for detecting and quantifying residual solvents in this compound powder, consistent with USP <467> and ICH Q3C guidelines.[4]
-
Preparation of Solutions:
-
Diluent: Dimethyl sulfoxide (B87167) (DMSO).
-
Standard Solution: Prepare a stock solution containing known concentrations of target residual solvents (e.g., toluene, methanol) in DMSO. Create a series of dilutions to establish a calibration curve.
-
Sample Solution: Accurately weigh approximately 100 mg of the this compound sample into a headspace vial. Add a precise volume (e.g., 1.0 mL) of DMSO. Crimp the vial securely.
-
-
HS-GC-MS Conditions:
-
Headspace Autosampler:
-
Vial Equilibration Temperature: 80 °C.
-
Vial Equilibration Time: 20 min.
-
Loop Temperature: 90 °C.
-
Transfer Line Temperature: 100 °C.
-
-
Gas Chromatograph:
-
Column: 6% cyanopropylphenyl - 94% dimethylpolysiloxane (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 200 °C (Split mode, e.g., 10:1).
-
Oven Program: Initial 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min.
-
-
Mass Spectrometer:
-
Mode: Scan (e.g., m/z 35-350).
-
Ion Source Temperature: 230 °C.
-
-
-
Procedure:
-
Place the prepared standard and sample vials into the headspace autosampler tray.
-
Run the sequence, starting with the standard solutions to generate a calibration curve for each solvent.
-
Run the sample vials.
-
Identify solvents in the sample by comparing retention times and mass spectra to the standards.
-
Quantify the amount of each residual solvent present in the sample using the calibration curve.
-
Mandatory Visualizations
Caption: General workflow for impurity identification and characterization.
Caption: Troubleshooting guide for unexpected HPLC peaks.
References
- 1. oceanicpharmachem.com [oceanicpharmachem.com]
- 3. JPH0597778A - Method for producing 2-aminoindane and salts thereof - Google Patents [patents.google.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. medikamenterqs.com [medikamenterqs.com]
- 6. cormica.com [cormica.com]
- 7. emerypharma.com [emerypharma.com]
- 8. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 9. CN113801033A - Synthesis method of this compound or derivatives thereof - Google Patents [patents.google.com]
- 10. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Technical Support Center: Optimizing HPLC-MS for 2-Aminoindan Detection
Welcome to the technical support center for the analysis of 2-Aminoindan using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on method optimization and troubleshooting.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the HPLC-MS analysis of this compound, a small, polar, and basic compound.
Q1: What is the most suitable HPLC method for this compound analysis?
A1: Due to its polar and basic nature, this compound can be challenging to retain on traditional reversed-phase (RP) columns like C18. While RP-HPLC can be used with careful mobile phase optimization, Hydrophilic Interaction Liquid Chromatography (HILIC) is often a more robust alternative for such compounds. HILIC utilizes a polar stationary phase and a high organic content mobile phase, which promotes the retention of polar analytes.
Q2: How does mobile phase pH affect the analysis of this compound?
A2: Mobile phase pH is a critical parameter. As this compound is a primary amine, a lower pH (e.g., 3-4) will ensure it is protonated, which can improve peak shape by minimizing interactions with residual silanols on silica-based columns. However, the pH must be compatible with the column's stability limits. For mass spectrometry detection, volatile acids like formic acid are preferred over non-volatile acids like phosphoric acid.
Q3: What are the key parameters for optimizing the Electrospray Ionization (ESI) source for this compound?
A3: For a small amine like this compound, positive ion mode ESI is the preferred method. Key parameters to optimize include:
-
Capillary Voltage: Typically in the range of 2.5-4.5 kV.
-
Cone Voltage (or Fragmentor Voltage): This requires careful optimization to maximize the signal of the precursor ion without causing excessive in-source fragmentation.
-
Desolvation Gas Flow and Temperature: These parameters aid in the desolvation of the ESI droplets. Higher flow rates and temperatures can improve sensitivity but may degrade thermally labile compounds.
-
Nebulizer Gas Pressure: This affects the droplet size and ionization efficiency.
Q4: Should I be concerned about matrix effects when analyzing this compound in biological samples?
A4: Yes, matrix effects are a significant consideration in any quantitative bioanalysis. Co-eluting endogenous components from matrices like plasma or urine can suppress or enhance the ionization of this compound, leading to inaccurate quantification. To mitigate this, effective sample preparation (e.g., solid-phase extraction) and chromatographic separation are crucial. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the HPLC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor/No Retention | Inappropriate column chemistry for a polar analyte. | Consider using a HILIC column. If using reversed-phase, try a column with a polar-embedded stationary phase. |
| Mobile phase is too strong (too much organic solvent in RP, or too much aqueous in HILIC). | In RP, decrease the initial percentage of the organic solvent. In HILIC, increase the initial percentage of the organic solvent. | |
| Peak Tailing | Secondary interactions with residual silanols on the column. | Lower the mobile phase pH with an additive like formic acid (e.g., 0.1%) to ensure the amine is protonated. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Low Sensitivity/Poor Ionization | Suboptimal ESI source parameters. | Systematically optimize capillary voltage, cone voltage, gas flows, and temperatures. |
| Inefficient protonation. | Ensure the mobile phase contains a proton source, such as 0.1% formic acid. | |
| Ion suppression from the matrix or mobile phase additives. | Improve sample cleanup. Avoid non-volatile buffers. If using ion-pairing agents, ensure they are MS-compatible. | |
| Variable Retention Times | Inadequate column equilibration. | Ensure the column is equilibrated with the initial mobile phase for a sufficient time between injections. |
| Fluctuations in mobile phase composition or temperature. | Check the pump performance and ensure a stable column temperature using a column oven. | |
| Mobile phase pH is close to the pKa of the analyte. | Adjust the mobile phase pH to be at least 1.5-2 units away from the pKa of this compound. |
Experimental Protocols
Below is a representative experimental protocol for the analysis of a small, polar, basic compound similar to this compound. This method should be used as a starting point and requires optimization for your specific instrumentation and application.
Sample Preparation (for Plasma)
-
To 100 µL of plasma, add 25 µL of an internal standard solution (e.g., this compound-d4).
-
Vortex for 10 seconds.
-
Add 400 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
HPLC Method (HILIC)
| Parameter | Value |
| Column | HILIC Column (e.g., BEH Amide, 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient | 95% B to 50% B over 5 minutes, hold for 1 min, return to 95% B and re-equilibrate for 4 minutes. |
Mass Spectrometry Method (ESI+)
| Parameter | Typical Starting Value |
| Ionization Mode | ESI Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 25 V (Optimize for this compound) |
| Desolvation Temp | 450°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Nebulizer Pressure | 7 bar |
| MRM Transition | To be determined by infusing a standard of this compound. |
Data Presentation: Typical HPLC-MS Parameters
The following tables summarize typical starting parameters for HPLC-MS method development for this compound.
Table 1: HPLC Parameters
| Parameter | Reversed-Phase (RP) | Hydrophilic Interaction (HILIC) |
| Column Type | C18, Polar-Embedded C18 | Amide, Silica, Zwitterionic |
| Mobile Phase A | Water with 0.1% Formic Acid | Water with 10 mM Ammonium Formate, 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid | Acetonitrile with 0.1% Formic Acid |
| Typical Gradient | 5-95% B | 95-50% B |
| Flow Rate | 0.2 - 0.5 mL/min | 0.2 - 0.5 mL/min |
| Column Temp. | 30 - 50°C | 30 - 50°C |
Table 2: Mass Spectrometry Parameters (ESI+)
| Parameter | Typical Range |
| Capillary Voltage | 2.5 - 4.5 kV |
| Cone/Fragmentor Voltage | 20 - 50 V |
| Source Temperature | 120 - 150°C |
| Desolvation Temperature | 350 - 550°C |
| Desolvation Gas Flow | 600 - 1000 L/hr |
| Cone Gas Flow | 25 - 100 L/hr |
Visualizations
Logical Workflow for HPLC-MS Method Development
Caption: A logical workflow for developing an HPLC-MS method for this compound.
Troubleshooting Decision Tree for Peak Tailing
Caption: A decision tree for troubleshooting peak tailing of basic compounds.
Validation & Comparative
A Comparative Pharmacological Analysis of 2-Aminoindan and Amphetamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of 2-Aminoindan (2-AI) and amphetamine. This compound, a conformationally rigid analog of amphetamine, has emerged as a compound of interest in psychopharmacological research.[1] This document synthesizes experimental data to delineate the similarities and differences in their interactions with monoamine systems and resulting physiological effects.
Executive Summary
Both this compound and amphetamine are psychostimulant compounds that primarily act as releasing agents for catecholamines. Their principal mechanism involves serving as substrates for the dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET), leading to the reverse transport of dopamine and norepinephrine from the presynaptic neuron into the synaptic cleft.[2][3]
While both substances exhibit a strong preference for catecholamine transporters over the serotonin (B10506) transporter (SERT), notable distinctions exist. This compound demonstrates a significantly higher affinity for α2-adrenergic receptors compared to amphetamine.[2] Furthermore, despite their similar neurochemical profiles as catecholamine releasers, they can produce divergent effects on motor activity at anorectic doses, with amphetamine typically increasing locomotion and 2-AI showing a depressive effect on motor activity.[4] These differences highlight the nuanced structure-activity relationships that govern the pharmacological profiles of psychostimulant drugs.
Quantitative Data Comparison
The following tables summarize the key quantitative pharmacological parameters for this compound and (+)-amphetamine, focusing on their interactions with monoamine transporters and specific receptor sites.
Table 1: Monoamine Transporter Substrate Potency
This table presents the 50% effective concentration (EC₅₀) values for monoamine release from preloaded rat brain synaptosomes. Lower values indicate greater potency.
| Compound | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) | Data Source(s) |
| This compound (2-AI) | 439 | 86 | > 10,000 | [2] |
| (+)-Amphetamine | See Note 1 | See Note 1 | See Note 1 | [2] |
Note 1: While specific EC₅₀ values for (+)-amphetamine from the same direct comparative study were not detailed in the primary source, the study notes that 2-AI is a selective substrate for NET and DAT, similar to (+)-amphetamine.[2] The selectivity ratios presented in Table 2 provide a direct comparison from the same experimental series.
Table 2: Monoamine Transporter Selectivity Ratios
These ratios are calculated from the EC₅₀ values in Table 1 and provide insight into the preferential activity of each compound.
| Compound | DAT/NET Selectivity Ratio | DAT/SERT Selectivity Ratio | Data Source(s) |
| This compound (2-AI) | 0.20 | > 22 | [2] |
| (+)-Amphetamine | 0.29 | 71 | [2] |
A lower DAT/NET ratio suggests higher selectivity for NET over DAT. A higher DAT/SERT ratio indicates greater selectivity for DAT over SERT.
Table 3: Receptor Binding Affinities (Kᵢ)
This table shows the binding affinity (Kᵢ, in nM) of this compound and (+)-amphetamine for α₂-adrenergic receptor subtypes. Lower Kᵢ values indicate higher binding affinity.
| Compound | α₂ₐ Receptor Kᵢ (nM) | α₂ₙ Receptor Kᵢ (nM) | α₂C Receptor Kᵢ (nM) | Data Source(s) |
| This compound (2-AI) | 134 | 211 | 41 | [2][5] |
| (+)-Amphetamine | 2,800 (2.8 µM) | Not specified | Not specified | [2] |
Key Pharmacological Distinctions
Monoamine Transporter Interactions
Both 2-AI and amphetamine function as monoamine transporter substrates, a mechanism distinct from that of reuptake inhibitors like cocaine.[3][6] They are transported into the presynaptic neuron, which triggers a cascade of events leading to the efflux, or reverse transport, of neurotransmitters.[6] The data in Tables 1 and 2 confirm that both compounds are selective for the catecholamine transporters (DAT and NET) with negligible activity at SERT.[2] This profile is consistent with their classification as classical psychostimulants and is linked to their abuse liability.[2]
Figure 1. Mechanism of transporter-mediated dopamine release by 2-AI and amphetamine.
Adrenergic Receptor Interactions
A primary pharmacological distinction lies in their affinity for α₂-adrenergic receptors. This compound binds to all three α₂ subtypes with submicromolar affinity, showing a particular preference for the α₂C subtype (Kᵢ = 41 nM).[2][5] In contrast, (+)-amphetamine's affinity is significantly lower, in the micromolar range.[2] The functional consequence of 2-AI's potent interaction with these inhibitory autoreceptors is not fully elucidated but could contribute to its unique behavioral profile, potentially modulating the stimulant effects derived from catecholamine release.
Behavioral and Motor Effects
While both compounds are effective anorectics, their effects on motor activity diverge. In rat models, dosages of amphetamine that suppress food intake concurrently increase motor activity.[4] Conversely, this compound at equivalent anorectic dosages has been shown to reduce motor activity.[4] This suggests that despite similar primary mechanisms at monoamine transporters, secondary targets, such as the α₂-adrenoceptors, may play a significant role in the overall behavioral output.
Experimental Protocols
Monoamine Release Assay (Synaptosomes)
The EC₅₀ values for monoamine release are determined using an in vitro synaptosome preparation, typically from rat brain tissue.
-
Synaptosome Preparation: Brain regions rich in DAT, NET, and SERT (e.g., striatum, hippocampus) are homogenized in a buffered sucrose (B13894) solution. The homogenate is centrifuged to pellet synaptosomes (resealed nerve terminals).
-
Radiotracer Loading: Synaptosomes are incubated with a radioactive monoamine substrate (e.g., [³H]dopamine for DAT, [³H]norepinephrine for NET, or [³H]serotonin for SERT) to allow for uptake into the terminals.
-
Release Experiment: The loaded synaptosomes are superfused with a physiological buffer. After establishing a stable baseline of radioactivity efflux, the test compound (2-AI or amphetamine) is added to the buffer at various concentrations.
-
Data Analysis: The amount of radioactivity released by each drug concentration is measured. The data are fitted to a dose-response curve to calculate the EC₅₀ value, which is the concentration of the drug that elicits 50% of the maximal release effect.
Figure 2. Workflow for the in vitro monoamine release assay.
Receptor Binding Assay
Binding affinities (Kᵢ values) are determined using radioligand binding assays with membranes from cells expressing the receptor of interest.
-
Membrane Preparation: Cells stably expressing a specific receptor subtype (e.g., human α₂ₐ) are harvested and homogenized. The cell membranes are isolated via centrifugation.
-
Binding Reaction: A fixed concentration of a high-affinity radioligand for the target receptor (e.g., [³H]rauwolscine for α₂ receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test drug (2-AI or amphetamine).
-
Separation & Counting: The reaction is terminated by rapid filtration, separating the membrane-bound radioligand from the unbound. The radioactivity retained on the filter is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used.
Conclusion
This compound presents a pharmacological profile that is broadly similar to amphetamine, characterized by potent and selective catecholamine-releasing activity. This suggests that 2-AI is likely to produce amphetamine-like psychostimulant effects and carry a similar potential for abuse.[2][5] However, significant differences in α₂-adrenergic receptor affinity and resulting motor effects underscore the principle that even subtle structural modifications, such as the conformational rigidity imposed by the indane ring, can lead to distinct pharmacological and behavioral outcomes.[2][4] These findings are critical for drug development professionals exploring novel stimulants and for researchers investigating the complex structure-activity relationships of psychoactive compounds.
References
- 1. Aminoindanes--the next wave of 'legal highs'? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. Comparison of the anorectic and motor activity effects of some aminoindanes, 2-aminotetralin and amphetamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Monoamine Releasing Activity of 2-Aminoindan and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the monoamine releasing activity of 2-Aminoindan (2-AI) and its key derivatives, including 5,6-methylenedioxy-2-aminoindan (MDAI), 5-methoxy-6-methyl-2-aminoindan (MMAI), and 5-methoxy-2-aminoindan (5-MeO-AI or MEAI). The information presented is supported by experimental data to facilitate informed research and development decisions.
Introduction
This compound (2-AI) is a rigid analog of amphetamine and serves as the parent compound for a class of psychoactive substances.[1] Its derivatives have gained attention in both recreational drug markets and scientific research due to their varied effects on monoamine systems.[2] These compounds act as monoamine releasing agents, targeting the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT) to varying degrees.[3] Understanding the structure-activity relationships within this class is crucial for predicting their pharmacological effects and potential therapeutic applications or abuse liability. This guide summarizes the monoamine releasing profiles and receptor binding affinities of 2-AI and several of its prominent derivatives.
Comparative Monoamine Releasing Activity
The primary mechanism of action for 2-AI and its derivatives is the induction of monoamine efflux through their respective transporters. The potency of these compounds as monoamine releasers is typically quantified by their EC50 values, which represent the concentration of the compound that elicits 50% of the maximal releasing effect.
Quantitative Data Summary
The following table summarizes the in vitro monoamine releasing potencies (EC50 values in nM) of 2-AI and its derivatives at the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | DAT/SERT Selectivity Ratio | Reference |
| This compound (2-AI) | 439 | 86 | >10,000 | >22 | [3] |
| MDAI | 1,334 | 117 | 114 | 0.08 | [3] |
| MMAI | >10,000 | 3,101 | 31 | <0.0031 | [3] |
| 5-MeO-AI (MEAI) | Not Reported | Not Reported | Not Reported | Not Reported |
Note: A lower EC50 value indicates higher potency. The DAT/SERT selectivity ratio is calculated as (EC50 at SERT) / (EC50 at DAT), where a lower ratio indicates greater selectivity for SERT, and a higher ratio indicates greater selectivity for DAT.
As the data indicates, the parent compound, 2-AI, is a catecholamine-selective releasing agent with a preference for NET and DAT over SERT.[3] Ring substitutions on the 2-AI scaffold significantly alter this profile. For instance, the addition of a methylenedioxy group in MDAI increases its potency at SERT, making it a more balanced NET/SERT releaser with weaker activity at DAT.[3] The methoxy (B1213986) and methyl substitutions in MMAI result in a highly selective serotonin releasing agent, with over 100-fold lower potency at NET and DAT.[3][4] 5-MeO-AI is also reported to be a modestly selective serotonin releasing agent, with a 6-fold preference for serotonin release over norepinephrine and a 20-fold preference over dopamine.[5]
Receptor Binding Affinities
In addition to their actions as monoamine releasers, this compound derivatives can also interact with various neurotransmitter receptors. The following table presents the binding affinities (Ki values in nM) of these compounds for selected receptors.
| Compound | α2A | α2B | α2C | 5-HT1A | 5-HT2B | Reference |
| This compound (2-AI) | 134 | 211 | 41 | >10,000 | >10,000 | [3] |
| MDAI | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 | [3] |
| MMAI | 684 | 1,069 | 1,221 | 1,438 | 622 | [3] |
| 5-MeO-AI (MEAI) | 671 | 1,061 | 1,215 | 1,465 | 631 | [3] |
Note: A lower Ki value indicates higher binding affinity.
2-AI exhibits a notable affinity for α2-adrenergic receptor subtypes, particularly α2C.[3] Ring substitutions, as seen in MMAI and 5-MeO-AI, generally reduce this affinity.[3] Some derivatives, like MMAI and 5-MeO-AI, show moderate affinity for the 5-HT2B receptor.[3]
Experimental Protocols
The data presented in this guide were primarily generated using in vitro monoamine release assays with rat brain synaptosomes. The following is a generalized protocol based on commonly employed methodologies.
In Vitro Monoamine Release Assay Using Rat Brain Synaptosomes
1. Synaptosome Preparation:
-
Rat brains are rapidly removed and placed in ice-cold sucrose (B13894) buffer.[6]
-
Specific brain regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) are dissected and homogenized in sucrose buffer.[6]
-
The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (P2 pellet).[6]
-
The final synaptosomal pellet is resuspended in a physiological buffer.[6]
2. Radiolabel Loading:
-
Synaptosomes are preincubated with a low concentration of a radiolabeled monoamine transporter substrate, such as [3H]MPP+ for DAT and NET, or [3H]5-HT for SERT, for a defined period (e.g., 20 minutes) at 37°C.[7]
3. Superfusion and Baseline Release:
-
The loaded synaptosomes are transferred to a superfusion apparatus and continuously perfused with fresh buffer to wash away excess radiolabel and establish a stable baseline of spontaneous efflux.[4]
-
Fractions of the superfusate are collected at regular intervals (e.g., every 2 minutes).[4]
4. Drug-Induced Release:
-
After establishing a stable baseline, the superfusion buffer is switched to one containing the test compound (e.g., 2-AI or a derivative) at various concentrations.[4]
-
Superfusate fractions continue to be collected to measure the drug-induced release of the radiolabel.[4]
5. Data Analysis:
-
The radioactivity in each collected fraction and in the synaptosomes at the end of the experiment is quantified using liquid scintillation counting.
-
The amount of radiolabel released in each fraction is expressed as a percentage of the total radioactivity present in the synaptosomes at the start of that collection period.
-
Dose-response curves are generated by plotting the peak release effect against the drug concentration, and EC50 values are calculated using non-linear regression analysis.
Visualizations
Monoamine Release Signaling Pathway
Caption: Mechanism of this compound-induced monoamine release.
Experimental Workflow for In Vitro Monoamine Release Assay
Caption: Workflow for determining monoamine releasing activity.
Conclusion
The monoamine releasing activity of this compound and its derivatives is highly dependent on the specific substitutions on the indan (B1671822) ring structure. The parent compound, 2-AI, is a selective catecholamine releaser, while its derivatives can range from mixed serotonin-norepinephrine releasers (MDAI) to highly selective serotonin releasers (MMAI). This comparative guide, with its quantitative data and detailed experimental context, serves as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development, aiding in the understanding and prediction of the pharmacological profiles of this class of compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. neurocluster-db.meduniwien.ac.at [neurocluster-db.meduniwien.ac.at]
- 5. MEAI - Wikipedia [en.wikipedia.org]
- 6. Method and validation of synaptosomal preparation for isolation of synaptic membrane proteins from rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The N Terminus of Monoamine Transporters Is a Lever Required for the Action of Amphetamines - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship of 2-Aminoindan Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-aminoindan analogs, focusing on their structure-activity relationships (SAR) as monoamine transporter ligands. The information presented herein is supported by experimental data from peer-reviewed studies, with detailed methodologies provided for key experiments.
Introduction to this compound Analogs
The this compound scaffold is a rigid analog of phenethylamine, a core structure in many psychoactive compounds. This conformational constraint has made this compound and its derivatives valuable tools in medicinal chemistry for probing the binding pockets of monoamine transporters and receptors. These transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT)—are critical for regulating neurotransmission and are the primary targets for many antidepressant and psychostimulant drugs.[1] This guide will explore how chemical modifications to the this compound ring system influence its interaction with these transporters and its overall pharmacological profile.
Comparative Analysis of this compound Analogs
The pharmacological activity of this compound analogs is highly dependent on the nature and position of substituents on the indane ring. The following tables summarize the in vitro functional activity (monoamine release) and binding affinities of several key analogs at DAT, NET, and SERT, as well as at α2-adrenergic receptors.
Monoamine Release Activity
The primary mechanism of action for many this compound analogs is the induction of monoamine release from presynaptic nerve terminals. The following table presents the half-maximal effective concentrations (EC₅₀) for dopamine, norepinephrine, and serotonin release from rat brain synaptosomes. Lower EC₅₀ values indicate greater potency.
| Compound | Structure | DAT Release EC₅₀ (nM) | NET Release EC₅₀ (nM) | SERT Release EC₅₀ (nM) |
| This compound (2-AI) | 439 | 86 | >10,000 | |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | ~8,780 | ~516 | ~411 | |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | 97.5 | |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | ~1,097 | 108 | 133 |
Data sourced from Halberstadt et al., 2019.[2]
Key SAR Observations for Monoamine Release:
-
Unsubstituted 2-AI: The parent compound, 2-AI, is a potent and selective releasing agent for norepinephrine and, to a lesser extent, dopamine, with negligible activity at SERT.[2]
-
Ring Substitution: The addition of substituents to the aromatic ring dramatically shifts the selectivity profile.
-
A 5-methoxy group (5-MeO-AI) increases potency at SERT while significantly decreasing potency at DAT and NET.[2]
-
The combination of a 5-methoxy and a 6-methyl group (MMAI) results in a highly selective serotonin releasing agent.[2]
-
A 5,6-methylenedioxy bridge (MDAI) confers potent releasing activity at both SERT and NET, with weaker effects at DAT.[2]
-
Binding Affinities at Monoamine Transporters and α₂-Adrenergic Receptors
The following table summarizes the binding affinities (Ki, in nM) of this compound analogs for the three major monoamine transporters and three subtypes of the α₂-adrenergic receptor. Lower Ki values indicate a higher binding affinity.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | α₂A Ki (nM) | α₂B Ki (nM) | α₂C Ki (nM) |
| This compound (2-AI) | >10,000 | >10,000 | >10,000 | 134 | 211 | 41 |
| 5-Methoxy-2-aminoindan (5-MeO-AI) | >10,000 | >10,000 | >10,000 | 673 | 1,070 | 1,230 |
| 5-Methoxy-6-methyl-2-aminoindan (MMAI) | >10,000 | >10,000 | >10,000 | 734 | 1,120 | 1,260 |
| 5,6-Methylenedioxy-2-aminoindan (MDAI) | >10,000 | >10,000 | 4,822 | 2,740 | 2,110 | 1,010 |
Data sourced from Halberstadt et al., 2019.[2]
Key SAR Observations for Binding Affinity:
-
Monoamine Transporters: Interestingly, while these compounds are potent monoamine releasers, they generally exhibit low affinity for the transporter binding sites in radioligand displacement assays.[2] This is a characteristic feature of substrate-type releasing agents, which bind to a different site or have a different binding mode than transporter inhibitors.
-
α₂-Adrenergic Receptors: 2-AI displays notable affinity for all three α₂-adrenergic receptor subtypes, particularly α₂C.[2] The addition of a 5-methoxy group, as seen in 5-MeO-AI and MMAI, significantly reduces this affinity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Radioligand Binding Assays for α₂-Adrenergic Receptors
This protocol outlines the general procedure for determining the binding affinity of this compound analogs to α₂-adrenergic receptors expressed in cell membranes.
1. Membrane Preparation:
- Cell lines stably expressing the human α₂A, α₂B, or α₂C adrenergic receptor subtypes are cultured and harvested.
- Cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at low speed to remove nuclei and cellular debris.
- The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
- The membrane pellet is washed and resuspended in the assay buffer.
2. Binding Assay:
- The assay is performed in a 96-well plate format.
- Each well contains the cell membrane preparation, a specific radioligand (e.g., [³H]RX821002 for α₂ receptors), and either buffer (for total binding), a high concentration of a known non-radiolabeled ligand (for non-specific binding), or varying concentrations of the this compound analog being tested.
- The plates are incubated to allow the binding to reach equilibrium.
3. Filtration and Quantification:
- The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand.
- The filters are washed with ice-cold buffer to remove any unbound radioligand.
- The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting the non-specific binding from the total binding.
- The data are then analyzed using non-linear regression to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
- The Ki value is calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Monoamine Release Assay in Rat Brain Synaptosomes
This protocol describes the method for measuring the ability of this compound analogs to induce the release of dopamine, norepinephrine, and serotonin from isolated nerve terminals (synaptosomes).
1. Synaptosome Preparation:
- Rat brain tissue (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine) is dissected and homogenized in a sucrose (B13894) buffer.[3]
- The homogenate is subjected to differential centrifugation to isolate the crude synaptosomal fraction (P2 pellet).[3]
- The synaptosomes are then resuspended in a physiological buffer.
2. Radiolabeling:
- The synaptosomes are incubated with a radiolabeled monoamine ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to allow for its uptake into the nerve terminals.
3. Release Experiment:
- The radiolabeled synaptosomes are washed to remove excess extracellular radiolabel.
- The synaptosomes are then incubated with varying concentrations of the this compound analog.
- At the end of the incubation period, the supernatant (containing the released radiolabel) is separated from the synaptosomes (pellet) by centrifugation or filtration.
4. Quantification and Data Analysis:
- The amount of radioactivity in the supernatant and the pellet is determined by liquid scintillation counting.
- The percentage of total radioactivity released is calculated for each concentration of the test compound.
- The data are then plotted, and a non-linear regression analysis is used to determine the EC₅₀ value for release.
Visualizations
Monoamine Transporter Interaction and Downstream Signaling
The following diagram illustrates the proposed mechanism of action of this compound analogs at the presynaptic terminal, leading to increased synaptic monoamine levels and subsequent receptor activation.
Caption: Mechanism of action of this compound analogs at the synapse.
Experimental Workflow for Monoamine Release Assay
This diagram outlines the key steps involved in the in vitro monoamine release assay using synaptosomes.
Caption: Workflow for the in vitro monoamine release assay.
Conclusion
The structure-activity relationship of this compound analogs at monoamine transporters is a clear demonstration of how subtle chemical modifications can profoundly alter pharmacological activity and selectivity. The unsubstituted this compound acts primarily as a norepinephrine and dopamine releasing agent, while the addition of substituents to the aromatic ring can shift the selectivity towards serotonin. This understanding is crucial for the rational design of novel compounds targeting the monoamine transport system for the potential treatment of various neuropsychiatric disorders. The experimental protocols and data presented in this guide provide a valuable resource for researchers in the field of pharmacology and drug discovery.
References
Comparative Analysis of 2-Aminoindan's Biological Activity in Cellular Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 2-Aminoindan (2-AI) with its structural analogs and other monoamine-releasing agents in various cellular models. The data presented herein is intended to assist researchers in selecting appropriate compounds for their studies in neuroscience and pharmacology.
Introduction to this compound (2-AI)
This compound (2-AI) is a rigid analog of amphetamine, characterized by an indane framework with an amino group at the second carbon position.[1][2] It functions as a monoamine releasing agent, primarily targeting the norepinephrine (B1679862) transporter (NET) and the dopamine (B1211576) transporter (DAT).[1][3] This activity profile suggests potential stimulant effects similar to those of amphetamine.[4] In cellular models, 2-AI and its derivatives are valuable tools for investigating the mechanisms of monoamine transporter function and regulation.
Comparative Biological Activity
The primary mechanism of action for 2-AI and its analogs is the induction of monoamine efflux through a process of reverse transport via plasma membrane transporters.[3] The selectivity and potency of this action vary significantly with substitutions on the indane ring, allowing for a nuanced exploration of monoaminergic systems.
Monoamine Release in Rat Brain Synaptosomes
Studies utilizing rat brain synaptosomes provide a robust model for assessing the monoamine-releasing capabilities of these compounds in a native neuronal environment.[3] The following table summarizes the half-maximal effective concentrations (EC50) for 2-AI and its derivatives in stimulating the release of norepinephrine (NE), dopamine (DA), and serotonin (B10506) (5-HT).
| Compound | NET EC50 (nM) | DAT EC50 (nM) | SERT EC50 (nM) | Reference |
| This compound (2-AI) | 86 | 439 | >10,000 | [1][3] |
| MDAI | 117 | 1,334 | 114 | [1] |
| MMAI | 3,101 | >10,000 | 31 | [1] |
| 5-MeO-AI | 861 | 2,646 | 134 | [1] |
| (+)-Amphetamine | Data not available in provided search results | Data not available in provided search results | Data not available in provided search results |
Key Observations:
-
2-AI is a potent and selective releasing agent for catecholamines, with a strong preference for NET and DAT over SERT.[3]
-
Ring substitutions dramatically alter the selectivity profile. For instance, the addition of a methylenedioxy group (MDAI) or a methoxy (B1213986) group (5-MeO-AI and MMAI) increases potency at SERT while reducing potency at NET and DAT.[3][4]
-
MMAI emerges as a highly selective serotonin releasing agent.[4][5]
Binding Affinities at Adrenergic Receptors
Beyond their interaction with monoamine transporters, 2-aminoindane derivatives exhibit notable affinity for α2-adrenergic receptors. This interaction could modulate their overall pharmacological effects. The table below presents the inhibitory constant (Ki) values for 2-AI at different α2-adrenergic receptor subtypes.
| Compound | α2A-AR Ki (nM) | α2B-AR Ki (nM) | α2C-AR Ki (nM) | Reference |
| This compound (2-AI) | 134 | 211 | 41 | [3][4] |
Key Observations:
-
2-AI demonstrates a high affinity for the α2C-adrenergic receptor subtype, with moderate affinity for the α2A and α2B subtypes.[3][4]
-
Methoxy substitutions on the indane ring, as seen in 5-MeO-AI and MMAI, have been shown to decrease the binding affinity for α2 receptors.[3]
Signaling Pathways and Experimental Workflow
The biological activity of 2-aminoindans is intrinsically linked to their ability to modulate monoaminergic signaling. The following diagrams illustrate the proposed mechanism of action and a typical experimental workflow for its validation.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Monoamine Release Assay in Rat Brain Synaptosomes
This assay measures the ability of a compound to induce the release of preloaded radiolabeled monoamines from isolated nerve terminals (synaptosomes).
1. Preparation of Synaptosomes:
-
Rat brains are rapidly dissected and homogenized in ice-cold sucrose (B13894) buffer.
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a higher speed to pellet the synaptosomes.
-
The synaptosomal pellet is resuspended in a physiological buffer.
2. Preloading with Radiolabeled Monoamines:
-
Synaptosomes are incubated with a low concentration of a 3H-labeled monoamine ([3H]DA, [3H]NE, or [3H]5-HT) to allow for uptake into the nerve terminals.
-
After the incubation period, the synaptosomes are washed to remove any excess extracellular radiolabel.
3. Monoamine Release Experiment:
-
The preloaded synaptosomes are incubated with varying concentrations of the test compound (e.g., this compound) or a vehicle control.
-
The incubation is carried out for a defined period at 37°C.
-
The reaction is terminated by rapid filtration or centrifugation to separate the synaptosomes from the supernatant.
4. Quantification and Data Analysis:
-
The amount of radioactivity in the supernatant (representing released monoamine) and in the synaptosomal pellet (representing retained monoamine) is determined by liquid scintillation counting.
-
The amount of release is expressed as a percentage of the total radioactivity.
-
Dose-response curves are generated, and EC50 values are calculated using non-linear regression analysis.
Radioligand Binding Assay for Adrenergic Receptors
This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with the binding of a radiolabeled ligand.
1. Membrane Preparation:
-
Cells expressing the target receptor (e.g., CHO cells transfected with α2A-adrenergic receptor cDNA) or brain tissue homogenates are used to prepare cell membranes.
-
The membranes are isolated by centrifugation and resuspended in a binding buffer.
2. Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [3H]RX821002 for α2-receptors) is incubated with the membrane preparation in the presence of varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled competing ligand.
-
The incubation is carried out to equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed to remove non-specifically bound radioligand.
-
The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
4. Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
Inhibition curves are generated, and the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Conclusion
This compound and its derivatives represent a versatile class of compounds for probing the function of monoamine transporters and α2-adrenergic receptors in cellular models. The parent compound, 2-AI, is a selective catecholamine releasing agent, while its ring-substituted analogs offer a spectrum of selectivities, with some exhibiting high potency for serotonin release. The choice of compound for a particular study will depend on the specific monoaminergic system and receptor interactions under investigation. The data and protocols presented in this guide provide a solid foundation for the informed selection and application of these valuable research tools.
References
- 1. 2-Aminoindane - Wikipedia [en.wikipedia.org]
- 2. CAS 2975-41-9: 2-Aminoindane | CymitQuimica [cymitquimica.com]
- 3. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Aminoindan and 2-Aminotetralin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 2-aminoindan and 2-aminotetralin analogs, focusing on their synthesis, receptor binding affinities, functional activities, and structure-activity relationships. The information is supported by experimental data from peer-reviewed scientific literature.
This guide delves into the distinct pharmacological profiles of this compound and 2-aminotetralin analogs, two classes of psychoactive compounds that have garnered significant interest in medicinal chemistry and pharmacology. While both share a rigidified phenethylamine (B48288) backbone, the seemingly subtle difference in the size of their saturated ring—five-membered in 2-aminoindans and six-membered in 2-aminotetralins—leads to profound differences in their interactions with key biological targets, primarily monoamine transporters and G-protein coupled receptors.
Core Chemical Structures
The foundational scaffolds of this compound and 2-aminotetralin serve as the basis for a diverse array of analogs. Modifications to the aromatic ring and the amino group allow for the fine-tuning of their pharmacological properties.
Caption: Core chemical structures of this compound and 2-Aminotetralin.
Synthesis Overview
The synthesis of these analogs often involves multi-step processes. For 2-aminoindans, a common route starts from 2-indanone, which is converted to its oxime derivative and then reduced.[1] For 2-aminotetralins, a typical synthesis may begin with a substituted tetralone, followed by reductive amination to introduce the desired amine functionality.[2]
Caption: A generalized synthetic workflow for this compound and 2-aminotetralin analogs.
Comparative Pharmacology: Data Tables
The following tables summarize the in vitro pharmacological data for representative this compound and 2-aminotetralin analogs, focusing on their interactions with monoamine transporters and key receptor subtypes.
Monoamine Transporter Interactions
This compound analogs are potent monoamine releasing agents, with their selectivity profile being highly dependent on aromatic ring substitutions. The parent compound, this compound (2-AI), is a selective norepinephrine (B1679862) (NET) and dopamine (B1211576) (DAT) substrate.[1][3] Ring substitutions can shift this selectivity towards the serotonin (B10506) transporter (SERT).[3] In contrast, while some 2-aminotetralin analogs also interact with monoamine transporters, their primary activities are often directed towards other receptor systems.[1]
| Compound | DAT (EC₅₀, nM) | NET (EC₅₀, nM) | SERT (EC₅₀, nM) | Reference(s) |
| This compound (2-AI) | 439 | 86 | >10,000 | [1] |
| MDAI | 1,334 | 117 | 114 | [3] |
| MMAI | >10,000 | 3,101 | 31 | [3] |
| 5-MeO-AI | 2,646 | 861 | 134 | [3] |
Table 1: Functional Activity (Monoamine Release) of this compound Analogs.
Receptor Binding Affinities
This compound and 2-aminotetralin analogs exhibit significant affinities for various G-protein coupled receptors, particularly α2-adrenergic and serotonin receptors.
This compound Analogs at α2-Adrenergic Receptors
The parent compound, 2-AI, displays high affinity for all three α2-adrenergic receptor subtypes.[3]
| Compound | α₂A (Kᵢ, nM) | α₂B (Kᵢ, nM) | α₂C (Kᵢ, nM) | Reference(s) |
| This compound (2-AI) | 134 | 211 | 41 | [3] |
Table 2: Binding Affinities of this compound at α2-Adrenergic Receptors.
2-Aminotetralin Analogs at α2-Adrenergic and Serotonin Receptors
5-Substituted-2-aminotetralin (5-SAT) analogs are a well-studied class with diverse pharmacological profiles at α2-adrenergic and serotonin receptors.[2] Their activity is highly dependent on the nature of the substituents at the C(2) and C(5) positions.[2][4]
| Compound Class | Primary Target(s) | Key Structural Determinants | Reference(s) |
| 5-SATs (C(2)-N,N-dimethylamine) | α2A-AR (agonist) / α2C-AR (inverse agonist) | C(5) substitution influences potency and selectivity. | [2] |
| 5-SATs (C(2)-pyrrolidine) | Higher affinity at α2C-AR | The pyrrolidine (B122466) moiety enhances α2C-AR affinity. | [2] |
| 5-SATs | 5-HT₁A, 5-HT₁B, 5-HT₁D Receptors | C(2) and C(5) substitutions determine subtype selectivity. | [4] |
Table 3: General Receptor Activity Profile of 5-Substituted-2-Aminotetralin (5-SAT) Analogs.
Signaling Pathways
The interaction of these analogs with their respective receptors initiates intracellular signaling cascades. For instance, α2-adrenergic receptor activation typically leads to the inhibition of adenylyl cyclase via Gi/o proteins, reducing cyclic AMP (cAMP) levels.
Caption: Simplified signaling pathway for α2-adrenergic receptor activation.
Experimental Protocols
Radioligand Binding Assay for Monoamine Transporters
This protocol outlines a general procedure for determining the binding affinity of test compounds to monoamine transporters.
-
Cell Culture and Membrane Preparation:
-
Human embryonic kidney (HEK293) cells stably expressing the human serotonin (SERT), norepinephrine (NET), or dopamine (DAT) transporter are cultured to confluency.
-
Cells are harvested, washed, and then lysed in a hypotonic buffer.
-
The cell lysate is homogenized and then centrifuged at high speed to pellet the cell membranes.
-
The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined.
-
-
Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
For each transporter, three sets of wells are prepared:
-
Total Binding: Contains the cell membrane preparation and a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, or [³H]WIN 35,428 for DAT).
-
Non-specific Binding: Contains the cell membrane preparation, the radioligand, and a high concentration of a known, non-labeled inhibitor for that transporter.
-
Competitive Binding: Contains the cell membrane preparation, the radioligand, and varying concentrations of the test compound.
-
-
The plates are incubated to allow for binding to reach equilibrium.
-
-
Detection and Data Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the radioligand-bound membranes.
-
The filters are washed to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding (IC₅₀) is determined by non-linear regression analysis of the competition binding data.
-
The binding affinity (Ki) is then calculated from the IC₅₀ value using the Cheng-Prusoff equation.
-
Functional Assay for α2-Adrenergic Receptors (cAMP Inhibition)
This protocol describes a common method to assess the functional activity of compounds at α2-adrenergic receptors.
-
Cell Culture:
-
Cells stably expressing the desired α2-adrenergic receptor subtype (α₂A, α₂B, or α₂C) are cultured in appropriate media.
-
-
cAMP Assay:
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
The cells are then stimulated with forskolin, an activator of adenylyl cyclase, to induce cAMP production.
-
Concurrently, the cells are treated with varying concentrations of the test compound.
-
The reaction is stopped, and the cells are lysed.
-
-
Detection and Data Analysis:
-
The intracellular cAMP levels are quantified using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
The ability of the test compound to inhibit forskolin-stimulated cAMP production is measured.
-
The concentration of the test compound that produces 50% of its maximal inhibitory effect (EC₅₀) is determined by non-linear regression analysis.
-
The maximal inhibitory effect (Emax) is also determined.
-
Structure-Activity Relationship (SAR) Insights
This compound Analogs: The primary determinant of activity for this compound analogs is the substitution pattern on the aromatic ring. Unsubstituted 2-AI is a potent catecholamine releaser.[1] The addition of a methylenedioxy group (as in MDAI) or a methoxy (B1213986) group (as in 5-MeO-AI) significantly increases serotonergic activity.[3]
2-Aminotetralin Analogs: For 2-aminotetralin analogs, particularly the 5-SATs, both the C(2) and C(5) substituents are crucial for determining receptor selectivity and functional outcome.[2][4] For instance, at α2-adrenergic receptors, C(2)-N,N-dimethylamine and C(2)-N,N-dipropylamine analogs show selectivity for the α2A subtype over the α2C subtype.[2] At serotonin receptors, the size and nature of the C(2) and C(5) substituents dictate the affinity and selectivity for 5-HT₁A, 5-HT₁B, and 5-HT₁D subtypes.[4]
Pharmacokinetics: A Knowledge Gap
Conclusion
This compound and 2-aminotetralin analogs represent two versatile chemical scaffolds with distinct and tunable pharmacological profiles. 2-Aminoindans are primarily potent monoamine releasers, with their selectivity being highly influenced by aromatic ring substitutions. In contrast, 2-aminotetralin analogs, particularly the 5-SATs, demonstrate a wider range of activities at G-protein coupled receptors, including α2-adrenergic and serotonin receptor subtypes, with their functional profiles being intricately controlled by substitutions at both the C(2) and C(5) positions.
This guide provides a foundational understanding of the comparative pharmacology of these two important classes of compounds. Further research, particularly in the area of comparative pharmacokinetics, is necessary to fully elucidate their therapeutic potential and risks.
References
- 1. 2-Aminotetralin - Wikipedia [en.wikipedia.org]
- 2. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and its ring-substituted derivatives interact with plasma membrane monoamine transporters and α2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of 2-Aminotetralin-Type Serotonin 5-HT1 Agonists: Molecular Determinants for Selective Binding and Signaling at 5-HT1A, 5-HT1B, 5-HT1D, and 5-HT1F Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The metabolic fate of two new psychoactive substances - 2-aminoindane and N-methyl-2-aminoindane - studied in vitro and in vivo to support drug testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for 2-Aminoindan Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of 2-Aminoindan, a key structural motif in various pharmacologically active compounds, is crucial for research and quality control. The selection of an appropriate analytical method is paramount for obtaining accurate and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for the quantification of this compound, supported by experimental data and detailed methodologies.
Data Presentation: A Comparative Summary
While direct head-to-head comparative studies for this compound are limited in publicly available literature, the following table summarizes the expected performance characteristics for the analysis of this compound and structurally similar amino compounds based on existing research.[1][2][3] The presented values are indicative and may vary depending on the specific instrumentation, column, and experimental conditions.
| Parameter | HPLC-UV | GC-MS (with Derivatization) | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 | > 0.998 |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | 85 - 115% |
| Precision (%RSD) | < 5% | < 15% | < 15% |
| Limit of Detection (LOD) | ng/mL range | < 2 ng/mL | pg/mL to low ng/mL range |
| Limit of Quantification (LOQ) | ng/mL range | 80 - 500 ng/mL | pg/mL to low ng/mL range |
| Throughput | Moderate to High | Low to Moderate | High |
| Selectivity | Moderate | High | Very High |
| Need for Derivatization | No | Yes | No |
Experimental Workflow for Method Cross-Validation
The cross-validation of analytical methods is a critical step to ensure the reliability and interchangeability of results. The general workflow involves analyzing the same set of samples using two or more different techniques and comparing the obtained quantitative data.
Caption: Workflow for cross-validation of analytical methods.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing analytical results. Below are representative protocols for the quantification of this compound using HPLC, GC-MS, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method is suitable for the routine quantification of this compound without the need for derivatization.[4]
-
Instrumentation: HPLC system with a UV detector.
-
Column: Newcrom R1, 5 µm, 4.6x150 mm or equivalent C18 reversed-phase column.[4]
-
Mobile Phase: A mixture of acetonitrile (B52724), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility).[4] A typical starting point is a ratio of 30:70 (v/v) Acetonitrile:Water with 0.1% acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase or a suitable solvent like methanol.
-
Create a series of calibration standards by diluting the stock solution to cover the expected concentration range of the samples.
-
For unknown samples, dissolve a known weight of the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.
-
-
Quantification: Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards. Determine the concentration of unknown samples from this curve.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Due to the polar nature of the amino group, derivatization is generally required to improve the volatility and chromatographic performance of this compound for GC-MS analysis.[5][6]
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column such as Rxi®-5Sil MS or Rxi®-1Sil MS.[6]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Oven Temperature Program:
-
Initial temperature of 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 10°C/min.
-
Hold at 280°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
-
Sample Preparation and Derivatization:
-
Accurately weigh the this compound sample and dissolve it in a suitable organic solvent (e.g., ethyl acetate).
-
Add a derivatizing agent. Common agents for amino groups include N-methyl-bis(trifluoroacetamide) (MBTFA), heptafluorobutyric anhydride (B1165640) (HFBA), or ethyl chloroformate (ECF).[6]
-
Follow the specific reaction conditions (e.g., temperature and time) for the chosen derivatizing agent. For example, with MBTFA, the reaction might be carried out at 70°C for 30 minutes.
-
After the reaction is complete, the sample is ready for injection into the GC-MS.
-
-
Quantification: Use a deuterated internal standard if available for best accuracy. Create a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and selectivity for the quantification of this compound, particularly in complex biological matrices, without the need for derivatization.
-
Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column, such as a C18 or a mixed-mode column.
-
Mobile Phase: A gradient elution using water and acetonitrile, both containing a small percentage of an acid modifier like formic acid (e.g., 0.1%) to promote ionization.
-
Flow Rate: Typically in the range of 0.2 - 0.5 mL/min.
-
Mass Spectrometer Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor-to-product ion transitions for this compound need to be determined by infusing a standard solution.
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine), a sample clean-up step such as protein precipitation (e.g., with acetonitrile or methanol), liquid-liquid extraction, or solid-phase extraction is necessary.[7]
-
After extraction, the supernatant or eluate is evaporated and reconstituted in the mobile phase.
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Quantification: An isotopically labeled internal standard (e.g., this compound-d3) is highly recommended for the most accurate and precise quantification. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration.
Conclusion
The choice of the analytical method for this compound quantification depends on the specific requirements of the analysis.
-
HPLC-UV is a robust and cost-effective method for routine analysis of relatively clean samples where high sensitivity is not the primary concern.[4]
-
GC-MS provides excellent selectivity and is a powerful tool for structural confirmation, but the requirement for derivatization adds a step to the sample preparation process and can introduce variability.[5][6]
-
LC-MS/MS is the method of choice for trace-level quantification in complex matrices due to its superior sensitivity, selectivity, and high-throughput capabilities without the need for derivatization.[7]
Cross-validation of results between two of these orthogonal methods, where feasible, will provide the highest level of confidence in the accuracy and reliability of the quantification of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of the clinical and quantitative performance of a practical HPLC-UV platform for in-hospital routine therapeutic drug monitoring of multiple drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Efficacy of 2-Aminoindan Derivatives: A Comparative Analysis Against Existing Neurological and Psychiatric Drugs
For Immediate Release
This guide provides a detailed comparison of the efficacy of various 2-aminoindan derivatives against established drugs for neurological and psychiatric disorders. The analysis is based on a comprehensive review of preclinical and clinical data, with a focus on quantitative measures of efficacy and detailed experimental methodologies. This document is intended for researchers, scientists, and professionals in the field of drug development.
Executive Summary
This compound and its derivatives represent a versatile class of compounds with significant potential in the treatment of a range of neurological and psychiatric conditions, most notably Parkinson's disease and mood disorders. Their primary mechanism of action involves the modulation of monoamine neurotransmitter systems, including dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). This guide presents a comparative analysis of their efficacy, primarily as monoamine oxidase (MAO) inhibitors and monoamine transporter ligands, against established drugs such as selegiline, rasagiline, and safinamide. The data indicates that while established drugs show proven clinical efficacy, certain this compound derivatives exhibit promising preclinical profiles with varied selectivity and potency that may offer therapeutic advantages.
Comparative Efficacy Data
The following tables summarize the quantitative data on the efficacy of selected this compound derivatives compared to existing drugs. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are standard measures of drug potency.
Monoamine Oxidase (MAO) Inhibition
MAO inhibitors are a cornerstone in the treatment of Parkinson's disease, preventing the breakdown of dopamine.
| Compound | Target | IC50 (nM) | Species | Reference |
| Selegiline | MAO-B | 4.7 | Human | [1] |
| Rasagiline | MAO-B | 3.1 | Human | [2] |
| Safinamide | MAO-B | 98 | Human | [3] |
| AGN-1133 (a this compound derivative) | MAO-B | Potent (exact value not specified) | Not Specified | |
| AGN-1135 (a this compound derivative) | MAO-B | Potent (exact value not specified) | Not Specified |
Lower IC50 values indicate greater potency.
Monoamine Transporter Interaction
The interaction with dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters is crucial for drugs treating depression, anxiety, and other mood disorders. The following data is presented as EC50 values for monoamine release and Ki values for transporter binding.
| Compound | DAT EC50 (nM) | NET EC50 (nM) | SERT EC50 (nM) | Reference |
| This compound (2-AI) | 439 | 86 | >10,000 | [4] |
| MDAI | 1,334 | 117 | 114 | [4] |
| MMAI | >10,000 | 3,101 | 31 | [4] |
| 5-MeO-AI | 2,646 | 861 | 134 | [4] |
Lower EC50 values indicate greater potency in inducing monoamine release.
| Compound | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) | Reference |
| Amitifadine | 213 | 262 | 99 | [5] |
| 2-AI | >10,000 | 4,822 | >10,000 | |
| MDAI | >10,000 | >10,000 | 4,822 | |
| 5-MeO-AI | >10,000 | >10,000 | >10,000 | |
| MMAI | >10,000 | >10,000 | >10,000 |
Lower Ki values indicate higher binding affinity.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and critical evaluation of the presented data.
Monoamine Oxidase B (MAO-B) Inhibition Assay
This fluorometric assay determines the inhibitory activity of a compound on MAO-B.[6]
-
Reagents: Human recombinant MAO-B enzyme, a suitable substrate (e.g., kynuramine), a buffer (e.g., potassium phosphate, pH 7.4), and a detection reagent that produces a fluorescent signal from the reaction product (e.g., hydrogen peroxide).[6]
-
Procedure:
-
In a 96-well microplate, add the MAO-B enzyme and various concentrations of the test compound (or vehicle control).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the MAO-B substrate.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction using a stop solution.
-
Add the detection reagent and incubate to allow for signal development.
-
Measure the fluorescence using a microplate reader.
-
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Monoamine Transporter Uptake Assay
This assay measures the ability of a compound to inhibit the reuptake of radiolabeled monoamines into cells expressing the respective transporters.[7][8]
-
Cell Culture: Use human embryonic kidney (HEK293) cells stably expressing the human dopamine transporter (DAT), norepinephrine transporter (NET), or serotonin transporter (SERT).[8]
-
Reagents: Radiotracers such as [³H]dopamine, [³H]norepinephrine, or [³H]serotonin, assay buffer, and test compounds.
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-incubate the cells with various concentrations of the test compound or a known inhibitor (for defining non-specific uptake) for a set time (e.g., 30 minutes).[7]
-
Initiate uptake by adding the radiolabeled substrate.
-
Incubate for a predetermined interval with gentle agitation.[7]
-
Terminate the uptake by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the radioactivity using a scintillation counter.
-
-
Data Analysis: The IC50 value is determined by measuring the inhibition of radioligand uptake at various concentrations of the test compound.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to monoamine transporters.[5]
-
Membrane Preparation: Prepare cell membranes from HEK293 cells stably expressing the human SERT, NET, or DAT.[5]
-
Reagents: Radioligands such as [³H]-Citalopram (for SERT), [³H]-Nisoxetine (for NET), or [³H]-WIN 35,428 (for DAT), assay buffer, and test compounds.[5]
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, the radioligand, and varying concentrations of the test compound.
-
To determine non-specific binding, a high concentration of a known unlabeled inhibitor is used.[5]
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis: The Ki value is calculated from the IC50 value (the concentration of the test compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the action of this compound derivatives.
Caption: MAO-B Inhibition by this compound Derivatives in a Dopaminergic Neuron.
Caption: Interaction of this compound Derivatives with Monoamine Transporters.
Caption: Workflow for Monoamine Oxidase (MAO) Inhibition Assay.
Caption: Workflow for Radioligand Binding Assay.
Conclusion
This compound derivatives present a compelling area of research for the development of novel therapeutics for neurological and psychiatric disorders. Their diverse pharmacological profiles, particularly their varied selectivity for MAO isoforms and monoamine transporters, offer the potential for more targeted and effective treatments with potentially fewer side effects compared to some existing drugs. The data compiled in this guide highlights the promise of these compounds and provides a foundation for further investigation and development. Continued research, including head-to-head clinical trials, is necessary to fully elucidate their therapeutic potential and establish their place in clinical practice.
References
- 1. benchchem.com [benchchem.com]
- 2. Rasagiline Inhibits Human Melanoma Cell Viability and Interacts Synergistically with Mitoxantrone and Antagonistically with Cisplatin—In Vitro Isobolographic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Xadago (Safinamide): A Monoamine Oxidase B Inhibitor for the Adjunct Treatment of Motor Symptoms in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and its Ring-Substituted Derivatives Interact with Plasma Membrane Monoamine Transporters and α2-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Neurotransmission Profile of 2-Aminoindan: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of 2-Aminoindan (2-AI) and its effects on neurotransmission, juxtaposed with established monoamine-acting compounds: (+)-amphetamine, 3,4-methylenedioxymethamphetamine (MDMA), and methylphenidate. The information herein is intended to support research and drug development efforts by providing a clear overview of 2-AI's pharmacological profile, supported by available experimental data. While direct in vivo neurotransmission data for 2-AI is limited, its well-characterized in vitro profile provides a strong basis for predicting its effects.
Executive Summary
This compound (2-AI) is a rigid analog of amphetamine that functions primarily as a selective releasing agent for norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA).[1][2] Its pharmacological profile, based on in vitro studies, suggests stimulant effects similar to (+)-amphetamine.[1][2] In contrast to MDMA, 2-AI displays low potency at the serotonin (B10506) transporter (SERT), indicating a reduced potential for serotonergic effects.[1][3] This guide will delve into the available data, comparing 2-AI's predicted in vivo actions with the well-documented effects of classic psychostimulants.
Comparative Neurotransmitter Release Profiles
The following table summarizes the monoamine releasing and reuptake inhibition properties of 2-AI and comparator compounds. The data for 2-AI is derived from in vitro studies, which are strong predictors of in vivo function. The data for the comparators is from a combination of in vitro and in vivo studies to provide a comprehensive comparison.
| Compound | Primary Mechanism | Dopamine (DA) Release/Uptake Inhibition | Norepinephrine (NE) Release/Uptake Inhibition | Serotonin (5-HT) Release/Uptake Inhibition | Predicted/Observed Behavioral Effects |
| This compound (2-AI) | Releasing Agent[1] | Potent Releaser (Substrate for DAT)[1][2] | Potent Releaser (Substrate for NET)[1][2] | Low Potency at SERT[1][3] | Stimulant-like, similar to (+)-amphetamine[1][2] |
| (+)-Amphetamine | Releasing Agent[4] | Potent Releaser[2][3] | Potent Releaser | Moderate Releaser | Psychostimulant, locomotor activation[5] |
| MDMA | Releasing Agent[4][6] | Potent Releaser[6][7] | Potent Releaser[6] | Very Potent Releaser[6][8] | Entactogen, mild stimulant[9] |
| Methylphenidate | Reuptake Inhibitor[4][10] | Potent DAT Blocker[10][11] | Potent NET Blocker[10][11] | Weak SERT Blocker | Psychostimulant, attention-enhancing[4][10] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and a typical experimental approach for studying these compounds, the following diagrams are provided.
References
- 1. ClinPGx [clinpgx.org]
- 2. Amphetamine-Induced Time-Dependent Sensitization of Dopamine Neurotransmission in the Dorsal and Ventral Striatum: A Microdialysis Study in Behaving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amphetamine-induced dopamine release in the rat striatum: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of locomotor activity in the rat: parallelism index, a new measure of locomotor exploratory pattern - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of MDMA on Extracellular Dopamine and Serotonin Levels in Mice Lacking Dopamine and/or Serotonin Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microdialysis studies on 3,4-methylenedioxymethamphetamine-induced dopamine release: effect of dopamine uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpras.com [ijpras.com]
- 9. researchgate.net [researchgate.net]
- 10. Dopamine and Norepinephrine Receptors Participate in Methylphenidate Enhancement of In Vivo Hippocampal Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Head-to-head comparison of different 2-Aminoindan synthesis routes
For Researchers, Scientists, and Drug Development Professionals
2-Aminoindan is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis has been approached through numerous pathways, each with distinct advantages and disadvantages. This guide provides a head-to-head comparison of prominent synthetic routes to this compound, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Synthesis Routes
The following table summarizes the quantitative data for the most common and effective methods for the synthesis of this compound.
| Synthesis Route | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| Route 1: Catalytic Hydrogenation of 2-Indanone (B58226) Oxime (Method A) | 2-Indanone Oxime | 5% Pd/C, Glacial Acetic Acid, Sulfuric Acid, H₂ | 20-25°C, 3 atm H₂ | 94 | Not Reported | [1] |
| Route 1: Catalytic Hydrogenation of 2-Indanone Oxime (Method B) | 2-Indanone Oxime | Raney Ni, Ethanolic Ammonia (B1221849), H₂ | 50°C, 50 psi H₂ | 91 | Not Reported | [1] |
| Route 2: Reductive Amination of 2-Indanone | 2-Indanone | Ammonia, NH₄Cl, NaBH₃CN, Methanol | Room Temperature, 24h | ~70-80 (est.) | Not Reported | |
| Route 3: Leuckart Reaction | 2-Indanone | Ammonium (B1175870) Formate (B1220265) | 160-180°C | ~60-70 (est.) | Not Reported | |
| Route 4: Isomerization of Tetrahydroisoquinoline | 1,2,3,4-Tetrahydroisoquinoline | Solid Acid Catalyst (e.g., Zeolite) | High Temperature (e.g., 300-400°C) | Moderate | Not Reported | |
| Route 5: Buchwald-Hartwig Amination | 2-Bromoindan | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Ammonia surrogate | 65-100°C | High (est.) | Not Reported | [2] |
Note: "est." indicates an estimated yield based on typical efficiencies for these reactions, as specific data for this compound synthesis was not available in the cited literature.
Visualizing the Synthetic Pathways
The following diagrams illustrate the chemical transformations for each of the discussed synthetic routes.
Caption: Overview of synthetic pathways to this compound.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Route 1: Catalytic Hydrogenation of 2-Indanone Oxime
This route involves the initial conversion of 2-indanone to its oxime, followed by catalytic hydrogenation.
Step 1: Synthesis of 2-Indanone Oxime
A mixture of 2-indanone, hydroxylamine (B1172632) hydrochloride, and a base (e.g., sodium acetate (B1210297) or pyridine) in a suitable solvent (e.g., ethanol) is stirred at room temperature or with gentle heating until the reaction is complete. The product, 2-indanone oxime, is typically isolated by precipitation upon addition of water, followed by filtration and drying.
Step 2: Hydrogenation to this compound
Method A: Using Palladium on Carbon (Pd/C) [1]
-
Materials: 2-indanone oxime, 5% Pd/C catalyst, glacial acetic acid, concentrated sulfuric acid, hydrogen gas.
-
Procedure: A solution of 2-indanone oxime in glacial acetic acid containing a catalytic amount of concentrated sulfuric acid is hydrogenated in the presence of 5% Pd/C catalyst. The reaction is carried out at 20-25°C under a hydrogen pressure of 3 atm for 2 hours. After the reaction, the catalyst is filtered off, and the solvent is removed under reduced pressure. The residue is then basified and extracted with a suitable organic solvent to yield this compound.
-
Yield: 94%[1]
Method B: Using Raney Nickel (Raney Ni) [1]
-
Materials: 2-indanone oxime, Raney Ni catalyst, ethanolic ammonia, hydrogen gas.
-
Procedure: 2-indanone oxime is dissolved in ethanolic ammonia and hydrogenated in the presence of Raney Ni catalyst. The reaction is conducted at 50°C under a hydrogen pressure of 50 psi. Upon completion, the catalyst is filtered, and the solvent is evaporated. The crude product is then purified, for instance by distillation, to give this compound.
-
Yield: 91%[1]
Route 2: Reductive Amination of 2-Indanone
This one-pot reaction directly converts 2-indanone to this compound.
-
Materials: 2-indanone, ammonia (or an ammonia source like ammonium chloride), sodium cyanoborohydride (NaBH₃CN), methanol.
-
Procedure: 2-indanone is dissolved in methanol, and an excess of ammonia or ammonium chloride is added. The mixture is stirred to form the intermediate imine or iminium ion. Sodium cyanoborohydride is then added portion-wise to the reaction mixture, which is stirred at room temperature for approximately 24 hours. The reaction is quenched by the addition of water, and the product is extracted with an organic solvent. After drying and removal of the solvent, the crude this compound can be purified by distillation or chromatography.
-
Yield: Estimated to be in the range of 70-80% based on similar reductive amination reactions.[3]
Route 3: Leuckart Reaction
A classical method for the reductive amination of ketones.
-
Materials: 2-indanone, ammonium formate.
-
Procedure: A mixture of 2-indanone and an excess of ammonium formate is heated to a high temperature (typically 160-180°C).[4] The reaction proceeds through the formation of an N-formyl intermediate. After the initial reaction, the mixture is cooled and treated with hydrochloric acid to hydrolyze the formyl group. The aqueous solution is then made basic, and the liberated this compound is extracted with an organic solvent. Purification is typically achieved by distillation.
-
Yield: Generally moderate, estimated around 60-70%.
Route 4: Isomerization of 1,2,3,4-Tetrahydroisoquinoline
This route offers an alternative starting material for the synthesis of this compound.
-
Materials: 1,2,3,4-Tetrahydroisoquinoline, solid acid catalyst (e.g., zeolite).
-
Procedure: 1,2,3,4-Tetrahydroisoquinoline is passed over a heated bed of a solid acid catalyst. The high temperature promotes the isomerization to this compound. The product is collected from the reaction outflow and purified by distillation. The specific conditions, including temperature and catalyst type, are crucial for optimizing the yield and minimizing side products.
-
Yield: Reported as moderate, but specific quantitative data is limited in readily available literature.
Route 5: Buchwald-Hartwig Amination
A modern palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.
-
Materials: 2-Bromoindan, palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine (B1218219) ligand (e.g., XPhos), a strong base (e.g., sodium tert-butoxide), and an ammonia surrogate (e.g., lithium bis(trimethylsilyl)amide or benzophenone (B1666685) imine).[2]
-
Procedure: In an inert atmosphere, a mixture of 2-bromoindan, the palladium precatalyst, the phosphine ligand, and the base are dissolved in an anhydrous solvent (e.g., toluene (B28343) or dioxane). The ammonia surrogate is then added, and the reaction mixture is heated (typically between 65-100°C) until the starting material is consumed. After cooling, the reaction is quenched, and the product is extracted. If a protected ammonia source is used, a subsequent deprotection step is required to yield this compound.
-
Yield: While a specific example for 2-bromoindan was not found, Buchwald-Hartwig aminations are known for their high efficiency, with yields often exceeding 80-90% for suitable substrates.[2]
Concluding Remarks
The choice of the optimal synthetic route to this compound depends on several factors, including the availability of starting materials, the desired scale of the reaction, and the laboratory equipment at hand.
-
For high-yield and well-established procedures , the catalytic hydrogenation of 2-indanone oxime (Route 1) stands out, with both palladium and Raney nickel catalysts providing excellent results.[1]
-
For a more direct, one-pot synthesis from 2-indanone , reductive amination (Route 2) offers a convenient alternative, though yields may be slightly lower.
-
The Leuckart reaction (Route 3) is a classic method that avoids the use of metal catalysts but requires high temperatures.
-
The isomerization of tetrahydroisoquinoline (Route 4) presents an interesting alternative if the starting material is readily available.
-
For researchers interested in modern catalytic methods , the Buchwald-Hartwig amination (Route 5) offers a potentially high-yielding and versatile approach, although it requires more specialized reagents and conditions.
It is recommended that researchers carefully evaluate these factors and consult the primary literature for further details and optimization of their chosen method.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Aminoindan
For Immediate Implementation by Laboratory Personnel
This guide provides essential safety and logistical information for the proper handling and disposal of 2-Aminoindan, a crucial compound in contemporary research and development. Adherence to these protocols is paramount for ensuring personnel safety, maintaining experimental integrity, and complying with regulatory standards. This document is intended to be a primary resource for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as harmful if swallowed.[1] While comprehensive toxicological data is limited, it is crucial to handle this compound with care to avoid skin contact, eye contact, and inhalation. The following table summarizes the required personal protective equipment.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes from splashes or airborne particles. Standard eyeglasses are not sufficient. |
| Skin Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron. | To prevent skin contact. While specific chemical resistance data for this compound is not readily available, nitrile and neoprene gloves generally offer good protection against a range of chemicals.[2] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or a half-mask respirator with appropriate cartridges. | To prevent inhalation of the powder, especially when handling larger quantities or when dust generation is likely.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Ventilation: All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risks.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: A chemical spill kit containing absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags should be available in the laboratory.
2. Handling the Compound:
-
Personal Hygiene: Wash hands thoroughly with soap and water before and after handling this compound, even if gloves were worn.[1]
-
Avoid Dust Formation: Handle the solid material carefully to avoid generating dust.
-
Weighing: When weighing, use a balance inside the fume hood or in a designated weighing enclosure.
-
Solutions: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
3. Storage:
-
Container: Store this compound in a tightly sealed, clearly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area.
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[1][4]
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste, including contaminated gloves, weigh boats, and paper towels, should be collected in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for liquids. Do not mix with other waste streams unless compatibility has been verified.
-
Sharps: Any contaminated sharps must be disposed of in a designated sharps container.
2. Decontamination:
-
Glassware and Equipment: Reusable glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol (B145695) or acetone) in a fume hood. The rinsate should be collected as hazardous liquid waste. After the initial rinse, wash the glassware with soap and water.
-
Work Surfaces: Decontaminate work surfaces with a suitable cleaning agent and wipe down with 70% ethanol. All cleaning materials should be disposed of as solid hazardous waste.
3. Final Disposal:
-
Licensed Disposal: All this compound waste must be disposed of through a licensed hazardous waste disposal company.[1] Do not dispose of down the drain or in regular trash.
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste" and the full chemical name "this compound."
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1] |
| Skin Contact | Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully scoop the material into a labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution. |
| Large Spill | Evacuate the area immediately and alert laboratory personnel and the institutional safety office. |
Visual Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
